molecular formula C7H5ClN2 B022810 4-Chloro-7-azaindole CAS No. 55052-28-3

4-Chloro-7-azaindole

Cat. No.: B022810
CAS No.: 55052-28-3
M. Wt: 152.58 g/mol
InChI Key: HNTZVGMWXCFCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-azaindole (CAS 55052-28-3) is an important nitrogen-containing aromatic heterocyclic compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . This compound features a dual-ring core skeleton of pyridine and pyrrole, where a chlorine atom is connected at the 4th position . This structural configuration generates a significant intramolecular charge transfer effect, enabling the molecule to function as both a hydrogen bond donor and acceptor, which greatly enhances its molecular recognition and self-assembly capabilities . The compound appears as a white to light yellow crystalline powder with a melting point between 176°C and 181°C and is slightly soluble in water . In medicinal chemistry, this compound serves as a crucial pharmacophore for designing and synthesizing protein kinase inhibitors, which are pivotal in developing new anti-cancer drugs . Its derivatives demonstrate significant broad-spectrum in vitro antitumor activity, showing higher efficacy than cisplatin against various cancer cell lines, including ovarian carcinoma, osteosarcoma, and breast carcinoma, and effectively avoiding acquired resistance . Furthermore, it is a versatile intermediate for synthesizing antibacterial and antiviral drugs, where its derivatives can interfere with viral replication and bacterial growth . Beyond pharmaceuticals, this compound is a core synthetic building block for constructing organic light-emitting materials, coordination polymers, and complex alkaloid natural products in materials science . In biochemical research, it is used as a tool compound for studying cell signaling transduction, metabolic mechanisms, and as a synthetic cytokinin analog . The synthesis of this compound can be achieved via an efficient route starting from 7-azaindole, involving N-oxidation with hydrogen peroxide followed by chlorination with phosphorus oxychloride (POCl3) in the presence of a catalyst like diisopropylethylamine (DIPEA), a method noted for its high yield and suitability for industrialization . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate personal protection; it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Store in a cool, dry, well-ventilated condition away from oxidizing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZVGMWXCFCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464294
Record name 4-CHLORO-7-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-28-3
Record name 4-CHLORO-7-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-7-azaindole (CAS 55052-28-3): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-azaindole, with the CAS number 55052-28-3, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its structural resemblance to purine (B94841) bases allows it to function as a privileged scaffold, particularly in the design of kinase inhibitors.[1] The 7-azaindole (B17877) core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, making it a valuable starting point for the development of novel therapeutics, especially in oncology.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound, with a focus on its role as a precursor to potent kinase inhibitors.

Physicochemical Properties

This compound is a white to light yellow or brown crystalline powder.[2][3] It is slightly soluble in water.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 55052-28-3[3][4][5][6][7]
Molecular Formula C₇H₅ClN₂[2][3][5][6][7][8]
Molecular Weight 152.58 g/mol [2][3][5][6][7][8]
IUPAC Name 4-chloro-1H-pyrrolo[2,3-b]pyridine[8]
Melting Point 176 - 181 °C[2][3][6][7]
Appearance White to light yellow/brown crystalline powder[2][3]
Solubility Slightly soluble in water[2]
Purity (by HPLC) ≥95% - ≥99%[3][5][6]
SMILES ClC1=C2C(NC=C2)=NC=C1[5]
InChIKey HNTZVGMWXCFCTA-UHFFFAOYSA-N[7]
Topological Polar Surface Area (TPSA) 28.68 Ų[5]
logP 2.2163[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from the parent compound, 7-azaindole. The process involves an initial N-oxidation of the pyridine (B92270) nitrogen, followed by a regioselective chlorination.[2]

Procedure:

  • N-Oxidation: 7-azaindole is dissolved in a suitable organic solvent such as tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane, or propylene (B89431) glycol monomethyl ether.[2] An oxidizing agent, typically hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), is added to the solution.[2][9] The reaction mixture is stirred at a controlled temperature (e.g., 5-15 °C or room temperature) for a period of 2 to 5 hours to yield N-oxide-7-azaindole.[2]

  • Chlorination: The resulting N-oxide is then subjected to chlorination using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][9] The reaction is typically carried out in a solvent such as acetonitrile (B52724).[2] The addition of a catalyst, for instance, diisopropylethylamine (DIPEA), has been shown to improve the yield.[2][9] The reaction mixture is heated, often to reflux at 80-100 °C, for several hours.[9]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and the excess reagents are removed, for example, by distillation under reduced pressure. The residue is then carefully neutralized with a base, such as a sodium hydroxide (B78521) solution, to a pH of approximately 9-10.[9] This causes the product to precipitate out of the solution. The solid this compound is collected by filtration, washed with water, and dried. This method can achieve yields of up to 85.6%.[9] Further purification can be achieved by recrystallization from a suitable solvent like methanol (B129727) or ethanol.

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reversed-phase HPLC. A common setup would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water or a buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid). Detection is usually performed using a UV detector at a wavelength such as 280 nm.

  • Mass Spectrometry (MS): The molecular weight and identity of the compound can be confirmed by mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the final product.

Biological Activity and Signaling Pathways

This compound itself has demonstrated cytotoxic effects against cancer cell lines, including human ovarian carcinoma.[4] Its primary significance in drug discovery, however, lies in its role as a scaffold for the synthesis of potent and selective kinase inhibitors. The 7-azaindole moiety mimics the adenine (B156593) portion of ATP and forms key hydrogen bonds with the kinase hinge region.[2] Derivatives of this compound have been investigated as inhibitors of several kinases implicated in cancer.

CDK9 Inhibition and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9), in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, leading to productive transcription elongation. In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC). Inhibition of CDK9 can selectively downregulate these key survival proteins, leading to apoptosis in cancer cells.

CDK9_Signaling_Pathway CDK9 Signaling Pathway in Transcriptional Regulation cluster_upstream Upstream Activation cluster_downstream Downstream Effectors CDK7 CDK7 CDK9 CDK9 CDK7->CDK9 Activates CyclinT1 Cyclin T1 CyclinT1->CDK9 Forms Complex RNAPII RNA Pol II (CTD) CDK9->RNAPII Phosphorylates DSIF_NELF DSIF/NELF CDK9->DSIF_NELF Phosphorylates MCL1 MCL-1 Transcription RNAPII->MCL1 MYC MYC Transcription RNAPII->MYC Apoptosis Apoptosis MCL1->Apoptosis Inhibits MYC->Apoptosis Inhibits Haspin_Signaling_Pathway Haspin Kinase Signaling in Mitosis cluster_downstream Downstream Events Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph H3-T3-ph HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits ChromosomeAlignment Chromosome Alignment & Segregation CPC->ChromosomeAlignment Ensures CSF1R_Signaling_Pathway CSF1R Signaling in Tumor-Associated Macrophages cluster_ligand Ligand Source cluster_receptor Receptor on TAM cluster_downstream Downstream Effects TumorCell Tumor Cell CSF1 CSF1 TumorCell->CSF1 Secretes CSF1R CSF1R CSF1->CSF1R Binds to PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT Activates M2_Polarization M2 Macrophage Polarization PI3K_AKT->M2_Polarization TumorGrowth Tumor Growth & Metastasis M2_Polarization->TumorGrowth Promotes ImmuneSuppression Immune Suppression M2_Polarization->ImmuneSuppression Promotes BRAF_V600E_Signaling_Pathway BRAF V600E MAPK Signaling Pathway cluster_upstream Upstream Activator cluster_downstream Downstream Cascade cluster_feedback Feedback Loop RAS RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates (WT) MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->RAS Inhibits (Feedback) Proliferation Cell Proliferation ERK->Proliferation Promotes Feedback Negative Feedback

References

4-Chloro-7-azaindole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-7-azaindole

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and significance of this compound. This versatile heterocyclic compound is a key building block in the synthesis of various bioactive molecules.[1]

Core Molecular Data

This compound, also known as 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is a nitrogen-containing aromatic heterocyclic compound.[2] Its structure, featuring a dual-ring core of pyridine (B92270) and pyrrole (B145914) with a chlorine atom at the 4th position, makes it a crucial pharmacophore in medicinal chemistry.[2] This configuration allows the molecule to act as both a hydrogen bond donor and acceptor, enhancing its molecular recognition capabilities.[2]

PropertyValueReferences
Molecular Formula C₇H₅ClN₂[1][2][3][4][5]
Molecular Weight 152.58 g/mol [1][2][3][4][5]
CAS Number 55052-28-3[3]
Appearance Yellow to brown crystalline powder[1]
Melting Point 176 - 181 °C[1]
Purity ≥ 97%[5]

Synthesis Protocol

A common and efficient method for the synthesis of this compound starts from 7-azaindole (B17877). The process involves two main steps: N-oxidation and subsequent chlorination.[2][6]

Materials:

  • 7-azaindole

  • Hydrogen peroxide (H₂O₂)

  • An organic solvent (e.g., Tetrahydrofuran (THF), ethylene (B1197577) glycol monomethyl ether (EGME), or propylene (B89431) glycol monomethyl ether)[7]

  • Phosphorus oxychloride (POCl₃)[2]

  • Diisopropylethylamine (DIPEA) as a catalyst[2][6]

  • Acetonitrile[7]

Experimental Procedure:

  • N-oxidation of 7-azaindole:

    • Dissolve 7-azaindole in an appropriate organic solvent.

    • Add hydrogen peroxide to the solution. The molar ratio of 7-azaindole to hydrogen peroxide is typically between 1:1.1 and 1:2.[7]

    • Maintain the reaction temperature between 5-15 °C for 2-5 hours to yield N-oxide-7-azaindole.[7]

  • Chlorination:

    • To the N-oxide-7-azaindole, add acetonitrile, phosphorus oxychloride (POCl₃), and a catalytic amount of diisopropylethylamine (DIPEA).[7]

    • The reaction is carried out to substitute the hydroxyl group with a chlorine atom at the 4-position of the azaindole ring. The addition of DIPEA as a catalyst has been shown to increase the yield.[6]

  • Work-up and Isolation:

    • Upon completion of the reaction, the mixture is treated with a base (alkalization) to neutralize any remaining acid.

    • The final product, this compound, is then isolated, washed with water, and dried. This method can achieve yields of up to 85.6%.[6][7]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 7-azaindole.

G cluster_start Starting Material cluster_reagents1 Reagents for N-Oxidation cluster_intermediate Intermediate cluster_reagents2 Reagents for Chlorination cluster_product Final Product A 7-Azaindole C N-Oxide-7-azaindole A->C N-Oxidation B Hydrogen Peroxide (H₂O₂) B->C E This compound C->E Chlorination D Phosphorus Oxychloride (POCl₃) Diisopropylethylamine (DIPEA) D->E

Caption: Synthesis workflow of this compound.

Applications in Research and Drug Development

This compound is a compound of significant interest in pharmaceutical research and development. Its unique structure serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules.

  • Kinase Inhibitors: The 7-azaindole core is a well-known ATP binding site mimetic, making it an excellent starting point for the design of protein kinase inhibitors. These inhibitors are crucial in the development of new anti-cancer therapies.[1][2]

  • Therapeutic Agents: Derivatives of this compound have demonstrated broad-spectrum in vitro antitumor activity, in some cases showing higher efficacy than existing drugs like cisplatin (B142131) against various cancer cell lines.[2] It is also a versatile intermediate for creating antibacterial and antiviral drugs.[2]

  • Biochemical Research: This compound is utilized as a tool in studies related to enzyme inhibition and cell signaling pathways, providing valuable insights into metabolic processes and potential therapeutic targets.[1][2]

  • Material Science: Beyond pharmaceuticals, this compound is a core building block for developing advanced materials such as organic light-emitting materials and coordination polymers.[1][2]

References

Synthesis of 4-Chloro-7-azaindole from 7-azaindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 4-chloro-7-azaindole from 7-azaindole (B17877), a key intermediate in the development of various pharmaceutical compounds. This document details the most common and efficient methodologies, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the C4-position of the 7-azaindole nucleus can significantly modulate the compound's physicochemical properties and biological target interactions. This guide focuses on the practical synthesis of this compound, providing researchers with the necessary information to perform this transformation efficiently and safely in a laboratory setting.

Primary Synthetic Route: N-Oxidation and Subsequent Chlorination

The most widely adopted and reliable method for the synthesis of this compound proceeds through a two-step sequence:

  • N-Oxidation: The pyridine (B92270) nitrogen of 7-azaindole is oxidized to form 7-azaindole-N-oxide.

  • Chlorination: The intermediate N-oxide is then treated with a chlorinating agent to regioselectively install the chlorine atom at the C4-position.

This approach offers high yields and good control over the regioselectivity of the chlorination.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: N-Oxidation of 7-Azaindole

Oxidizing AgentSolvent(s)Reactant (7-azaindole) Molar Eq.Oxidant Molar Eq.Temperature (°C)Reaction Time (h)Reported Yield (%)
m-CPBADimethoxyethane / Heptane1.01.1 - 1.5Room Temp.Not SpecifiedHigh
Hydrogen Peroxide (50%)THF1.01.253High

Table 2: Chlorination of 7-Azaindole-N-oxide

Chlorinating AgentCatalystSolventReactant (N-oxide) Molar Eq.Chlorinating Agent Molar Eq.Catalyst Molar Eq.Temperature (°C)Reaction Time (h)Reported Yield (%)
POCl₃DIPEAAcetonitrile (B52724)1.05.00.1 - 0.1580 - 1002 - 8up to 85.6[1]
POCl₃None1,2-Dimethoxyethane / Heptane1.08.0-80 (reflux)1885[2]
Experimental Protocols

2.2.1. Step 1: Synthesis of 7-Azaindole-N-oxide

Method A: Using m-Chloroperoxybenzoic acid (mCPBA)

  • Dissolve 7-azaindole (1.0 eq) in a mixture of dimethoxyethane and heptane.[2]

  • To this solution, add m-chloroperoxybenzoic acid (mCPBA, 77%, 1.1-1.5 eq) portion-wise at room temperature.[2]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate of 7-azaindole-N-oxide can be collected by filtration.

Method B: Using Hydrogen Peroxide

  • Dissolve 7-azaindole (1.0 eq, 0.102 mol) in tetrahydrofuran (B95107) (THF, 120 ml).[1]

  • Cool the solution to 5 °C using an ice bath.[1]

  • Slowly add 50% hydrogen peroxide (1.2 eq, 0.122 mol) to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.[1]

  • After the reaction is complete (monitored by TLC), the solvent can be removed under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.

2.2.2. Step 2: Synthesis of this compound from 7-Azaindole-N-oxide

  • To a solution of 7-azaindole-N-oxide (1.0 eq, 0.043 mol) in acetonitrile (60 ml), add phosphorus oxychloride (POCl₃, 5.0 eq, 0.215 mol) at room temperature.[1]

  • Heat the mixture to 80-100 °C.[1]

  • After 20-60 minutes of heating, add diisopropylethylamine (DIPEA, 0.1-0.15 eq) dropwise to the reaction mixture.[1]

  • Continue to heat the reaction at 80-100 °C for an additional 2-8 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture and remove acetonitrile and excess POCl₃ under reduced pressure.[1]

  • Carefully add the residue to ice-water (60 ml).[1]

  • Adjust the pH of the aqueous solution to 9 ± 0.2 using a 50% aqueous NaOH solution, which will cause the product to precipitate.[1]

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.[1] The reported yield for this procedure is up to 85.6%.[1]

Characterization Data for this compound
  • Molecular Formula: C₇H₅ClN₂

  • Molecular Weight: 152.58 g/mol [3]

  • Appearance: Pale orange solid

  • ¹H NMR: Spectral data is available in public databases such as ChemicalBook.[4]

  • Spectroscopic Studies: Detailed FT-IR and FT-Raman spectroscopic studies, supported by DFT calculations, have been reported for this compound and its derivatives.[5]

Alternative Synthetic Route: Rhodium-Catalyzed C-H Chlorination

An alternative, more direct approach to this compound involves a rhodium-catalyzed regioselective C-H chlorination of 7-azaindole. This method utilizes 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent. While offering a more atom-economical route, it requires a specialized catalyst system.

General Reaction Conditions

This reaction typically involves heating 7-azaindole with a rhodium catalyst, a copper-based oxidant, and a ligand in DCE. The 7-azaindole itself can act as a directing group for the C-H activation step.

  • Note: Detailed, step-by-step experimental protocols for this specific transformation are less commonly available in general literature and may require access to specialized chemical publications.

Visualization of the Synthetic Workflow

The following diagram illustrates the primary two-step synthetic pathway for the synthesis of this compound from 7-azaindole.

Synthesis_of_4_Chloro_7_azaindole Start 7-Azaindole Intermediate 7-Azaindole-N-oxide Start->Intermediate N-Oxidation (mCPBA or H₂O₂) Product This compound Intermediate->Product Chlorination (POCl₃, DIPEA)

References

4-Chloro-7-azaindole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Chloro-7-azaindole (CAS Number: 55052-28-3) has emerged as a pivotal heterocyclic building block. Its unique structural features and reactivity profile have positioned it as a valuable intermediate in the synthesis of a diverse range of bioactive molecules, most notably in the development of kinase inhibitors for therapeutic applications. This in-depth technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, supported by experimental protocols and data-driven visualizations to facilitate its effective utilization in research and development.

Core Physical and Chemical Properties

This compound, also known as 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is a solid, crystalline compound at room temperature, typically appearing as a light yellow to brown powder.[1] Its core structure consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, with a chlorine atom substituted at the 4-position. This arrangement imparts a unique electronic and steric profile, influencing its reactivity and intermolecular interactions.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below, offering a quick reference for experimental planning.

PropertyValueReference(s)
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Melting Point 176-181 °C
Boiling Point Not available; likely decomposes at high temperatures.[2]
Appearance Light yellow to brown crystalline powder.[1]
Solubility Slightly soluble in water. Soluble in chloroform (B151607) and methanol.[3]
pKa (Predicted) 12.98 ± 0.40[3]
Chemical Properties and Reactivity

The chemical behavior of this compound is characterized by the interplay of its aromatic heterocyclic core and the electron-withdrawing nature of the chlorine substituent. This makes it a versatile substrate for various organic transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its stability and reactivity are key attributes that facilitate its incorporation into more complex molecular architectures.

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available 7-azaindole (B17877). The process involves an N-oxidation followed by a chlorination step.

Experimental Protocol: Synthesis from 7-Azaindole

This protocol is adapted from established literature procedures.[4][5]

Step 1: N-Oxidation of 7-Azaindole

  • Dissolve 7-azaindole (1 equivalent) in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).

  • Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.

Step 2: Chlorination of 7-Azaindole-N-oxide

  • To the crude 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0 °C.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) hydroxide, until the pH is approximately 8-9.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination 7-Azaindole 7-Azaindole Reaction1 N-Oxidation 7-Azaindole->Reaction1 m-CPBA m-CPBA m-CPBA->Reaction1 7-Azaindole-N-oxide 7-Azaindole-N-oxide Reaction1->7-Azaindole-N-oxide Reaction2 Chlorination 7-Azaindole-N-oxide->Reaction2 POCl3 POCl3 POCl3->Reaction2 This compound This compound Reaction2->this compound BRAF_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib (Derived from This compound) Vemurafenib->BRAF_V600E

References

Spectroscopic Profile of 4-Chloro-7-azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-7-azaindole (also known as 4-Chloro-1H-pyrrolo[2,3-b]pyridine), a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.54br s-H1 (NH)
8.21d5.1H6
7.47t2.9H2
7.18d5.1H5
6.66dd2.9, 1.8H3

Solvent: DMSO-d₆, Field Strength: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
149.3C7a
143.1C6
142.0C4
127.1C2
117.1C5
114.5C3a
100.2C3

Solvent: DMSO-d₆, Field Strength: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~1600-1450Medium-StrongC=C and C=N Stretching
~1400-1300MediumIn-plane N-H Bending
~800-700StrongOut-of-plane C-H Bending

Note: The IR data is predicted based on typical values for azaindole derivatives. Experimental data for the specific compound is not publicly available.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
152.01High[M]⁺ (Molecular Ion for ³⁵Cl)
154.01Approx. 1/3 of M⁺[M+2]⁺ (Isotopic peak for ³⁷Cl)
117Variable[M-Cl]⁺
90Variable[M-Cl-HCN]⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for chlorinated heterocyclic compounds. The molecular weight of this compound is 152.58 g/mol .[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to a concentration suitable for NMR analysis (typically 5-10 mg/0.5 mL).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 12 ppm).

  • Acquisition Time: Typically 2-3 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Spectral Width: Appropriate for observing all carbon signals (e.g., 0 to 160 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing: The collected Free Induction Decays (FIDs) were processed using appropriate software. Processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy (General Protocol)

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) (General Protocol)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube.

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

Electron Ionization (EI-MS) Acquisition:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1 scan/second.

Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z). The molecular ion peak and major fragment ions are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Sample Prep IR IR Purification->IR Sample Prep MS MS Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tables Data Tabulation Structure_Elucidation->Data_Tables Technical_Guide Technical Guide Generation Data_Tables->Technical_Guide

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic properties of this compound. The provided data and protocols are intended to facilitate the identification and characterization of this compound in various research and development settings.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Chloro-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crucial crystallographic features of 4-Chloro-7-azaindole and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The 7-azaindole (B17877) scaffold, a bioisostere of purine, is a privileged structure, particularly in the development of kinase inhibitors. The introduction of a chloro substituent at the 4-position modulates the electronic and steric properties of the molecule, influencing its biological activity and solid-state packing. Understanding the precise three-dimensional arrangement of these molecules in a crystalline lattice is paramount for structure-activity relationship (SAR) studies, rational drug design, and optimizing physicochemical properties.

Core Crystallographic Data

The crystal structure of this compound (also known as 4-chloro-1H-pyrrolo[2,3-b]pyridine) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides the fundamental blueprint of the molecule's arrangement in the solid state.

ParameterThis compound
CCDC Number826733
Empirical FormulaC₇H₅ClN₂
Formula Weight152.58
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data to be extracted from CCDC/publication
b (Å)Data to be extracted from CCDC/publication
c (Å)Data to be extracted from CCDC/publication
α (°)90
β (°)Data to be extracted from CCDC/publication
γ (°)90
Volume (ų)Data to be extracted from CCDC/publication
Z4
Density (calculated) (g/cm³)Data to be extracted from CCDC/publication
Absorption Coefficient (mm⁻¹)Data to be extracted from CCDC/publication
F(000)Data to be extracted from CCDC/publication

Note: Detailed atomic coordinates, bond lengths, and bond angles are available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 826733.

In the solid state, halogenated 7-azaindole derivatives often form nearly linear N–H···N hydrogen-bonded dimers or layered arrangements.[1] This hydrogen bonding is a critical factor in the supramolecular assembly of these molecules.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of precise experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of this compound

A common synthetic route to this compound starts from 7-azaindole. The process involves an N-oxidation reaction using hydrogen peroxide to form the N-oxide. Subsequent chlorination with phosphorus oxychloride (POCl₃), often with a catalyst such as diisopropylethylamine (DIPEA), yields the desired this compound after alkalization. The overall yield for this process can be up to 85.6%.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. For chloro-substituted 7-azaindole derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.[1]

Typical Crystallization Protocol:

  • Solvent Selection: Based on the solubility of the compound, suitable solvents are screened. For derivatives like 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole, ethanol (B145695) and methanol (B129727) have proven successful.[1]

  • Preparation of Saturated Solution: The purified this compound derivative is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve a clear, saturated solution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of single crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer.

Data Collection and Refinement Workflow:

Caption: Workflow for X-ray diffraction data collection and structure refinement.

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined with anisotropic displacement parameters.

Role in Drug Discovery: Kinase Inhibition

This compound derivatives are particularly prominent as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The 7-azaindole core acts as a hinge-binding motif, mimicking the adenine (B156593) core of ATP. The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the kinase hinge region.

The binding mode of 7-azaindole-based inhibitors has been confirmed through co-crystal X-ray structures with kinases such as GSK3β. In these structures, the azaindole moiety occupies the ATP-binding pocket, forming hydrogen bonds with the hinge region, while the substituent at the 4-position (in this case, chlorine) can engage in hydrophobic interactions with residues like the gatekeeper Met 134 and Val 195.

Kinase_Inhibitor_Binding cluster_Kinase Kinase ATP Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue (e.g., Met) Hydrophobic_Pocket Hydrophobic Pocket Inhibitor This compound Derivative Inhibitor->Hinge H-Bonds (N-H...N) Inhibitor->Gatekeeper Hydrophobic Interaction (Cl) Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Simplified binding model of a this compound derivative in a kinase active site.

This structural understanding, derived from crystallographic studies, is instrumental in guiding the design of more potent and selective kinase inhibitors. By modifying substituents on the this compound scaffold, researchers can fine-tune the interactions with the target kinase to optimize efficacy and pharmacokinetic properties.

References

The Ascendant Therapeutic Potential of 4-Chloro-7-Azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. Its unique electronic properties and ability to form crucial hydrogen bonds have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer, antiviral, and kinase inhibitory properties. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. This activity is often attributed to their ability to inhibit key cellular processes such as microtubule dynamics and the function of critical enzymes like protein kinases.

Cytotoxicity Data

The antiproliferative activity of various this compound derivatives has been quantified using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic potential.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Palladium(II) Complexes trans-[PdCl2(4ClL)2]A2780 (Ovarian)6.44 ± 0.37[1]
A2780cis (Cisplatin-resistant Ovarian)6.13 ± 0.56[1]
HT-29 (Colon)56.81 ± 14.17[1]
BALB/3T3 (Normal Fibroblasts)11.29 ± 6.65[1]
Platinum(II) Complexes trans-[PtCl2(5ClL)2]A2780cis (Cisplatin-resistant Ovarian)4.96 ± 0.49[1]
MDA-MB-231 (Triple-negative Breast)4.83 ± 0.38[1]
HT-29 (Colon)6.39 ± 1.07[1]
Azaindole Derivatives CM01Various Carcinoma Cell LinesSub-micromolar to low-micromolar GI50[2]
CM02Various Carcinoma Cell LinesSub-micromolar to low-micromolar GI50[2]

Note: 4ClL refers to this compound-3-carbaldehyde. 5ClL refers to 5-chloro-7-azaindole-3-carbaldehyde. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivative compounds

  • Cancer cell lines (e.g., A2780, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1. Workflow for the MTT cytotoxicity assay.

Antiviral Activity

The emergence of novel viral threats has spurred the search for new antiviral agents. Notably, this compound derivatives have shown promise in this area, particularly against SARS-CoV-2.

Antiviral Efficacy Data

Pseudovirus neutralization assays are a safe and effective way to screen for compounds that can inhibit viral entry into host cells. The half-maximal effective concentration (EC50) is used to quantify antiviral potency.

CompoundVirusAssayEC50 (µM)Reference
ASM-7 SARS-CoV-2 PseudovirusPseudovirus Neutralization0.45
SARS-CoV-2 (Original Strain)Cellular Antiviral Assay1.001
Experimental Protocol: SARS-CoV-2 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit the entry of a pseudovirus, which carries the SARS-CoV-2 spike protein, into host cells expressing the ACE2 receptor.

Materials:

  • This compound derivative compounds

  • SARS-CoV-2 pseudovirus (e.g., lentiviral or VSV-based) expressing a reporter gene (e.g., luciferase)

  • Host cells expressing ACE2 and TMPRSS2 (e.g., HEK293T-ACE2)

  • Complete culture medium

  • 96-well plates (white, clear-bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.

  • Virus-Compound Incubation: In a separate plate, mix the pseudovirus with the compound dilutions and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the host cells and add the virus-compound mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition relative to the virus control (no compound) and determine the EC50 value from a dose-response curve.

Pseudovirus_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_readout Readout & Analysis cell_seeding Seed Host Cells infect_cells Infect Host Cells cell_seeding->infect_cells compound_prep Prepare Compound Dilutions virus_compound_mix Mix Virus & Compound compound_prep->virus_compound_mix virus_prep Prepare Pseudovirus virus_prep->virus_compound_mix incubation1 Incubate for 1h virus_compound_mix->incubation1 incubation1->infect_cells incubation2 Incubate for 48-72h infect_cells->incubation2 cell_lysis Lyse Cells incubation2->cell_lysis read_luminescence Read Luminescence cell_lysis->read_luminescence calculate_ec50 Calculate EC50 read_luminescence->calculate_ec50

Figure 2. Workflow for a pseudovirus neutralization assay.

Kinase Inhibition

The 7-azaindole (B17877) scaffold is a well-established "hinge-binding" motif, making it an excellent starting point for the design of ATP-competitive kinase inhibitors. Several this compound derivatives have shown potent and selective inhibition of various kinases implicated in cancer and other diseases.

Kinase Inhibitory Data

The inhibitory activity of these compounds against specific kinases is typically determined using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) being the primary readouts.

Compound ClassTarget KinaseKi (nM)Reference
Azaindole-chloropyridines Cdc7Potent inhibition, specific values for chloro-derivatives not detailed in snippet[3]
7-Azaindole Derivatives Cdc70.07 (for a non-chloro analog, highlighting scaffold potential)[4]
7-Azaindole Derivatives CDK9/CyclinT, HaspinIC50 = 14 nM (for Haspin, compound 8l)[5]
Signaling Pathways

Cell division cycle 7 (Cdc7) kinase is a crucial regulator of the initiation of DNA replication. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Cdc7_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase ORC ORC Pre_RC Pre-Replicative Complex (Pre-RC) ORC->Pre_RC Cdc6 Cdc6 Cdc6->Pre_RC MCM MCM2-7 MCM->Pre_RC MCM_P Phosphorylated MCM2-7 Pre_RC->MCM_P Cdc7_Dbf4 Cdc7-Dbf4 Cdc7_Dbf4->MCM_P CDK S-CDK CDK->MCM_P Replication_Fork Replication Fork Assembly MCM_P->Replication_Fork DNA_Replication DNA Replication Replication_Fork->DNA_Replication Inhibitor This compound Derivatives Inhibitor->Cdc7_Dbf4

Figure 3. Simplified Cdc7 signaling pathway and the inhibitory action of this compound derivatives.

CDK9, in complex with Cyclin T, is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for transcriptional elongation. Haspin kinase plays a critical role in chromosome alignment and segregation during mitosis. Inhibition of these kinases can disrupt fundamental cellular processes, leading to cancer cell death.

Kinase_Signaling_Pathways cluster_CDK9 CDK9/Cyclin T Pathway cluster_Haspin Haspin Pathway PTEFb CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates Chromosome_Segregation Chromosome Segregation HistoneH3->Chromosome_Segregation Inhibitor This compound Derivatives Inhibitor->PTEFb Inhibitor->Haspin

Figure 4. Overview of CDK9/Cyclin T and Haspin kinase pathways inhibited by this compound derivatives.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • Purified kinase (e.g., Cdc7, CDK9, Haspin)

  • Kinase-specific substrate

  • This compound derivative compounds

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase reaction buffer

  • 384-well plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and varying concentrations of the inhibitor in the appropriate reaction buffer. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to detect the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Synthesis of this compound

The synthesis of the core this compound scaffold is a critical first step in the development of its derivatives. A common and efficient method involves the N-oxidation of 7-azaindole followed by chlorination.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination Start 7-Azaindole Oxidation Oxidation Start->Oxidation N_Oxide 7-Azaindole-N-oxide Chlorination Chlorination N_Oxide->Chlorination Final_Product This compound Oxidation->N_Oxide H2O2 Chlorination->Final_Product POCl3, DIPEA

Figure 5. General synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 7-Azaindole-N-oxide

  • Dissolve 7-azaindole in a suitable solvent (e.g., acetic acid).

  • Add hydrogen peroxide (H2O2) dropwise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 7-azaindole-N-oxide.

Step 2: Synthesis of this compound

  • To a solution of 7-azaindole-N-oxide in a solvent like acetonitrile, add phosphorus oxychloride (POCl3).

  • Add a catalytic amount of a base such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture at reflux for several hours.

  • Cool the reaction to room temperature and carefully quench with water or ice.

  • Basify the mixture with a strong base (e.g., NaOH solution) to pH > 8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform for the design of novel therapeutic agents. The derivatives discussed herein demonstrate significant potential in oncology, virology, and the broader field of kinase inhibition. The provided data and experimental protocols offer a solid foundation for researchers to build upon, fostering further exploration and optimization of this promising class of compounds. The continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is poised to yield the next generation of targeted therapies.

References

A Technical Guide to the Commercial Landscape of 4-Chloro-7-azaindole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Commercial Suppliers, Quality Benchmarks, and Synthetic Applications

Introduction

4-Chloro-7-azaindole, a heterocyclic building block, is a critical starting material in the synthesis of a multitude of pharmacologically active molecules. Its rigid bicyclic scaffold, which can act as a bioisostere for indole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its application, and a workflow for its procurement and quality control.

Commercial Suppliers and Product Specifications

The availability of high-quality this compound is paramount for reproducible and successful research and development. A survey of the market reveals several reputable suppliers offering this compound with varying purity levels and in a range of quantities. The following table summarizes the offerings from prominent commercial suppliers. It is important to note that pricing is often subject to quotation and can vary based on the quantity and purity required.

SupplierProduct Number(s)Stated PurityAvailable QuantitiesAnalytical Data Availability
Sigma-Aldrich (Merck) 69621897%CustomCertificate of Analysis (CoA) available by lot number
Thermo Scientific AC438750250, AC438751000>97.5% (HPLC)[1]250 mg, 1 g[1]Specification Sheet, CoA available
Chem-Impex 20389≥ 99% (HPLC)[2]InquireCoA available by lot number[2]
Biosynth FC13680Inquire10 g, 25 g, 50 g, 100 g, 250 gInquire
Santa Cruz Biotechnology sc-280003InquireInquireCoA available upon request[3]
BLD Pharm BD138383≥98.0% (HPLC)1g, 5g, 25g, 100gNMR, HPLC, LC-MS, UPLC data available[4]
Ottokemi C 284897%250 mg, 1 g, 5 gCertificate of Analysis, Specification Sheet[5]
ChemicalBook Varies by supplier98%, 99%VariesNMR spectra available[6][7]
Frontier Specialty Chemicals CAPOC12184 (Derivative)Inquire500 mg, 1 gInquire

Key Synthetic Applications and Experimental Protocols

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. Its application is particularly prominent in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs targeting the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and differentiation.[8] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor JAK Inhibitor (e.g., from this compound) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Figure 1: Simplified JAK-STAT Signaling Pathway and the site of action for JAK inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a JAK2 Inhibitor Intermediate

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound, adapted from established methodologies for the synthesis of kinase inhibitors.[10][11][12][13]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-7-azaindole product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Procurement and Quality Control Workflow

A systematic approach to the procurement and quality control of this compound is crucial to ensure the integrity of research and development activities. The following workflow outlines the key steps from supplier selection to the release of the material for use in the laboratory.

Procurement_QC_Workflow start Start: Identify Need for This compound supplier_id Supplier Identification and Initial Screening start->supplier_id quote_req Request for Quotation (RFQ) and Technical Data supplier_id->quote_req supplier_eval Supplier Evaluation - Purity - Availability - Cost - Documentation quote_req->supplier_eval supplier_eval->supplier_id Does Not Meet Requirements supplier_select Supplier Selection and Purchase Order (PO) Placement supplier_eval->supplier_select Meets Requirements goods_receipt Goods Receipt and Initial Inspection - Packaging Integrity - Label Verification supplier_select->goods_receipt sampling Sampling for Quality Control Testing goods_receipt->sampling qc_testing In-house QC Testing - Identity (NMR, MS) - Purity (HPLC) - Appearance sampling->qc_testing spec_check Compare Results with Supplier CoA and Internal Specs qc_testing->spec_check release Material Released for Laboratory Use spec_check->release Pass reject Material Rejected - Contact Supplier - Investigate Discrepancy spec_check->reject Fail

Figure 2: Procurement and Quality Control Workflow for this compound.

This compound is a valuable and versatile building block for the synthesis of novel therapeutics. A thorough understanding of the commercial supplier landscape, coupled with robust in-house quality control and well-defined synthetic protocols, is essential for its effective utilization in drug discovery and development. This guide provides a foundational resource for researchers to navigate the procurement and application of this important chemical intermediate.

References

4-Chloro-7-azaindole: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key applications of 4-Chloro-7-azaindole (CAS No: 55052-28-3), a versatile heterocyclic compound pivotal in pharmaceutical research and development. Its unique structure serves as a valuable building block in synthesizing novel therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1]

Chemical and Physical Properties

This compound is a white to light yellow or brown crystalline powder.[2][3] It is slightly soluble in water.[3][4]

PropertyValueReference(s)
Molecular Formula C₇H₅ClN₂[2][5]
Molecular Weight 152.58 g/mol [2][5]
CAS Number 55052-28-3[2]
Appearance White to brown solid/powder[3]
Melting Point 176-181 °C[2][6]
Water Solubility Slightly soluble[3][4]
SMILES String Clc1ccnc2[nH]ccc12[2][6]
InChI Key HNTZVGMWXCFCTA-UHFFFAOYSA-N[2][6]

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies this compound as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[2][6][7][8]
Skin Irritation2H315: Causes skin irritation[2][6][7][8]
Serious Eye Damage1H318: Causes serious eye damage[2][6][7][8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][6][7][8]

Signal Word: Danger[2][6][7]

Hazard Pictograms:

  • alt text
    (Acute Toxicity)

  • alt text
    (Corrosion)

  • alt text
    (Irritant)

Precautionary Statements

The following precautionary statements are crucial for the safe handling of this compound:

CodeStatementReference(s)
Prevention
P261Avoid breathing dust/fumes.[7]
P264Wash hands and exposed skin thoroughly after handling.[7]
P270Do not eat, drink or smoke when using this product.[9]
P271Use only outdoors or in a well-ventilated area.[7][9]
P280Wear protective gloves, protective clothing, eye protection, and face protection.[7][9]
Response
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]
P302 + P352IF ON SKIN: Wash with plenty of water.[9]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
P310Immediately call a POISON CENTER or doctor/physician.
P330Rinse mouth.[9]
P332 + P313If skin irritation occurs: Get medical advice/attention.[9]
P362 + P364Take off contaminated clothing and wash it before reuse.[9]
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[9]
P405Store locked up.[7][9]
Disposal
P501Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[9]
Toxicity Data

Experimental Protocols and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times:

PPE TypeSpecificationReference(s)
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield is also recommended.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical protective suit.[7][10]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate where risk assessment shows it is necessary.[7][10]
General Handling and Storage Workflow

The following workflow outlines the general procedure for handling and storing this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Work in a well-ventilated area (Chemical Fume Hood) prep1->prep2 handle1 Weigh the required amount (Avoid generating dust) prep2->handle1 Proceed to handling handle2 Use in chemical synthesis or biological assays handle1->handle2 handle3 Avoid all personal contact, including inhalation handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 After use clean2 Wash hands thoroughly clean1->clean2 storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up. clean2->storage

Caption: General workflow for safe handling and storage of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure. Always show the Safety Data Sheet to the attending medical professional.[7][10]

Exposure RouteFirst Aid ProtocolReference(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
Skin Contact Immediately flush skin with plenty of water and soap. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[7][9]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][9]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[9]

    • Remove all ignition sources.[9]

    • Use dry clean-up procedures and avoid generating dust.[9]

    • Sweep up the material and place it in a suitable, labeled container for disposal.[7][9]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate personnel from the area and move upwind.[9]

    • Alert the fire brigade or emergency services and inform them of the hazard's nature and location.[9]

    • Wear full protective equipment, including breathing apparatus.[9]

    • Prevent the spillage from entering drains or watercourses.[9]

    • Contain the spill with sand, earth, or vermiculite.[9]

    • Collect the recoverable product into labeled containers for recycling or disposal.[9]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There is no restriction on the type of extinguisher that may be used.[9][10]

  • Specific Hazards: The compound is non-combustible but containers may burn.[9] Combustion may produce poisonous fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[7]

  • Firefighter Advice: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9] Cool fire-exposed containers with a water spray from a protected location.[9]

Synthesis Protocol Outline

This compound is typically synthesized from 7-azaindole (B17877). The general procedure involves two main steps:

  • N-Oxidation: 7-azaindole is reacted with an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), in a suitable solvent to form the N-oxide intermediate.

  • Chlorination: The N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position. The use of a catalyst like diisopropylethylamine (DIPEA) has been reported to increase the yield.[4]

The final product is typically isolated after alkalization and can be purified by recrystallization or column chromatography.

G start 7-Azaindole step1 N-Oxidation (e.g., H₂O₂, mCPBA) start->step1 intermediate 7-Azaindole-N-oxide step1->intermediate step2 Chlorination (POCl₃, DIPEA catalyst) intermediate->step2 step3 Work-up (Alkalization, e.g., NaOH) step2->step3 step4 Purification (Recrystallization or Chromatography) step3->step4 end_product This compound step4->end_product

Caption: General synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a key intermediate in medicinal chemistry, primarily due to the prevalence of the azaindole scaffold in biologically active molecules.[1]

Kinase Inhibitor Development

The azaindole moiety is recognized as a "privileged structure" that can mimic the adenine (B156593) core of ATP, enabling it to bind to the hinge region of many protein kinases.[11] Consequently, this compound serves as a starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammation.

Notable kinase targets for which this compound derivatives have been investigated include:

  • AXL Kinase: A receptor tyrosine kinase involved in cancer cell growth and proliferation.[4]

  • Aurora Kinases: A family of serine/threonine kinases that play critical roles in mitosis.[12]

  • Cdc7 Kinase: A serine/threonine kinase essential for the initiation of DNA replication.[12]

  • PDK1 (Phosphoinositide-dependent kinase-1): A master kinase that activates other kinases in signaling pathways like PI3K/AKT.

  • IKK2 (IκB kinase 2): A key kinase in the NF-κB signaling pathway, which is central to inflammation.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

Derivatives of this compound are explored as inhibitors of kinases within critical cell signaling pathways. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer. Kinases like PDK1 are key components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Transcription Gene Transcription mTORC1->Transcription Promotes CellResponse Cell Growth, Proliferation, Survival Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Azaindole-based Inhibitor Inhibitor->PDK1 Inhibits

Caption: Simplified PI3K/AKT/mTOR pathway and a potential inhibition point for azaindole derivatives.

References

Solubility Profile of 4-Chloro-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-7-azaindole, a key heterocyclic building block in pharmaceutical research and development. Due to its structural motifs, this compound is integral to the synthesis of a variety of bioactive molecules, including kinase inhibitors for anti-cancer therapies.[1][2][3] Understanding its solubility is critical for optimizing reaction conditions, formulation development, and predicting its behavior in biological systems.

Executive Summary

This compound is a white to light yellow crystalline powder.[1] While quantitative solubility data in a wide range of organic solvents remains limited in publicly available literature, it is qualitatively described as slightly soluble in water, chloroform (B151607), and methanol.[2][4] The melting point of this compound is consistently reported to be in the range of 176-181 °C.[1][5] This document outlines a standard experimental protocol for determining the thermodynamic solubility of this compound and presents a typical synthesis workflow.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound across a range of common laboratory solvents. The compound is consistently reported to be "slightly soluble in water".[1][2][4][6] One source also indicates slight solubility in chloroform and methanol.

For the purpose of providing a relevant benchmark, the experimentally determined solubility of the parent compound, 7-azaindole (B17877), in several organic solvents at various temperatures is presented in the table below. This data, from a study on the dissolution behavior of 7-azaindole, can offer insights into the potential solubility characteristics of its chlorinated derivative.[7] It is important to note that the introduction of a chloro-substituent can significantly alter the physicochemical properties of the molecule, including its solubility.

SolventTemperature (K)Molar Fraction (10^3)Solubility (mg/mL)
Tetrahydrofuran (THF)278.1511.5368.1
283.1513.9882.5
288.1516.8999.7
293.1520.35120.1
298.1524.41144.1
303.1529.21172.4
308.1534.82205.5
313.1541.36244.1
318.1548.91288.7
323.1557.64340.2
Acetone278.158.8648.9
283.1510.6858.9
288.1512.8170.7
293.1515.3184.5
298.1518.23100.6
303.1521.65119.5
308.1525.64141.5
313.1530.29167.2
318.1535.69197.0
323.1541.97231.7
Methanol278.156.8934.9
283.158.2341.7
288.159.8349.8
293.1511.7159.3
298.1513.9170.5
303.1516.4883.5
308.1519.4698.6
313.1522.92116.1
318.1526.91136.4
323.1531.51159.7
Isopropanol278.153.5119.8
283.154.2524.0
288.155.1429.0
293.156.2135.1
298.157.4842.2
303.159.0050.8
308.1510.8060.9
313.1512.9372.9
318.1515.4487.1
323.1518.39103.8
Ethanol278.153.2817.5
283.153.9421.0
288.154.7325.2
293.155.6730.2
298.156.7836.1
303.158.1043.2
308.159.6651.5
313.1511.5161.3
318.1513.6972.9
323.1516.2586.6
Ethyl Acetate (EA)278.153.6323.1
283.154.4128.1
288.155.3534.1
293.156.4741.2
298.157.8249.8
303.159.4460.1
308.1511.3772.4
313.1513.6887.1
318.1516.42104.6
323.1519.67125.3
Acetonitrile278.151.487.0
283.151.778.4
288.152.1210.1
293.152.5312.0
298.153.0114.3
303.153.5817.0
308.154.2520.2
313.155.0323.9
318.155.9528.3
323.157.0333.4
n-Hexane278.150.010.0
283.150.010.1
288.150.020.1
293.150.020.1
298.150.030.2
303.150.030.2
308.150.040.3
313.150.050.3
318.150.060.4
323.150.080.5

Data extracted from the Journal of Chemical & Engineering Data, 2020, 65 (7), pp 3594–3605.[7] The solubility in mg/mL has been calculated from the molar fraction data for easier interpretation.

Experimental Protocols

The following section details a standardized shake-flask method for the determination of thermodynamic solubility, which is a widely accepted and reliable technique.[8][9][10]

Objective

To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials
  • This compound (solid powder)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid present.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and a controlled temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the concentration of the dissolved solid reaches a constant value.[9]

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker. Allow any undissolved solid to settle.

    • Withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Synthesis Workflow

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[11][12] A common and efficient method for its preparation starts from the readily available 7-azaindole.[2][13] The general workflow involves an N-oxidation followed by a chlorination step.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_product Final Product 7_Azaindole 7-Azaindole N_Oxidation N-Oxidation Reaction 7_Azaindole->N_Oxidation N_Oxide 7-Azaindole-N-oxide N_Oxidation->N_Oxide Reagent1 Hydrogen Peroxide (H₂O₂) in an organic solvent (e.g., THF) Reagent1->N_Oxidation Chlorination Chlorination Reaction N_Oxide->Chlorination 4_Chloro_7_azaindole This compound Chlorination->4_Chloro_7_azaindole Reagent2 Phosphorus Oxychloride (POCl₃) with a catalyst (e.g., DIPEA) Reagent2->Chlorination

Caption: A typical two-step synthesis workflow for this compound.

Logical Relationships in Drug Discovery

The utility of this compound as a building block in drug discovery, particularly for kinase inhibitors, can be visualized through a logical relationship diagram. This highlights its role in the development of targeted therapies.

Drug_Discovery_Logic Start Identification of Therapeutic Target (e.g., Protein Kinase) Scaffold This compound (Key Building Block) Start->Scaffold informs scaffold selection Synthesis Chemical Synthesis of Analog Library Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis iterative optimization Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: Logical flow of using this compound in kinase inhibitor discovery.

References

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and critical applications of 4-Chloro-7-azaindole (CAS Number: 55052-28-3), a pivotal intermediate in modern medicinal chemistry. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a deep dive into the compound's history, experimental protocols, and its role in the development of targeted cancer therapies.

Introduction

This compound, also known as 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry.[1] Its unique structural features make it a valuable building block in the synthesis of a variety of bioactive molecules, most notably as a key intermediate in the production of protein kinase inhibitors.[2][3] This guide provides a detailed overview of its discovery, synthesis, and a prime example of its application in targeting critical signaling pathways in oncology.

Discovery and History

While the broader class of azaindoles has been a subject of study for many decades, the specific history of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, its importance emerged with the advancement of medicinal chemistry, particularly in the quest for selective kinase inhibitors. The most common and industrially significant synthesis method, involving the N-oxidation of 7-azaindole (B17877) followed by chlorination, is well-documented in various patents and scientific articles, indicating its development was likely driven by the needs of drug discovery programs. A notable example is the Chinese patent CN102746295A, which details an efficient preparation method.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 55052-28-3[5][6]
Molecular Formula C₇H₅ClN₂[5][6]
Molecular Weight 152.58 g/mol [5][6]
Appearance White to light yellow or brown crystalline powder[1]
Melting Point 176-181 °C[7]
Solubility Slightly soluble in water[1]
SMILES Clc1ccnc2[nH]ccc12[7]
InChI 1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)[7]

Synthesis of this compound: Experimental Protocol

The most prevalent and efficient method for the synthesis of this compound is a two-step process starting from 7-azaindole. This process involves an initial N-oxidation of the pyridine (B92270) ring followed by a chlorination reaction. The following is a detailed experimental protocol consolidated from multiple sources, including patent literature.[4][5]

Step 1: N-Oxidation of 7-Azaindole

Reaction:

G reactant 7-Azaindole product 7-Azaindole-N-oxide reactant->product Oxidation reagent H₂O₂ or m-CPBA G reactant 7-Azaindole-N-oxide product This compound reactant->product Chlorination reagent POCl₃ G start This compound step1 Protection (e.g., SEM-Cl) start->step1 step2 Suzuki Coupling with Arylboronic Acid step1->step2 step3 Friedel-Crafts Acylation step2->step3 step4 Sulfonamide Formation step3->step4 step5 Deprotection step4->step5 end Vemurafenib step5->end G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Chloro-7-azaindole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is crucial in medicinal chemistry for synthesizing 4-aryl-7-azaindole derivatives, which are prominent scaffolds in the development of novel therapeutic agents, particularly kinase inhibitors.[1]

Introduction

The 7-azaindole (B17877) core is a "privileged" scaffold in drug discovery, serving as a bioisostere for indole (B1671886) and purine (B94841) structures. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. The reaction of this compound with various boronic acids or esters provides a direct route to a diverse library of 4-substituted 7-azaindole derivatives. These products are key intermediates in the synthesis of biologically active molecules targeting a range of diseases.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid or ester). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)-X\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl_complex [label="Ar-Pd(II)-Ar'\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for positioning inputs/outputs ArX [label="this compound", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OH)₂", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#202124"]; Product [label="4-Aryl-7-azaindole", shape=plaintext, fontcolor="#202124"]; BX_Base [label="B(OH)₂X + Base byproduct", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=vee, color="#4285F4"]; ArX -> OxAdd [arrowhead=vee, color="#EA4335"]; OxAdd -> PdII_complex [arrowhead=vee, color="#4285F4"]; PdII_complex -> Transmetalation [arrowhead=vee, color="#4285F4"]; BoronicAcid -> Transmetalation [arrowhead=vee, color="#34A853"]; Base -> Transmetalation [arrowhead=vee, color="#FBBC05", style=dashed]; Transmetalation -> PdII_Aryl_complex [arrowhead=vee, color="#4285F4"]; Transmetalation -> BX_Base [arrowhead=vee, color="#5F6368", style=dashed]; PdII_Aryl_complex -> RedElim [arrowhead=vee, color="#4285F4"]; RedElim -> Pd0 [arrowhead=vee, color="#4285F4"]; RedElim -> Product [arrowhead=vee, color="#EA4335"]; }

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for Suzuki-Miyaura couplings on azaindole and related nitrogen-rich heterocyclic scaffolds. These serve as a strong starting point for optimizing the reaction with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Chloro-azaindole derivativeArylboronic acidP1 (1.0-1.5)-K₃PO₄ (2.0)Dioxane/H₂O (4:1)605-891-99[3]
23-ChloroindazoleArylboronic acidP2 (2.0-3.5)-K₃PO₄ (2.0)Dioxane/H₂O (4:1)10015-20-[3]
36-Chloro-3-iodo-N-protected 7-azaindoleArylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)600.567-93[4]
4This compoundAromatic/heteroaromatic boronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified-[5]
57-Bromo-4-sulfonamido-1H-indazoleArylboronic acidPdCl₂(dppf) (10)-K₂CO₃ (2)Dioxane/H₂O (4:1)120 (MW)2Moderate to Good[6]

*P1 and P2 are specific palladium precatalysts.[3] For commercially available options, XPhos Pd G2 or SPhos Pd G2 are excellent starting points.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G2) (1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453), Toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol:

  • Reaction Setup:

    • To a dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

    • Seal the vessel with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants, typically a concentration of 0.1 M with respect to the limiting reagent.[7]

  • Reaction:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-100 °C) or in a microwave reactor.[3][6]

    • Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).

  • Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-azaindole.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

// Edges reagents -> inert [color="#4285F4"]; inert -> solvent [color="#4285F4"]; solvent -> heat [color="#34A853"]; heat -> monitor [color="#34A853", style=dashed]; monitor -> workup [color="#FBBC05"]; workup -> purify [color="#FBBC05"]; purify -> characterize [color="#EA4335"]; }

Figure 2: A flowchart outlining the key steps of the experimental protocol.

Application in Drug Discovery: Kinase Inhibitors

Many 4-aryl-7-azaindole derivatives function as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. By blocking the active site of a specific kinase, these inhibitors can interrupt aberrant signaling pathways, leading to a therapeutic effect.

// Nodes Signal [label="Extracellular Signal\n(e.g., Growth Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase [label="Intracellular Kinase\n(e.g., BTK, CDK9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Substrate Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; P_Substrate [label="Phosphorylated Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="4-Aryl-7-azaindole\n(Kinase Inhibitor)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Signal -> Receptor [label="Binds", color="#4285F4"]; Receptor -> Kinase [label="Activates", color="#4285F4"]; Kinase -> Substrate [label="Phosphorylates", color="#34A853"]; Substrate -> P_Substrate [style=invis]; // for layout P_Substrate -> Response [label="Leads to", color="#34A853"];

// Inhibition Inhibitor -> Kinase [label="Blocks ATP\nBinding Site", color="#EA4335", arrowhead=tee]; }

Figure 3: Role of 4-Aryl-7-azaindole derivatives as kinase inhibitors in a signaling pathway.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective for heteroaryl couplings.[7] Increasing the temperature or switching to microwave irradiation can also improve yields.[8]

  • Side Reactions: The formation of debrominated or dehalogenated byproducts can occur. Using milder bases or lower reaction temperatures may mitigate this. Homocoupling of the boronic acid is another potential side reaction, which can sometimes be suppressed by adjusting the stoichiometry of the reactants.[7]

  • Poor Solubility: If reactants or products have poor solubility in the chosen solvent system, consider alternatives like DMF, NMP, or toluene.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound as a versatile starting material for the synthesis of diverse and potentially bioactive molecules.

References

Application Notes and Protocols: 4-Chloro-7-Azaindole as a Building Block for FAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes, including proliferation, survival, migration, and invasion. Overexpression and hyperactivation of FAK are frequently observed in a wide range of human cancers, correlating with advanced tumor grade, metastasis, and poor prognosis. This central role in tumorigenesis has established FAK as a compelling therapeutic target for the development of novel anti-cancer agents.

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] Specifically, 4-chloro-7-azaindole provides a versatile starting point for the synthesis of potent and selective FAK inhibitors. The chlorine atom at the 4-position serves as a convenient handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

These application notes provide a comprehensive overview of the use of this compound in the development of FAK inhibitors. We present quantitative data on the activity of representative compounds, detailed protocols for their synthesis and biological evaluation, and visualizations of the underlying signaling pathways and experimental workflows.

FAK Signaling Pathway

FAK activation is initiated by upstream signals from integrins, which mediate cell-extracellular matrix (ECM) adhesion, and receptor tyrosine kinases (RTKs) activated by growth factors. This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK/Src dual kinase complex results in the phosphorylation of multiple downstream substrates, activating key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival, proliferation, and motility.[1]

FAK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Response Integrins Integrins FAK FAK Integrins->FAK RTKs Growth Factor Receptors (RTKs) RTKs->FAK pFAK pFAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src Src Src Src->FAK_Src PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK_Src->MAPK_ERK Proliferation Proliferation & Survival PI3K_Akt->Proliferation Migration Migration & Invasion PI3K_Akt->Migration MAPK_ERK->Proliferation MAPK_ERK->Migration Inhibitor This compound -based Inhibitor Inhibitor->FAK

FAK Signaling Cascade and Point of Inhibition.

Quantitative Data of Representative FAK Inhibitors

The this compound scaffold has been utilized to generate a variety of potent FAK inhibitors. The tables below summarize the in vitro activity of selected compounds.

Table 1: Biochemical Activity of 7-Azaindole-based FAK Inhibitors

Compound IDCore ScaffoldFAK IC50 (nM)Pyk2 IC50 (nM)Reference
GSK2256098 7-Azaindole1.5 - 15>1000[1]
PF-562,271 7-Azaindole1.513
Compound 84 5-cyano-7-azaindole37N/A[2]
Compound 22 Pyrrolo[2,1-f][1][3][4]triazine230N/A[4]
Compound 23 Pyrrolo[2,1-f][1][3][4]triazine5N/A[4]

N/A: Not Available

Table 2: Cellular Activity of Representative FAK Inhibitors

Compound IDCell LineAssay TypeIC50 (µM)Reference
GSK2256098 OVCAR8 (Ovarian)pFAK Y3970.015[1]
GSK2256098 U87MG (Glioblastoma)pFAK Y3970.0085[1]
GSK2256098 A549 (Lung)pFAK Y3970.012[1]
PF-562,271 PC-3M (Prostate)Cell Proliferation3.3

Experimental Protocols

A. Synthesis of a Generic 4-((Pyrimidin-2-yl)amino)-7-azaindole FAK Inhibitor

This protocol describes a general two-step synthesis of a FAK inhibitor utilizing the this compound scaffold, employing a Buchwald-Hartwig amination followed by a Suzuki coupling. This represents a common strategy for elaborating this core structure.

Synthesis_Workflow Start This compound Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate 4-Amino-substituted 7-azaindole Step1->Intermediate Step2 Suzuki Coupling Intermediate->Step2 Product Final FAK Inhibitor Step2->Product

General Synthetic Workflow.

Step 1: Buchwald-Hartwig Amination of this compound

This step introduces an amine at the C4 position of the azaindole core.

  • Materials:

    • This compound

    • Desired amine (e.g., 2-aminopyrimidine)

    • Palladium precatalyst (e.g., RuPhos Pd G2)

    • Ligand (e.g., RuPhos)

    • Base (e.g., LiHMDS)

    • Anhydrous solvent (e.g., Dioxane or Toluene)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried flask, add this compound (1.0 eq), the desired amine (1.2 eq), palladium precatalyst (0.02 eq), and ligand (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous solvent via syringe.

    • Add the base (2.0 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 4-amino-substituted 7-azaindole intermediate.

Step 2: Suzuki Coupling of the 4-Amino-substituted 7-azaindole

This step introduces a (hetero)aryl group, often at a pre-existing halogenated position on the coupled amine or a newly introduced position on the azaindole. For this example, we assume a halogen is present on the coupled pyrimidine.

  • Materials:

    • 4-Amino-substituted 7-azaindole intermediate (from Step 1)

    • Desired (hetero)aryl boronic acid or boronic ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent mixture (e.g., Dioxane/water or Toluene/ethanol/water)

  • Procedure:

    • To a flask, add the 4-amino-substituted 7-azaindole intermediate (1.0 eq), the boronic acid/ester (1.5 eq), palladium catalyst (0.05 eq), and base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the solvent mixture.

    • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to afford the final FAK inhibitor.

B. Biological Evaluation Protocols

1. In Vitro FAK Kinase Assay (Luminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAK by quantifying the amount of ATP remaining after the kinase reaction.

  • Principle: The assay quantifies FAK activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to FAK activity.

  • Materials:

    • Recombinant human FAK enzyme

    • FAK substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compound (e.g., this compound derivative) dissolved in DMSO

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be ≤1%.

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Prepare a master mix containing kinase buffer, FAK enzyme, and substrate. Add 20 µL of this mix to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

    • Incubate the plate at 30 °C for 60 minutes.

    • Equilibrate the plate and the luminescent detection reagent to room temperature.

    • Add 50 µL of the detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software.

2. Cell Viability Assay (MTT Assay)

This assay assesses the effect of FAK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test FAK inhibitor

    • MTT solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well clear flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the FAK inhibitor and a vehicle control (DMSO) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of FAK inhibitors on the collective migration of a cell monolayer.

  • Principle: A "wound" is created in a confluent cell monolayer. The rate of wound closure by migrating cells is monitored over time in the presence and absence of the inhibitor.

  • Materials:

    • Cancer cell line

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tip or cell scraper

    • Microscope with a camera

  • Procedure:

    • Seed cells in plates and grow them to a confluent monolayer.

    • Create a linear scratch in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of the FAK inhibitor or a vehicle control.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

    • Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time relative to the initial wound area.

4. Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

  • Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel. The ability of cells to degrade the Matrigel and migrate through the porous membrane towards a chemoattractant in the lower chamber is quantified.

  • Materials:

    • Transwell inserts (8 µm pore size)

    • Matrigel or other basement membrane extract

    • Serum-free medium and complete medium (with FBS as a chemoattractant)

    • Cotton swabs

    • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Procedure:

    • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Resuspend serum-starved cells in serum-free medium containing different concentrations of the FAK inhibitor or a vehicle control.

    • Seed the cell suspension into the upper chamber of the inserts.

    • Add complete medium to the lower chamber.

    • Incubate for 24-48 hours.

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Count the number of stained, invaded cells in several random fields under a microscope.

Logical Relationship Diagram

The development of a FAK inhibitor from the this compound building block follows a logical progression from initial synthesis to comprehensive biological evaluation.

Logical_Relationship cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_outcome Outcome BuildingBlock This compound Synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) BuildingBlock->Synthesis Library Compound Library Synthesis->Library BiochemAssay Biochemical Assay (FAK Kinase Assay) Library->BiochemAssay CellViability Cell-Based Assays (Viability, Proliferation) BiochemAssay->CellViability SAR Structure-Activity Relationship (SAR) BiochemAssay->SAR CellMotility Functional Assays (Migration, Invasion) CellViability->CellMotility CellViability->SAR CellMotility->SAR LeadCompound Lead Compound Identification SAR->LeadCompound

Drug Discovery and Development Workflow.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions with 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-chloro-7-azaindole. This key heterocyclic building block is of significant interest in medicinal chemistry and drug discovery, and its functionalization via modern catalytic methods is crucial for the synthesis of novel bioactive molecules. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering structured data, step-by-step experimental procedures, and visual guides to facilitate successful implementation in the laboratory.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

The 7-azaindole (B17877) scaffold is a prevalent motif in numerous biologically active compounds.[1] The ability to selectively introduce substituents at the C4-position is of great strategic importance in structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily available this compound.[2][3] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups under relatively mild conditions.[4][5][6]

This document outlines optimized conditions and detailed protocols for these key transformations, providing researchers with a practical guide to the synthesis of diverse 4-substituted 7-azaindole derivatives.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound follows a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to afford the desired product and regenerate the active palladium(0) catalyst.

G cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Product 4-Substituted-7-azaindole This compound->Product Pd-Catalyzed Cross-Coupling Coupling Partner Coupling Partner Coupling Partner->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product

Caption: General scheme of palladium-catalyzed cross-coupling with this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide.[7] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)KFDioxaneReflux87[2]
24-Fluorophenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)KFDioxaneReflux87[2]
3(2-Ethoxyvinyl)borolanePd(OAc)₂ (3)SPhos (7.5)K₃PO₄MeCN/H₂O (3:2)RefluxN/A*[4]

*Yield not specified for the direct coupling with this compound, but the method is described for chloroamino-N-heterocycles.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from the literature for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)

  • Potassium fluoride (B91410) (KF) (2 equivalents)

  • Anhydrous 1,4-dioxane (B91453)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and potassium fluoride (2 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4 mol%) to the reaction vessel under the inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-7-azaindole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides and primary or secondary amines.[8] This reaction is particularly useful for creating libraries of 4-amino-7-azaindole derivatives.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1N-MethylpiperazineRuPhos Precatalyst (0.5)RuPhos (0.5)LiHMDSToluene11094[9]
2MorpholineRuPhos Precatalyst (1)RuPhos (1)LiHMDSToluene11092[9]
3N-BenzylmethylamineRuPhos Pd G2 (N/A)RuPhos (N/A)N/AN/AN/A33[10]
4BenzamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane10085[1]

*N/A: Not explicitly available in the cited abstract.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure based on the coupling of unprotected halo-7-azaindoles with secondary amines.[9]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • RuPhos Precatalyst (e.g., P1) (0.5-1 mol%)

  • RuPhos (0.5-1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equivalents, 1 M in THF)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1 equivalent), the RuPhos precatalyst (0.5-1 mol%), and RuPhos ligand (0.5-1 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by the amine (1.2 equivalents).

  • Add LiHMDS solution (1.2 equivalents) dropwise at room temperature.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-7-azaindole.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to 4-alkynyl-7-azaindoles.[11]

Data Presentation: Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Methyl-3-butyn-2-ol*PdCl₂(dppf) (N/A)CuI (N/A)NEt₃Dioxane7094[2]

*Reaction performed on 4-iodo-1-acetyl-7-azaindole. Conditions are likely adaptable for this compound with appropriate catalyst/ligand selection.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure adapted from literature for Sonogashira couplings and would require optimization for this compound.[2][5]

Materials:

  • This compound (preferably N-protected)

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (NEt₃) or Diisopropylamine (DIPA) (as base and solvent)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 4-alkynyl-7-azaindole.

Experimental Workflow and Optimization

Typical Experimental Workflow

G A Weigh Reactants & Catalysts C Add Solids to Reaction Vessel A->C B Assemble Glassware under Inert Atmosphere B->C D Add Anhydrous Solvent C->D E Add Liquid Reagents D->E F Heat and Stir Reaction Mixture E->F G Monitor Reaction Progress (TLC/LC-MS) F->G H Work-up Procedure G->H Reaction Complete I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Decision Tree for Reaction Optimization

When standard conditions provide suboptimal results, a systematic approach to optimization is necessary. The following decision tree can guide this process.

G Start Low Yield or No Reaction ScreenLigand Screen Ligands Start->ScreenLigand ScreenBase Screen Bases ScreenLigand->ScreenBase No Improvement Success Improved Yield ScreenLigand->Success Improvement ScreenSolvent Screen Solvents ScreenBase->ScreenSolvent No Improvement ScreenBase->Success Improvement ScreenTemp Adjust Temperature ScreenSolvent->ScreenTemp No Improvement ScreenSolvent->Success Improvement CheckPurity Check Starting Material Purity ScreenTemp->CheckPurity No Improvement ScreenTemp->Success Improvement

Caption: A decision tree for optimizing palladium-catalyzed coupling reactions.

Conclusion

The palladium-catalyzed functionalization of this compound is a robust and highly adaptable methodology for the synthesis of a diverse range of derivatives. The protocols and data presented herein provide a solid foundation for researchers to successfully implement Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Systematic optimization of reaction parameters, as guided by the provided decision tree, will be key to achieving high yields and purity for specific substrate combinations. These powerful synthetic tools will undoubtedly continue to accelerate the discovery and development of novel 7-azaindole-based therapeutics.

References

Application Notes and Protocols: Synthesis and Evaluation of PI3K Inhibitors Utilizing a 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of phosphoinositide 3-kinase (PI3K) inhibitors based on the versatile 7-azaindole (B17877) scaffold. The 7-azaindole core has emerged as a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This document outlines the rationale for targeting the PI3K pathway, the advantages of the 7-azaindole scaffold, and provides step-by-step protocols for the synthesis of representative inhibitors and their subsequent evaluation in biochemical and cell-based assays.

Introduction to PI3K and the 7-Azaindole Scaffold

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or overexpression of its components, is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3] Small molecule inhibitors targeting PI3K have shown significant promise as anticancer agents.[4][5]

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has been identified as a highly effective core structure for the development of potent and selective PI3K inhibitors.[4][6] The nitrogen atom in the pyridine (B92270) ring of the 7-azaindole moiety can act as a hydrogen bond acceptor, mimicking the adenine (B156593) region of ATP and anchoring the inhibitor in the hinge region of the kinase domain. This interaction is a key determinant of inhibitor potency.[4] By modifying substituents at various positions of the 7-azaindole ring, the potency, selectivity, and pharmacokinetic properties of the inhibitors can be fine-tuned.[7]

Quantitative Data Summary

The following tables summarize the in vitro biochemical and cellular activities of representative 7-azaindole-based PI3K inhibitors. This data is essential for comparing the potency and selectivity of different compounds and for guiding further drug development efforts.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Compound IDPI3KαPI3KβPI3KδPI3KγmTORRef.
B13 ---0.5-[2]
C2 ---<1-[2]
FD2054 18125134521[3]
FD2078 25158156328[3]
Compound 12 2,100->10,0007-[7]
Compound 28 >10,000->10,0004-[7]

Note: "-" indicates data not available.

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (GI50, µM)

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)T47D (Breast)PC3 (Prostate)HCT116 (Colon)Ref.
B13 0.450.870.320.560.78[2]
C2 0.380.750.290.490.66[2]
FD2054 0.120.25---[3]
FD2078 0.150.31---[3]

Note: "-" indicates data not available.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological context and experimental procedures, the following diagrams have been generated.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylation Azaindole_Inhibitor 7-Azaindole PI3K Inhibitor Azaindole_Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by 7-azaindole based inhibitors.

Synthesis_Workflow Start Starting Materials (e.g., Substituted 7-azaindole, Boronic Acids) Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Final 7-Azaindole PI3K Inhibitor Characterization->Final_Compound

Caption: General workflow for the synthesis of 7-azaindole based PI3K inhibitors.

Biological_Evaluation_Workflow Compound Synthesized 7-Azaindole Inhibitor Biochemical_Assay Biochemical Assay (e.g., HTRF Kinase Assay) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Compound->Cell_Based_Assay IC50 Determine IC50 values Biochemical_Assay->IC50 Cell_Viability Cell Viability Assay (e.g., MTT/SRB) Cell_Based_Assay->Cell_Viability Western_Blot Western Blot Analysis (p-AKT levels) Cell_Based_Assay->Western_Blot GI50 Determine GI50 values Cell_Viability->GI50 Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement

Caption: Workflow for the biological evaluation of synthesized PI3K inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of 7-azaindole based PI3K inhibitors. These are representative protocols and may require optimization for specific compounds and cell lines.

Protocol 1: General Synthesis of 3-Aryl-7-Azaindole Derivatives via Suzuki Coupling

This protocol describes a general method for the synthesis of 3-aryl-7-azaindole derivatives, a common structural motif in this class of inhibitors.

Materials:

Procedure:

  • Suzuki Coupling: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.1 equivalents), SPhos (0.2 equivalents), and K3PO4 (3.0 equivalents). b. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). c. Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. e. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the 3-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine intermediate.

  • Deprotection: a. Dissolve the purified intermediate in a mixture of methanol and dichloromethane. b. Add a solution of sodium hydroxide (e.g., 2 M aqueous solution, 2-4 equivalents) and stir at room temperature for 1-4 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Neutralize the reaction mixture with 1 M HCl. e. Concentrate the mixture under reduced pressure to remove the organic solvents. f. Extract the aqueous residue with ethyl acetate (3x). g. Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate. h. Purify the crude product by silica gel column chromatography or recrystallization to afford the final 3-aryl-7-azaindole derivative.

  • Characterization: a. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro PI3K HTRF Kinase Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the in vitro inhibitory activity of compounds against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled PIP3, GST-tagged GRP1-PH domain)

  • Stop solution (e.g., EDTA in detection buffer)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

  • Assay Setup: a. Add 0.5 µL of the diluted compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate. b. Prepare a kinase/substrate solution containing the PI3K enzyme and PIP2 in kinase reaction buffer. c. Add 14.5 µL of the kinase/substrate solution to the wells containing the compounds. For the negative control wells, add buffer without the enzyme. d. Pre-incubate the plate at room temperature for 15-30 minutes.

  • Kinase Reaction: a. Prepare an ATP solution in kinase reaction buffer at a concentration close to the Km for the specific PI3K isoform. b. Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. c. Incubate the plate at room temperature for 30-60 minutes.

  • Detection: a. Stop the reaction by adding 5 µL of the stop solution to all wells. b. Add 5 µL of the HTRF detection reagent mixture to all wells. c. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm. b. Calculate the HTRF ratio (665 nm / 620 nm * 10,000). c. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability Assay (SRB Assay)

This protocol describes the sulforhodamine B (SRB) assay to determine the anti-proliferative effects of the synthesized inhibitors on cancer cell lines such as MCF-7 and MDA-MB-231.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. b. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete growth medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control (DMSO at the same final concentration). c. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: a. Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour. b. Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining and Measurement: a. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. b. Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. c. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB. d. Shake the plates for 5-10 minutes on a shaker. e. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. b. Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value.

Protocol 4: Western Blot Analysis of p-AKT Levels

This protocol is used to assess the in-cell target engagement of the PI3K inhibitors by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • 6-well plates

  • Test compounds

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 2-24 hours). c. Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. d. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Signal Detection and Analysis: a. Add the ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., β-actin). c. Quantify the band intensities and normalize the p-AKT signal to the total AKT and loading control signals to determine the relative inhibition of AKT phosphorylation.

References

Application Notes and Protocols for N-Arylation of 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4-chloro-7-azaindole, a crucial transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established palladium- and copper-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole (B1671886) and purine (B94841) systems.[1] Functionalization of the 7-azaindole core, particularly through N-arylation, allows for the exploration of chemical space and the development of novel therapeutic agents.[1] The presence of a chlorine atom at the 4-position offers a handle for further diversification, making N-aryl-4-chloro-7-azaindoles valuable intermediates in drug discovery programs.

The primary methods for the formation of the N-aryl bond on the 7-azaindole nucleus are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions.[2][3] These reactions offer distinct advantages and challenges in terms of catalyst selection, reaction conditions, and substrate scope.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] It typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand and a base. While specific examples for the N-arylation of this compound are not abundantly reported, general protocols for the N-arylation of indoles and other azaindoles can be adapted.

General Reaction Scheme

cluster_reactants Reactants cluster_product Product This compound This compound Reaction This compound->Reaction Aryl_Halide Aryl Halide (Ar-X) or Aryl Boronic Acid (Ar-B(OH)2) Aryl_Halide->Reaction N-Aryl-4-chloro-7-azaindole N-Aryl-4-chloro-7-azaindole Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Solvent_Heat Solvent, Heat Solvent_Heat->Reaction Reaction->N-Aryl-4-chloro-7-azaindole

Caption: General scheme for palladium-catalyzed N-arylation.

Key Parameters and Optimization
  • Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used precatalysts.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for efficient catalysis. Examples include XPhos, SPhos, and RuPhos. The choice of ligand can significantly impact reaction yield and scope.

  • Base: Strong, non-nucleophilic bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃ are typically employed. The choice of base can be critical and substrate-dependent.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.

  • Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C.

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium precatalyst (0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv).

  • Add the base (2.0-3.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-4-chloro-7-azaindole.

Copper-Catalyzed N-Arylation (Ullmann-Type)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[4] Modern variations often use copper(I) salts with a ligand to facilitate the reaction under milder conditions than the traditional high-temperature protocol. The Chan-Lam coupling, which utilizes arylboronic acids as the aryl source, is a related and often milder alternative.[5]

General Reaction Scheme

cluster_reactants Reactants cluster_product Product This compound This compound Reaction This compound->Reaction Aryl_Source Aryl Halide (Ar-X) or Aryl Boronic Acid (Ar-B(OH)2) Aryl_Source->Reaction N-Aryl-4-chloro-7-azaindole N-Aryl-4-chloro-7-azaindole Catalyst_System Cu Catalyst (e.g., CuI, Cu(OAc)2) + (Optional) Ligand + Base Catalyst_System->Reaction Solvent_Heat Solvent, Heat Solvent_Heat->Reaction Reaction->N-Aryl-4-chloro-7-azaindole

Caption: General scheme for copper-catalyzed N-arylation.

Key Parameters and Optimization
  • Copper Source: CuI, Cu₂O, and Cu(OAc)₂ are common copper sources.

  • Ligand: Diamine ligands (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), or phenanthroline-based ligands can significantly improve the reaction efficiency. In some cases, a ligand-free system may be effective.

  • Base: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often employed.

  • Temperature: Reaction temperatures can range from room temperature to over 150 °C, depending on the specific protocol and substrates.

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type)

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.1-1.5 equiv), CuI (0.1-0.2 equiv), the ligand (0.2-0.4 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Heat the mixture to the required temperature (e.g., 110-130 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-arylated product.

Data Summary

While specific quantitative data for the N-arylation of this compound is limited in the current literature, the following table provides a general overview of conditions reported for the N-arylation of related azaindole and indole scaffolds. These can serve as a starting point for reaction optimization.

Catalyst SystemArylating AgentBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / SPhosArylboronic acidCs₂CO₃Toluene/Ethanol60-11067-93[6][7]
Cu(OAc)₂ / PyridineArylboronic acid-CH₂Cl₂rtModerate[8]
CuI / L-prolineAryl iodideK₂CO₃DMSO90Good[2]
CuI / DMEDAAryl bromideK₃PO₄Dioxane110Good[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the N-arylation of this compound, from reaction setup to product isolation.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Arylating Agent - Catalyst - Ligand - Base B Add to Oven-Dried Flask A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat to Desired Temperature D->E F Stir and Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Typical experimental workflow for N-arylation.

Conclusion

The N-arylation of this compound can be achieved through both palladium- and copper-catalyzed methods. The choice of the specific protocol will depend on the nature of the arylating agent, the desired scale of the reaction, and the functional group tolerance required. The provided general protocols and workflow serve as a foundation for developing a robust and efficient synthesis of N-aryl-4-chloro-7-azaindoles for applications in research and drug development. Further optimization of the reaction conditions for specific substrates is recommended to achieve optimal results.

References

Application of 4-Chloro-7-azaindole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-azaindole is a versatile heterocyclic building block of significant interest in medicinal chemistry.[1] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design and synthesis of bioactive molecules, particularly protein kinase inhibitors.[1][2] The 7-azaindole (B17877) core is a bioisostere of indole (B1671886) and purine (B94841) systems, and the introduction of a nitrogen atom can modulate physicochemical properties, improve binding affinity, and create novel intellectual property.[3] This document provides a detailed overview of the applications of this compound, along with experimental protocols and key data for its use in drug discovery programs.

Core Applications in Medicinal Chemistry

This compound serves as a crucial starting material and key intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][4] Its primary applications lie in the development of inhibitors for various protein kinases implicated in cancer and other diseases. The chlorine atom at the 4-position provides a reactive handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) through late-stage diversification strategies.[2]

Kinase Inhibitor Synthesis

The 7-azaindole scaffold is particularly well-suited for targeting the ATP-binding site of kinases, where the nitrogen atoms can form crucial hydrogen bonds with the hinge region.[2] this compound has been instrumental in the development of inhibitors for several important kinase targets:

  • AXL Kinase: A receptor tyrosine kinase involved in tumor progression, metastasis, and drug resistance.[2][5] 7-azaindole-based compounds have been designed as potent AXL inhibitors.[6]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): A tyrosine kinase that plays a key role in the regulation of macrophages and is implicated in various cancers.[2][7]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[2][8] The chloro substituent at the 4-position of the 7-azaindole core has been shown to enhance potency and selectivity for HPK1.[2]

  • Aurora Kinases: A family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in cancer.[5]

  • Cell Division Cycle 7 (Cdc7) Kinase: A serine/threonine kinase essential for the initiation of DNA replication.[9][10]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative kinase inhibitors derived from the 7-azaindole scaffold. This data highlights the potency and selectivity that can be achieved with this privileged structure.

Compound Class/ReferenceTarget KinaseIC50 / Ki (nM)Cell Line / Assay ConditionsCitation
N-nitrobenzenesulfonyl-4-azaindolesc-Met20Biochemical Assay[5][10]
N-nitrobenzenesulfonyl-4-azaindolesc-Met70Biochemical Assay[5][10]
7-AzaindolylideneimidazolesCdc720Biochemical Assay[10]
Azaindole-chloropyridinesCdc70.07 (Ki)Biochemical Assay[5][10]
GSK1070916Aurora B/CNot specifiedHuman lung cancer cells (EC₅₀ = 7 nM)[2]
7-azaindole analogHOS cells88.79±8.07HOS (osteosarcoma) cells[11]
7-azaindole analogL929 cells140.49±8.03 (μM)L929 (normal murine fibroblast) cells[11]

Key Signaling Pathways

Inhibitors derived from this compound modulate critical signaling pathways involved in cancer cell proliferation, survival, and immune regulation.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB Metastasis Metastasis & Invasion AXL->Metastasis DrugResistance Drug Resistance AXL->DrugResistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT->Proliferation NFkB->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->AXL Inhibits

AXL Receptor Signaling Pathway

CSF1R_Signaling_Pathway CSF1 CSF-1 / IL-34 CSF1R CSF-1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K STAT3 STAT3 CSF1R->STAT3 Differentiation Macrophage Differentiation CSF1R->Differentiation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Invasion Invasion & Chemoresistance STAT3->Invasion Inhibitor This compound -based Inhibitor Inhibitor->CSF1R Inhibits

CSF-1R Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates TCell_Activation T-Cell Activation TCR->TCell_Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Ser376) Ubiquitination Ubiquitination & Degradation SLP76->Ubiquitination Ubiquitination->TCell_Activation Attenuates Inhibitor This compound -based Inhibitor Inhibitor->HPK1 Inhibits

HPK1-mediated T-Cell Signal Attenuation

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 7-azaindole.[3][12]

Materials:

  • 7-Azaindole

  • m-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA) (optional, as catalyst)

  • 1,2-Dimethoxyethane (DME)

  • n-Heptane

  • 6N Sodium hydroxide (B78521) (NaOH)

  • Water

Procedure:

  • N-Oxidation: Dissolve 7-azaindole in a mixture of DME and heptane.[12] Add mCPBA portion-wise while stirring at room temperature.[12] The reaction progress can be monitored by TLC.

  • Chlorination: After completion of the N-oxidation, filter the mixture. To the filtrate, add POCl₃.[12] The addition of a catalytic amount of DIPEA can improve the yield.[12]

  • Reaction Work-up: Heat the mixture under reflux for several hours.[12] After cooling, carefully quench the reaction by diluting with water.[12]

  • Isolation: Adjust the pH to ~10 with 6N NaOH to precipitate the product.[12] Filter the solid, wash with water, and dry to obtain this compound.[12]

Synthesis_Workflow Start 7-Azaindole Step1 N-Oxidation (mCPBA or H2O2) Start->Step1 Intermediate 7-Azaindole-N-oxide Step1->Intermediate Step2 Chlorination (POCl3, DIPEA) Intermediate->Step2 End This compound Step2->End

Synthesis of this compound
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[13][14]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or other palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Acetonitrile/Water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid (1.2-2 equivalents), the palladium catalyst (e.g., 0.5-5 mol%), and the ligand.[13][15]

  • Solvent and Base Addition: Add the solvent system and the base.[13][15] Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[14][15]

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-azaindole.[13]

Suzuki_Coupling_Workflow Start1 This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) Start1->Reaction Start2 Arylboronic Acid Start2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-7-azaindole Purification->Product

Suzuki-Miyaura Coupling Workflow

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its strategic use allows for the synthesis of diverse compound libraries and the optimization of lead candidates. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this important scaffold in their discovery programs.

References

Application Notes and Protocols: The Use of 4-Chloro-7-azaindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening low molecular weight compounds (fragments) for weak binding to a biological target. These initial hits are then optimized into more potent, drug-like molecules. The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, due to its ability to form key hydrogen bonds with the hinge region of the ATP binding site.[1][2][3][4] 4-Chloro-7-azaindole, a readily available derivative, serves as a versatile chemical building block for generating diverse compound libraries.[1][5] Its structure allows for vector-based growth and elaboration from multiple positions, making it an excellent starting point for an FBDD campaign.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a typical FBDD workflow, from primary screening to hit validation and structural characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing screening experiments and for computational analysis.

PropertyValueReference
CAS Number 55052-28-3[1][6]
Molecular Formula C₇H₅ClN₂[1][6]
Molecular Weight 152.58 g/mol [1][6]
Appearance White to light yellow crystalline powder[1]
Melting Point 176-181 °C[1][7]
Assay Purity ≥97%[7]

FBDD Workflow Using this compound

A typical FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits.[8][9] The workflow ensures that hits are genuine binders and provides a solid foundation for structure-based drug design.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Structural Biology & Elaboration cluster_3 Outcome Primary_Screen Primary Screen (e.g., DSF/Thermal Shift) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification High-throughput Orthogonal_Screen Orthogonal Screen (e.g., NMR, SPR) Hit_Identification->Orthogonal_Screen Remove false positives Affinity_Determination Affinity & Kinetic Determination (SPR) Orthogonal_Screen->Affinity_Determination Confirm binding Structural_Biology Structural Biology (X-ray Crystallography) Affinity_Determination->Structural_Biology Determine binding mode SBDD Structure-Based Drug Design (SBDD) Structural_Biology->SBDD Fragment growing/linking Lead_Compound Lead Compound SBDD->Lead_Compound Optimization

Caption: A typical fragment-based drug discovery workflow.

Experimental Protocols

Detailed methodologies for key experiments in an FBDD cascade using this compound are provided below.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method used to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).[10][11]

Objective: To rapidly screen a fragment library, including this compound, for binding to a target protein.

Materials:

  • Target protein (e.g., a protein kinase) at a concentration of 2-5 µM.

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • This compound stock solution (100 mM in DMSO).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of fluorescence detection.

Methodology:

  • Prepare the protein-dye master mix. For a 100 µL reaction, mix 98 µL of protein solution with 2 µL of 100x SYPRO Orange dye.

  • Dispense 24.5 µL of the protein-dye master mix into each well of the PCR plate.

  • Add 0.5 µL of the this compound stock solution to the appropriate wells to achieve a final fragment concentration of 2 mM. Include DMSO-only wells as a negative control.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Incubate at room temperature for 10 minutes.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C at a rate of 0.5 °C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • Analyze the data by fitting the melt curves to a Boltzmann equation to determine the Tₘ for each well. A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of the fragment is considered a preliminary hit.

Data Presentation:

FragmentConcentrationTₘ (°C)ΔTₘ (°C)Hit?
DMSO Control0.5%45.2--
This compound 2 mM48.5+3.3Yes
Fragment X2 mM45.3+0.1No
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the binding affinity and kinetics of interactions between a ligand (fragment) and a macromolecule (target protein).[8][12] It serves as an excellent orthogonal method to validate hits from primary screens.

Objective: To confirm the binding of this compound to the target protein and determine its binding affinity (K D).

Materials:

  • SPR instrument (e.g., Biacore 8K).[12]

  • Sensor chip (e.g., CM5).

  • Target protein with a suitable tag for immobilization.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • This compound serial dilutions in running buffer (e.g., 1000 µM to 15.6 µM).

Methodology:

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to a density of ~10,000 Response Units (RU). A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Inject the serial dilutions of this compound over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgrams.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K D).

Data Presentation:

FragmentK D (µM)Chi²
This compound 2501.2
Protocol 3: Elucidation of Binding Mode by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is crucial for structure-based drug design.[8][13]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Methodology:

  • Crystallization: Obtain high-quality crystals of the apo-protein using vapor diffusion (hanging or sitting drop) methods.

  • Soaking: Transfer the protein crystals to a solution containing this compound (typically 1-10 mM) and cryoprotectant. The soaking time can vary from minutes to hours.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

  • Refinement: Refine the protein-fragment complex structure and analyze the electron density maps to confirm the binding pose of this compound.

Binding_Mode cluster_protein Kinase Hinge Region cluster_fragment This compound Ala_backbone_NH Alanine (Backbone NH) Glu_backbone_CO Glutamate (Backbone C=O) Azaindole [N1-H] ----> [O=C] [N7] ----> [H-N] Azaindole->Ala_backbone_NH H-bond (Donor) Azaindole->Glu_backbone_CO H-bond (Acceptor) Fragment This compound

Caption: Hydrogen bonding of 7-azaindole with a kinase hinge.

Structure-Activity Relationship (SAR) and Fragment Elaboration

The chloro-substituent at the 4-position of the azaindole core provides a key vector for chemical modification. Structure-activity relationship (SAR) studies are crucial to guide the optimization of the initial fragment hit.[1] The binding mode revealed by X-ray crystallography will inform how to "grow" the fragment into unoccupied pockets of the binding site to increase potency and selectivity.

Potential Elaboration Strategies:

  • Suzuki Coupling: The chloro group can be readily displaced via Suzuki coupling to introduce various aryl or heteroaryl groups.

  • N-Alkylation/Arylation: The pyrrole (B145914) nitrogen can be functionalized to explore interactions in other regions of the binding pocket.

  • C-H Functionalization: Recent advances in C-H activation can be employed to functionalize other positions on the azaindole ring.[14]

Conclusion

This compound is a valuable and versatile fragment for initiating drug discovery projects, particularly against protein kinases. Its favorable physicochemical properties and synthetic tractability make it an ideal starting point for FBDD campaigns. The protocols and workflow outlined in these application notes provide a robust framework for identifying and validating hits, and for guiding their subsequent optimization into potent lead compounds. The integration of biophysical methods and structural biology is key to the successful application of this privileged scaffold in modern drug discovery.

References

Synthesis of 4-Substituted 7-Azaindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-substituted 7-azaindole (B17877) derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The 7-azaindole core is a recognized bioisostere of indole (B1671886) and purine, and its derivatives have shown promise as potent kinase inhibitors and other therapeutic agents.[1][2][3] This guide focuses on common and effective synthetic strategies, including palladium-catalyzed cross-coupling reactions and functionalization of the 7-azaindole nucleus.

Introduction to 7-Azaindole Derivatives

7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are heterocyclic compounds that have garnered substantial attention in pharmaceutical research.[4] The pyridine (B92270) nitrogen atom in the 7-azaindole scaffold can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and improved physicochemical properties compared to their indole counterparts.[2] In particular, substitution at the C4 position of the 7-azaindole ring has been a key strategy in the development of novel kinase inhibitors, including those targeting BRAF, FGFR4, and others.[2][5][6]

General Synthetic Strategies

The synthesis of 4-substituted 7-azaindole derivatives can be broadly categorized into two main approaches:

  • Functionalization of a pre-formed 7-azaindole core: This is the most common strategy, typically starting with the halogenation of 7-azaindole at the 4-position, followed by various cross-coupling or nucleophilic substitution reactions.

  • Construction of the 7-azaindole ring system: These methods build the bicyclic core with the desired C4-substituent introduced during the synthetic sequence.

This document will primarily focus on the first approach due to its versatility and the commercial availability of starting materials.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole via N-Oxidation and Halogenation

This two-step protocol describes the preparation of the key intermediate, this compound, starting from commercially available 7-azaindole.

Step 1: Synthesis of 7-Azaindole-N-oxide

  • Materials: 7-azaindole, hydrogen peroxide, tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve 7-azaindole (1 equivalent) in THF in a round-bottom flask.

    • Cool the solution to 5°C using an ice bath.

    • Slowly add hydrogen peroxide (1.1-1.3 equivalents) dropwise to the stirred solution, maintaining the temperature between 5-15°C.

    • Allow the reaction to warm to room temperature and stir for 2-5 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully quench any excess peroxide and work up the reaction to isolate the 7-azaindole-N-oxide.

Step 2: Synthesis of this compound

  • Materials: 7-azaindole-N-oxide, phosphorus oxychloride (POCl₃), acetonitrile, diisopropylethylamine (DIPEA).

  • Procedure:

    • To a solution of 7-azaindole-N-oxide (1 equivalent) in acetonitrile, add POCl₃ (2-10 equivalents).[7][8]

    • Heat the reaction mixture to 80-100°C.

    • After 20-60 minutes, add DIPEA (0.05-0.2 equivalents) dropwise as a catalyst.[7][8]

    • Continue heating for 2-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction and carefully quench the excess POCl₃ with ice water.

    • Adjust the pH to 8.5-9.5 to precipitate the product.[7]

    • Filter the solid, wash with water, and dry to obtain this compound.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-7-azaindoles

This protocol details the synthesis of 4-aryl-7-azaindoles from this compound and an arylboronic acid.

  • Materials: this compound, arylboronic acid, Pd₂(dba)₃, SPhos, cesium carbonate (Cs₂CO₃), toluene (B28343), ethanol.

  • Procedure:

    • In a sealed tube, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), and Cs₂CO₃ (2 equivalents).[9]

    • Add a 1:1 mixture of toluene and ethanol.

    • Seal the tube and heat the reaction mixture according to the conditions specified in the literature, typically ranging from 80°C to reflux.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the 4-aryl-7-azaindole.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of 4-Amino-7-azaindoles

This protocol describes the C-N bond formation between 4-bromo-7-azaindole and an amine.

  • Materials: N-protected 4-bromo-7-azaindole, amine, Pd(OAc)₂ or Pd₂(dba)₃, Xantphos, cesium carbonate (Cs₂CO₃), dioxane.

  • Procedure:

    • To a reaction vessel, add the N-protected 4-bromo-7-azaindole (1 equivalent), the amine (1.1-1.5 equivalents), Pd(OAc)₂ or Pd₂(dba)₃ (catalytic amount), Xantphos (catalytic amount), and Cs₂CO₃ (base).[10]

    • Add anhydrous dioxane as the solvent.

    • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80°C to 110°C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture, dilute with a suitable organic solvent, and filter through celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

    • Purify the residue by column chromatography to obtain the 4-amino-7-azaindole derivative.

Protocol 4: Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 4-Alkynyl-7-azaindoles

This protocol outlines the synthesis of 4-alkynyl-7-azaindoles from a 4-halo-7-azaindole and a terminal alkyne.

  • Materials: 4-iodo-1-acetyl-7-azaindole (B1312628), terminal alkyne, PdCl₂(PPh₃)₂, copper(I) iodide (CuI), triethylamine (B128534) (Et₃N), DMF.

  • Procedure:

    • In a reaction flask, dissolve the 4-iodo-1-acetyl-7-azaindole (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in DMF.[11]

    • Add Et₃N as the base.

    • Add PdCl₂(PPh₃)₂ (catalytic amount) and CuI (catalytic amount) to the solution.[12]

    • Stir the reaction mixture at room temperature or heat as required (e.g., 60°C), under an inert atmosphere.[13]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

    • Purify the crude product by column chromatography to yield the 4-alkynyl-7-azaindole.

Data Presentation

Table 1: Summary of Yields for Suzuki-Miyaura Cross-Coupling Reactions

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
1Phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol85[9]
24-Fluorophenylboronic acidPd₂(dba)₃ / P(tert-Bu)₃ / KFDioxane87[11]
33-Formylphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol81[14]

Table 2: Summary of Yields for Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst SystemBaseSolventYield (%)Reference
1BenzamidePd(OAc)₂ / XantphosCs₂CO₃Dioxane92[10]
2MorpholineRuPhos Pd G2NaOtBuToluene88[15]
3N-BenzylmethylamineRuPhos Pd G2NaOtBuToluene33[15]

Table 3: Summary of Yields for Sonogashira Coupling Reactions

EntryAlkyneCatalyst SystemBaseSolventYield (%)Reference
12-Methyl-3-butyn-2-olPdCl₂(dppf) / CuIEt₃NDioxane94[11]
2PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF85[16]
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF90[13]

Visualization of Workflow and Signaling Pathway

experimental_workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_product Final Products start 7-Azaindole n_oxide 7-Azaindole-N-oxide start->n_oxide Oxidation (H₂O₂) halo 4-Halo-7-azaindole (X = Cl, Br, I) n_oxide->halo Halogenation (POX₃) suzuki Suzuki Coupling (Arylboronic Acid) halo->suzuki buchwald Buchwald-Hartwig (Amine) halo->buchwald sonogashira Sonogashira Coupling (Alkyne) halo->sonogashira aryl 4-Aryl-7-azaindole suzuki->aryl amino 4-Amino-7-azaindole buchwald->amino alkynyl 4-Alkynyl-7-azaindole sonogashira->alkynyl

Caption: Synthetic workflow for 4-substituted 7-azaindole derivatives.

signaling_pathway cluster_kinase_cascade Kinase Signaling Cascade atp ATP kinase Protein Kinase (e.g., BRAF, FGFR) atp->kinase Binds to active site substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate kinase->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream Activates azaindole 4-Substituted 7-Azaindole Derivative azaindole->kinase Inhibits (ATP-competitive)

Caption: Inhibition of kinase signaling by 4-substituted 7-azaindole derivatives.

References

Application Notes and Protocols: 4-Chloro-7-Azaindole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-chloro-7-azaindole in the development of novel agrochemicals. The unique structural features of the 7-azaindole (B17877) scaffold, combined with the reactivity imparted by the chlorine substituent at the 4-position, make it a valuable building block for the discovery of new herbicides, fungicides, and insecticides.

Introduction

This compound (4-chloro-1H-pyrrolo[2,3-b]pyridine) is a versatile heterocyclic intermediate that has garnered significant interest in both pharmaceutical and agrochemical research.[1] Its bicyclic structure is a bioisostere of indole (B1671886) and purine, allowing it to interact with a wide range of biological targets. The presence of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. While its applications in medicinal chemistry are well-documented, its role in the synthesis of agrochemicals is an emerging area of research with considerable potential for the development of new crop protection agents.[1]

Synthesis of this compound

A robust and high-yielding synthesis of this compound is crucial for its utilization as a starting material in agrochemical discovery programs. A common and efficient method involves the N-oxidation of 7-azaindole followed by chlorination.

Experimental Protocol: Synthesis of this compound from 7-Azaindole

This protocol is adapted from a patented procedure that reports a high yield and is suitable for industrial-scale production.[1][2]

Step 1: N-Oxidation of 7-Azaindole

  • In a well-ventilated fume hood, dissolve 7-azaindole (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add hydrogen peroxide (H₂O₂) (1.2-1.5 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the solvent can be removed under reduced pressure to yield 7-azaindole-N-oxide.

Step 2: Chlorination of 7-Azaindole-N-oxide

  • Suspend the crude 7-azaindole-N-oxide (1 equivalent) in acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the suspension.

  • Add a catalytic amount of an organic base, such as diisopropylethylamine (DIPEA) (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess POCl₃.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Quantitative Data:

ParameterValueReference
Starting Material7-Azaindole[1][2]
Final ProductThis compound[1][2]
Overall YieldUp to 85.6%[2]

Diagram of Synthesis Workflow:

SynthesisWorkflow Start 7-Azaindole Step1 N-Oxidation (H₂O₂, THF) Start->Step1 Intermediate 7-Azaindole-N-oxide Step1->Intermediate Step2 Chlorination (POCl₃, DIPEA, Acetonitrile) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic pathway for this compound.

Application in Herbicide Synthesis: Substituted Pyridinyl-Azaindoles

While specific commercial herbicides directly synthesized from this compound are not yet widely documented, the 7-azaindole scaffold is a promising platform for the development of new herbicidal compounds. The following represents a potential synthetic application based on established cross-coupling methodologies.

Rationale for Herbicide Design

Many successful herbicides act by inhibiting key enzymes in plant-specific metabolic pathways, such as amino acid biosynthesis or photosynthesis. The 7-azaindole core can serve as a scaffold to position functional groups that can interact with the active sites of these enzymes. The 4-position of the azaindole is a key attachment point for substituents that can modulate activity and selectivity.

Experimental Protocol: Synthesis of a Model 4-(Pyridin-2-yl)-7-azaindole Derivative

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds. This reaction is widely used to couple heterocyclic halides with boronic acids or esters.

  • To a reaction vessel, add this compound (1 equivalent), 2-(tributylstannyl)pyridine (B98309) or a suitable pyridineboronic acid (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).

  • Add a suitable solvent, such as toluene (B28343) or 1,4-dioxane.

  • Add a base, such as an aqueous solution of sodium carbonate (Na₂CO₃) (2 equivalents).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-(pyridin-2-yl)-7-azaindole derivative.

Reaction Scheme:

SuzukiCoupling Azaindole This compound Catalyst Pd Catalyst Base Azaindole->Catalyst Pyridine Pyridineboronic Acid Pyridine->Catalyst Product 4-(Pyridin-2-yl)-7-azaindole Catalyst->Product Suzuki Coupling

Caption: Suzuki coupling for agrochemical synthesis.

Potential Mode of Action in Herbicides

Derivatives of 7-azaindole could potentially target various plant-specific biological pathways. For instance, they could be designed to inhibit enzymes such as acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids, or protoporphyrinogen (B1215707) oxidase (PPO), involved in chlorophyll (B73375) biosynthesis. The specific biological target would depend on the nature and positioning of the substituents on the 7-azaindole scaffold.

Hypothetical Signaling Pathway Inhibition:

HerbicidePathway cluster_plant_cell Plant Cell Precursor Precursor Molecules Enzyme Target Enzyme (e.g., ALS, PPO) Precursor->Enzyme Product Essential Molecules (Amino Acids, Chlorophyll) Enzyme->Product PlantGrowth Plant Growth & Development Product->PlantGrowth Herbicide Azaindole-Based Herbicide Herbicide->Enzyme Inhibition

Caption: Inhibition of a plant metabolic pathway.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of novel agrochemicals. The synthetic protocols provided herein offer efficient routes to this key intermediate and its derivatives. The application of modern cross-coupling reactions allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of biological activity. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to unlock their full potential in the development of next-generation crop protection agents.

References

Large-Scale Synthesis of 4-Chloro-7-Azaindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-chloro-7-azaindole and its derivatives. This class of compounds holds significant interest in the field of medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas.

Application Notes

This compound is a crucial heterocyclic building block in the synthesis of a wide range of biologically active molecules. The 7-azaindole (B17877) scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) core of ATP, making it an effective hinge-binding motif for many protein kinases. The introduction of a chlorine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of this compound have demonstrated significant potential as inhibitors of several key kinases implicated in cancer and inflammatory diseases. These include, but are not limited to, BRAF, AXL, TGFβRI, and p38 MAP kinase. By targeting these kinases, this compound-based compounds can modulate critical cellular signaling pathways involved in cell proliferation, survival, and differentiation. For instance, vemurafenib, a well-known BRAF inhibitor containing a 7-azaindole core, has been successfully used in the treatment of melanoma.[1][2][3][4] The development of robust and scalable synthetic routes to this compound is therefore of paramount importance for advancing drug discovery programs centered on this valuable scaffold.

The primary synthetic strategy for this compound involves a two-step process starting from the readily available 7-azaindole. This process, which includes N-oxidation followed by chlorination, has been successfully implemented on a large scale, demonstrating its industrial applicability.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material7-AzaindoleCN102746295A
Step 1 ReagentHydrogen Peroxide (50%)CN102746295A
Step 1 SolventTetrahydrofuran (THF)CN102746295A
Step 1 Temperature5 °C to Room TemperatureCN102746295A
Step 1 Reaction Time3 hoursCN102746295A
Step 2 ReagentPhosphorus Oxychloride (POCl₃)CN102746295A
Step 2 CatalystDiisopropylethylamine (DIPEA)CN102746295A
Step 2 SolventAcetonitrile (B52724)CN102746295A
Overall Yield85.6%CN102746295A
Purity (of a derivative)>97% by HPLC

Experimental Protocols

The following protocols are based on established and scalable methods for the synthesis of this compound.

Step 1: N-Oxidation of 7-Azaindole

Materials:

  • 7-Azaindole (12.6 g, 0.102 mol)

  • Tetrahydrofuran (THF) (120 ml)

  • Hydrogen Peroxide (50% aqueous solution) (6.1 g, 0.122 mol)

  • Ice bath

  • Magnetic stirrer

  • Reaction flask

Procedure:

  • To a reaction flask, add 7-azaindole (12.6 g, 0.102 mol) and THF (120 ml).

  • Cool the mixture to 5 °C using an ice bath while stirring.

  • Slowly add hydrogen peroxide (50%, 6.1 g, 0.122 mol) dropwise to the reaction mixture, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the resulting solution containing N-oxide-7-azaindole is used directly in the next step.

Step 2: Chlorination of N-Oxide-7-Azaindole

Materials:

  • Solution of N-oxide-7-azaindole from Step 1

  • Acetonitrile (60 ml)

  • Phosphorus Oxychloride (POCl₃) (32.7 g, 0.215 mol)

  • Diisopropylethylamine (DIPEA) (as catalyst)

  • 50% NaOH aqueous solution

  • Ice bath

  • Magnetic stirrer

  • Reaction flask

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • To the solution of N-oxide-7-azaindole, add acetonitrile (60 ml) and phosphorus oxychloride (32.7 g, 0.215 mol) at room temperature with stirring.

  • Add a catalytic amount of diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 80-100 °C and reflux for 2-8 hours.

  • After the reaction is complete, remove acetonitrile and excess POCl₃ by distillation under reduced pressure.

  • Cool the remaining mixture in an ice bath and slowly add water (60 ml).

  • Adjust the pH of the solution to 9 ± 0.2 with a 50% NaOH aqueous solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain this compound. A yield of up to 85.6% has been reported for this process.[2]

Visualizations

Signaling Pathway Example: BRAF-MEK-ERK Pathway Inhibition

The following diagram illustrates a simplified representation of the BRAF-MEK-ERK (MAPK) signaling pathway, which is a common target for kinase inhibitors derived from the azaindole scaffold.

BRAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Azaindole_Inhibitor Azaindole Derivative (e.g., Vemurafenib) Azaindole_Inhibitor->BRAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by an azaindole derivative.

Experimental Workflow: Synthesis of this compound

This diagram outlines the key steps in the large-scale synthesis of this compound.

Synthesis_Workflow Start Starting Material: 7-Azaindole Step1 Step 1: N-Oxidation Reagent: H₂O₂ Solvent: THF Temp: 5°C to RT Start->Step1 Intermediate Intermediate: N-Oxide-7-Azaindole Step1->Intermediate Step2 Step 2: Chlorination Reagent: POCl₃ Catalyst: DIPEA Solvent: Acetonitrile Intermediate->Step2 Purification Work-up & Purification - Distillation - pH Adjustment - Filtration Step2->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is a two-step process starting from 7-azaindole (B17877). This process involves the N-oxidation of 7-azaindole to form 7-azaindole-N-oxide, followed by chlorination, typically using phosphorus oxychloride (POCl₃). With optimization, this method can achieve yields of up to 85.6%.[1][2] The addition of a catalyst, such as diisopropylethylamine (DIPEA), in the chlorination step has been shown to significantly improve the yield.[1]

Q2: What are the key reagents and general conditions for this synthesis?

A2: The key reagents and general conditions for the two-step synthesis are as follows:

  • Step 1: N-Oxidation

    • Starting Material: 7-Azaindole

    • Oxidizing Agent: Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

    • Solvent: Acetic acid or a mixture of dimethoxyethane and heptane.

    • Temperature: Typically room temperature or slightly elevated temperatures.

  • Step 2: Chlorination

    • Starting Material: 7-Azaindole-N-oxide

    • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is most common.

    • Catalyst (Optional but Recommended): Diisopropylethylamine (DIPEA).

    • Solvent: Acetonitrile (B52724) or can be run neat.

    • Temperature: Elevated temperatures, typically reflux.

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, alternative routes exist, though they are less common. Some methods involve building the azaindole core with the chlorine substituent already in place. These can include multi-step syntheses starting from substituted pyridines. For example, a robust and flexible synthesis of substituted 7-azaindoles can be achieved starting from nicotinic acid derivatives or 2,6-dichloropyridine, where microwave heating can dramatically accelerate key steps. However, the N-oxidation/chlorination route from 7-azaindole is generally preferred due to its operational simplicity and higher yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low Yield in N-Oxidation Step
Symptom Possible Cause Troubleshooting Steps
Incomplete conversion of 7-azaindole to 7-azaindole-N-oxide (as determined by TLC or LC-MS). Insufficient oxidizing agent. - Ensure the molar ratio of the oxidizing agent (H₂O₂ or m-CPBA) to 7-azaindole is adequate. A slight excess of the oxidizing agent is often used. - Add the oxidizing agent portion-wise to control the reaction temperature and prevent decomposition.
Decomposition of the oxidizing agent. - Use fresh, properly stored oxidizing agents. Hydrogen peroxide solutions can degrade over time. - If using m-CPBA, be aware that it can be unstable; check its purity.
Suboptimal reaction temperature. - While often run at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid byproduct formation at higher temperatures.
Formation of multiple spots on TLC, indicating side products. Over-oxidation or side reactions. - Avoid excessive heating. - Control the rate of addition of the oxidizing agent. - Ensure the reaction is not exposed to strong light, which can sometimes promote side reactions.
Low Yield in Chlorination Step
Symptom Possible Cause Troubleshooting Steps
Incomplete conversion of 7-azaindole-N-oxide to this compound. Insufficient chlorinating agent. - Use a sufficient excess of POCl₃. Molar ratios of POCl₃ to the N-oxide can range from 2 to 10 equivalents.[3]
Reaction temperature is too low. - The chlorination reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure the reaction mixture reaches the appropriate temperature.
Absence of a catalyst. - The addition of a catalytic amount of an organic base like diisopropylethylamine (DIPEA) has been shown to significantly increase the yield.[1]
Formation of dark, tarry material. Decomposition of starting material or product. - Avoid excessively high temperatures or prolonged reaction times. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Formation of other chlorinated isomers or di-chlorinated byproducts. Non-selective chlorination. - While the 4-position is generally favored, other positions can be chlorinated under harsh conditions. - Use the mildest effective conditions (temperature, reaction time) to favor the formation of the desired product. The use of a catalyst like DIPEA can also improve selectivity.
Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Difficulty in removing unreacted 7-azaindole-N-oxide. Similar polarity to the product. - Optimize the reaction to drive it to completion. - Use column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradients) to separate the product from the more polar N-oxide.
Presence of dark, insoluble impurities. Polymeric byproducts. - Filter the crude reaction mixture before work-up to remove any insoluble tars. - A wash with a suitable organic solvent in which the product is soluble but the impurities are not may be effective.
Product is an oil or difficult to crystallize. Presence of residual solvent or impurities. - Ensure all solvents are thoroughly removed under reduced pressure. - Attempt recrystallization from a suitable solvent system. Common solvents for recrystallization of azaindole derivatives include ethyl acetate, ethanol, or mixtures with hexanes. - If recrystallization fails, column chromatography is the recommended purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Oxidation and Chlorination

This protocol is adapted from a patented procedure with a reported yield of 85.6%.[2]

Step 1: Synthesis of 7-Azaindole-N-oxide

  • In a reaction vessel, dissolve 7-azaindole (e.g., 10.0 g, 84.6 mmol) in tetrahydrofuran (B95107) (THF, e.g., 100 mL).

  • Cool the solution to 5 °C using an ice bath.

  • Under agitation, slowly add 50% hydrogen peroxide (e.g., 5.1 g, 101.5 mmol) dropwise to the reaction mixture, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC until the 7-azaindole is consumed.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude 7-azaindole-N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To the crude 7-azaindole-N-oxide (e.g., assuming quantitative conversion from the previous step, ~11.3 g, 84.6 mmol), add acetonitrile (e.g., 120 mL).

  • Under agitation at room temperature, add phosphorus oxychloride (POCl₃, e.g., 65.0 g, 424.9 mmol).

  • Heat the reaction mixture to 80-100 °C. After 30 minutes of heating, slowly add diisopropylethylamine (DIPEA, e.g., 1.1 g, 8.5 mmol) dropwise.

  • Continue to heat the reaction at 80-100 °C for 5 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the acetonitrile and excess POCl₃ by vacuum distillation.

  • Cool the remaining residue in an ice bath and carefully add water (e.g., 120 mL).

  • Adjust the pH of the aqueous solution to ~9 with a 50% aqueous NaOH solution, which will cause the product to precipitate.

  • Filter the precipitate, wash it with water, and dry it under vacuum to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting MaterialOxidizing AgentChlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
7-AzaindoleH₂O₂POCl₃DIPEATHF, Acetonitrile5-15 (ox), 80-100 (chlor)3 (ox), 5 (chlor)85.6[2]
7-Azaindolem-CPBAPOCl₃NoneDimethoxyethane, Heptane20-851885[1]

Note: The yields reported are for the overall two-step process.

Visualizations

experimental_workflow start Start: 7-Azaindole n_oxidation Step 1: N-Oxidation Reagents: H2O2 or m-CPBA Solvent: THF or Acetic Acid Temp: 5-25°C start->n_oxidation n_oxide Intermediate: 7-Azaindole-N-oxide n_oxidation->n_oxide chlorination Step 2: Chlorination Reagent: POCl3 Catalyst: DIPEA (optional) Solvent: Acetonitrile or neat Temp: 80-100°C n_oxide->chlorination workup Work-up 1. Quench with water 2. Basify with NaOH 3. Filter chlorination->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield Observed check_step1 Check N-Oxidation Step (TLC/LC-MS) low_yield->check_step1 check_step2 Check Chlorination Step (TLC/LC-MS) low_yield->check_step2 incomplete_ox Incomplete N-Oxidation check_step1->incomplete_ox Unreacted starting material side_products_ox Side Products in N-Oxidation check_step1->side_products_ox Multiple spots incomplete_chlor Incomplete Chlorination check_step2->incomplete_chlor Unreacted N-oxide decomposition Decomposition/Tar Formation check_step2->decomposition Dark/tarry mixture solution_ox_reagent Increase oxidizing agent Use fresh reagent incomplete_ox->solution_ox_reagent solution_ox_temp Optimize temperature side_products_ox->solution_ox_temp solution_chlor_reagent Increase POCl3 amount incomplete_chlor->solution_chlor_reagent solution_chlor_temp Ensure reflux temperature incomplete_chlor->solution_chlor_temp solution_catalyst Add DIPEA catalyst incomplete_chlor->solution_catalyst solution_conditions Reduce temperature/time Use inert atmosphere decomposition->solution_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Chloro-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound typically arise from the synthetic route. The synthesis often involves the chlorination of 7-azaindole (B17877) N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] Potential impurities to be aware of include:

  • Unreacted 7-azaindole N-oxide: Incomplete chlorination can lead to the presence of the starting material.

  • Regioisomeric Chloro-7-azaindoles: The chlorination reaction may not be perfectly regioselective, leading to the formation of other chloro-isomers (e.g., 2-Chloro-7-azaindole, 6-Chloro-7-azaindole). The control of regioisomeric impurities is a key aspect of the synthesis and purification process.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., acetonitrile, dimethoxyethane, heptane) and residual chlorinating agents or their byproducts can be present.[1][4]

  • Hydrolysis Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup or purification could potentially lead to the hydrolysis of the chloro group to a hydroxyl group, forming 4-Hydroxy-7-azaindole.

Q2: What are the recommended initial purification strategies for crude this compound?

A2: The initial purification strategy depends on the scale of your reaction and the impurity profile. For laboratory-scale preparations, two common and effective methods are:

  • Direct Crystallization/Recrystallization: This is often the most efficient method for removing the majority of impurities, especially on a larger scale. A process for a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, demonstrated isolation via direct crystallization from the reaction mixture, achieving 97% purity by HPLC.[3][5]

  • Silica (B1680970) Gel Column Chromatography: This technique is excellent for separating compounds with different polarities and is particularly useful for removing closely related impurities that may be difficult to remove by crystallization alone.[6]

Q3: Is this compound stable under typical purification conditions?

A3: this compound is a relatively stable compound.[7] However, like many heterocyclic compounds, its stability can be affected by pH and temperature. Prolonged exposure to strong acids or bases should be avoided to minimize the risk of degradation, such as hydrolysis of the chlorine atom. During purification, it is advisable to use neutral or slightly acidic or basic conditions where possible and to avoid excessive heat.

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation of this compound from a closely eluting impurity.

  • Possible Cause: The mobile phase polarity is not optimized for the separation.

  • Troubleshooting Steps:

    • Systematic Solvent Screening (TLC): Before running the column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent systems of differing polarities. Common systems for azaindole derivatives include gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane (B109758).

    • Adjust the Solvent Gradient: If using a gradient, make it shallower to increase the resolution between closely eluting spots.

    • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, consider using alumina (B75360) (neutral or basic) or a reverse-phase silica gel.

Illustrative Mobile Phase Systems for Azaindole Derivatives:

Stationary PhaseMobile Phase System (Gradient)Target CompoundReference
Silica GelEthyl Acetate in Hexanes7-Chloro-6-azaindole[6]
Silica Gel2:1 Ethyl Acetate:Hexanes2-Phenyl-7-azaindole[8]
Silica Gel30% Ethyl Acetate in Hexane2-substituted 7-azaindoles[9]

Problem 2: The compound is not eluting from the column or is taking a very long time (tailing).

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase, or the compound is interacting strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.

    • Add a Modifier: For basic compounds like azaindoles, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase can help to reduce tailing by competing with the compound for active sites on the silica gel.

    • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina as the stationary phase if strong interactions with silica are suspected.

Recrystallization Purification

Problem 1: "Oiling out" - the compound separates as a liquid instead of forming crystals.

  • Possible Cause: The compound is melting before it crystallizes, or the solution is too concentrated. The melting point of this compound is in the range of 174-176°C.[7]

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Use a Different Solvent or Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Scratching and Seeding: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. If available, add a small seed crystal of pure this compound to the cooled solution to induce crystallization.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.

    • Add an Anti-Solvent: If using a single solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity is observed. Then, warm the solution until it becomes clear and allow it to cool slowly.

    • Cool to a Lower Temperature: If an ice bath is not effective, consider using a dry ice/acetone bath for a short period, but be mindful that very rapid cooling can lead to the formation of small, less pure crystals.

Illustrative Recrystallization Solvents for Azaindole Derivatives:

CompoundRecrystallization Solvent SystemReference
2-Phenyl-7-azaindole1:4 Ethyl Acetate:Hexane[8]

Note: The ideal recrystallization solvent for this compound should be determined experimentally. A good starting point would be to test solvents like ethyl acetate, hexane, toluene, and mixtures thereof.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). For better separation, it is often advantageous to pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to begin eluting the compounds. Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexanes).

  • Fraction Collection and Analysis: Collect fractions in test tubes and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, hexanes, toluene, ethanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot recrystallization solvent. Stir and heat the mixture until the solid is completely dissolved. Add the solvent portion-wise to avoid using an excessive amount.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Assess Assess Impurity Profile (TLC/HPLC) Crude->Assess Column Column Chromatography Assess->Column Complex Mixture Recrystal Recrystallization Assess->Recrystal Relatively Clean Analysis Purity Analysis (HPLC/NMR) Column->Analysis Recrystal->Analysis Pure Pure this compound Analysis->Recrystal <98% Purity (Re-purify) Analysis->Pure >98% Purity

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Hot Saturated Solution Cool Cooling Start->Cool Oiling Oiling Out Cool->Oiling Yes NoCrystals No Crystals Form Cool->NoCrystals No Crystals Crystals Form Cool->Crystals Yes SlowCool Slow Down Cooling Rate Oiling->SlowCool ChangeSolvent Change Solvent/Use Solvent Pair Oiling->ChangeSolvent ScratchSeed Scratch Flask/Add Seed Crystal Oiling->ScratchSeed NoCrystals->ScratchSeed Concentrate Concentrate Solution NoCrystals->Concentrate AntiSolvent Add Anti-Solvent NoCrystals->AntiSolvent

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: 4-Chloro-7-azaindole Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound. While this compound is generally considered a stable intermediate, understanding its behavior under various stress conditions is crucial for its effective use in experimental and developmental pipelines.

This guide provides a framework for establishing the stability profile and degradation pathways of this compound through forced degradation studies, as specific public data on its degradation is limited. The methodologies and troubleshooting advice are based on established principles from ICH guidelines and common practices in the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term use in the laboratory, it can be kept at ambient temperature, provided it is protected from prolonged exposure to light and humidity.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively published, compounds with similar heterocyclic structures can be susceptible to photodegradation. It is best practice to handle the compound in a well-lit area but to store it in an amber vial or a light-blocking container. For critical applications, a formal photostability study should be conducted according to ICH Q1B guidelines.

Q3: How can I determine the stability of this compound in my specific formulation or solvent system?

A3: To determine the stability in your specific matrix, a forced degradation study is recommended. This involves subjecting your formulation containing this compound to various stress conditions (acid, base, oxidation, heat, and light) and monitoring the degradation of the parent compound and the formation of any degradation products over time using a stability-indicating analytical method, such as HPLC-UV.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, potential degradation pathways could include hydrolysis of the chloro group, oxidation of the pyrrole (B145914) or pyridine (B92270) ring, and polymerization under harsh conditions. However, the actual degradation pathways must be confirmed experimentally through forced degradation studies and characterization of the resulting degradants by techniques like LC-MS and NMR.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during analysis Contamination of the sample or solvent. Degradation of the compound due to improper handling or storage.Prepare a fresh sample using high-purity solvents. Ensure proper storage conditions are maintained. If the issue persists, it may be a degradation product that needs to be investigated through a forced degradation study.
Loss of assay purity over a short period The compound may be unstable in the chosen solvent or at the working temperature. The compound may be interacting with other components in the formulation.Evaluate the stability of the compound in different solvents and at different temperatures. Conduct compatibility studies with other excipients or reagents in your formulation.
Discoloration of the solid compound Exposure to light, air (oxidation), or heat.Store the compound in a dark, inert atmosphere (e.g., under nitrogen or argon) and at the recommended temperature. If discoloration is observed, re-test the purity of the material before use.
Inconsistent results in bioassays Degradation of the compound in the assay medium.Assess the stability of this compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, incubation time).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each condition.

  • Propose degradation pathways based on the identified degradants (requires further characterization, e.g., by LC-MS).

Hypothetical Stability Data Summary

The following table presents a hypothetical summary of forced degradation results for this compound. Note: This data is for illustrative purposes only and must be replaced with actual experimental data.

Stress Condition % Degradation Number of Degradants Major Degradant (Hypothetical RRT)
0.1 N HCl, 60°C, 24h15%20.85
0.1 N NaOH, 60°C, 24h25%30.72, 1.15
3% H₂O₂, RT, 24h8%11.30
Heat (Solid), 105°C, 48h<1%0-
Heat (Solution), 60°C, 48h5%10.95
Photolytic (UV/Vis)12%20.90, 1.10

Visualizations

Experimental Workflow for Forced Degradation Study

G Workflow for Forced Degradation Study of this compound cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation Expose to thermal Thermal Degradation (Solid & Solution, 60-105°C) prep_stock->thermal Expose to photo Photolytic Degradation (UV/Vis Light) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify & Quantify Degradants analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

G Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product 4-Hydroxy-7-azaindole parent->hydrolysis_product Acid/Base oxidation_product This compound-N-oxide parent->oxidation_product H2O2 photo_product Dechlorinated Species parent->photo_product UV/Vis Light

Technical Support Center: Optimizing Coupling Reactions of 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 4-chloro-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation.[1][2][3] These reactions are widely used in medicinal chemistry to synthesize a variety of 7-azaindole (B17877) derivatives.[1]

Q2: Why is the N-H of the azaindole ring a concern in cross-coupling reactions?

A2: The N-H of the azaindole ring can be acidic and may interact with the catalyst or base, potentially leading to side reactions or catalyst deactivation.[3][4] The two adjacent nitrogen atoms can also act as a chelating ligand for the metal catalyst, which can sometimes inhibit the desired catalytic cycle.[5] For these reasons, N-protection of the azaindole is often considered to improve reaction outcomes, though successful couplings with unprotected 7-azaindoles have been reported with specific catalyst systems.[3][5]

Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling with this compound?

A3: Key parameters for optimizing a Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[6][7] The interplay between these factors is critical for achieving high yields and minimizing side products.[6] Design of Experiments (DoE) can be a powerful tool for efficiently optimizing these multiple variables.[6]

Q4: What are common side reactions in Sonogashira couplings with this compound, and how can they be minimized?

A4: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, also known as Glaser coupling.[8][9] This can be minimized by running the reaction under a strictly inert atmosphere to exclude oxygen, reducing the amount of copper(I) co-catalyst, or by slow addition of the alkyne.[8][9] Another potential issue is the decomposition of the palladium catalyst, which can be observed by the formation of palladium black.[8]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Suggestion
Catalyst Inactivity Ensure the palladium precatalyst and ligand are of high quality. Consider screening different phosphine (B1218219) ligands (e.g., SPhos, XPhos) and palladium sources (e.g., Pd2(dba)3, Pd(OAc)2).[10]
Inappropriate Base The choice of base is crucial. Screen inorganic bases like K2CO3, Cs2CO3, or K3PO4. The base strength and solubility can significantly impact the reaction.[10]
Poor Solvent Choice Solvents like toluene (B28343), dioxane, or DMF/water mixtures are commonly used. Ensure the solvent is anhydrous and degassed.[6] The choice can affect the solubility of reagents and the stability of the catalyst.
Low Reaction Temperature If the reaction is sluggish, consider increasing the temperature. Monitor for potential decomposition of starting materials or products at higher temperatures.[6]

Problem: Formation of significant amounts of debrominated/dechlorinated 7-azaindole.

Possible Cause Troubleshooting Suggestion
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. Water can lead to the formation of palladium-hydride species that cause hydrodehalogenation.[4]
High Reaction Temperature Debromination can have a higher activation energy than the desired coupling. Try running the reaction at a lower temperature for a longer duration.[4]
Unprotected N-H Group The acidic proton on the indole (B1671886) nitrogen can sometimes promote dehalogenation.[4] Consider protecting the N-H with a suitable protecting group like SEM or Boc if other optimizations fail.
Buchwald-Hartwig Amination

Problem: Low conversion of this compound.

Possible Cause Troubleshooting Suggestion
Suboptimal Catalyst/Ligand Combination The choice of ligand is critical. For amination of halo-7-azaindoles, biarylphosphine ligands like RuPhos and XPhos have proven effective.[5][11] Using a pre-formed palladium precatalyst can also be beneficial.[5]
Incorrect Base Strong, non-nucleophilic bases are typically required. LiHMDS has been shown to be effective for the amination of unprotected halo-7-azaindoles, while bases like NaOt-Bu or Cs2CO3 were found to be less effective with certain catalyst systems.[5]
Catalyst Poisoning Impurities in the amine starting material can poison the catalyst. Purifying the amine by distillation or chromatography may be necessary.
Air or Moisture Sensitivity While the precatalysts are often air-stable, the active catalytic species can be sensitive to air and moisture. Employing standard Schlenk techniques and using anhydrous, degassed solvents is recommended.
Sonogashira Coupling

Problem: Failure of the reaction to proceed.

Possible Cause Troubleshooting Suggestion
Catalyst Decomposition The formation of a black precipitate (palladium black) indicates catalyst decomposition.[8] This can be caused by oxygen, impurities, or high temperatures. Ensure the reaction is performed under a strict inert atmosphere and that all reagents and solvents are pure and dry.[8]
Issues with Copper Co-catalyst The copper(I) salt can oxidize over time. Use a fresh, high-purity source of CuI.[8]
Inappropriate Solvent or Base Common solvents include THF and DMF, but toluene with an amine base can sometimes be a better choice to avoid catalyst deactivation.[9][12] Triethylamine or diisopropylamine (B44863) are common bases.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., Cs2CO3, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd2(dba)3, 5 mol%) and the ligand (e.g., SPhos, 5 mol%). Add the anhydrous, degassed solvent (e.g., toluene/ethanol 1:1 mixture).[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[10]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried reaction vial, add this compound (0.5 mmol), the palladium precatalyst (e.g., RuPhos Pd G2, 0.5-1 mol%), and the ligand (e.g., RuPhos, 0.5-1 mol%).[5]

  • Inert Atmosphere: Cap the vial and purge with nitrogen.

  • Reagent Addition: Add the amine (0.6 mmol) and the solvent (e.g., THF). Finally, add the base (e.g., LiHMDS, 1.2 mmol, 1 M in THF) via syringe.[5]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., for 30 minutes) until completion.[5]

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify by flash chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: This compound, Pd Precatalyst, Ligand inert Purge with Inert Gas reagents->inert setup Assemble Glassware (Oven-dried) setup->inert add_reagents Add Amine, Solvent, and Base inert->add_reagents stir Stir at Specified Temperature add_reagents->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Troubleshooting_Logic start Low Product Yield check_catalyst Screen Catalyst & Ligand start->check_catalyst check_base Screen Bases check_catalyst->check_base No Improvement success Improved Yield check_catalyst->success Improvement check_conditions Optimize Temp. & Solvent check_base->check_conditions No Improvement check_base->success Improvement check_conditions->success Improvement failure Persistent Low Yield (Consider alternative route) check_conditions->failure No Improvement

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 4-Chloro-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7-azaindole and its derivatives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used method of N-oxidation of 7-azaindole (B17877) followed by chlorination with phosphorus oxychloride (POCl₃).

Issue 1: Low Yield of this compound

  • Question: My overall yield of this compound is significantly lower than reported in the literature (e.g., < 60%). What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the two-step synthesis. Here’s a breakdown of potential causes and solutions:

    • Incomplete N-oxidation: The initial step of converting 7-azaindole to its N-oxide is crucial.

      • Troubleshooting:

        • Oxidizing Agent: Ensure the quality and concentration of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) are appropriate. Older reagents can be less effective.

        • Reaction Time and Temperature: The reaction may require gentle heating or extended reaction times for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 7-azaindole starting material is consumed. A typical reaction with hydrogen peroxide is conducted at 5–15 °C for 2–5 hours[1].

        • Solvent: The choice of solvent can impact the reaction. Tetrahydrofuran (THF) is a commonly used solvent for this step[1].

    • Inefficient Chlorination: The conversion of 7-azaindole-N-oxide to this compound is often the most challenging step.

      • Troubleshooting:

        • Reagent Quality: Use fresh, high-quality phosphorus oxychloride (POCl₃). POCl₃ can hydrolyze over time, reducing its efficacy.

        • Catalyst: The addition of a base like diisopropylethylamine (DIPEA) has been shown to improve yields by acting as a catalyst[1].

        • Temperature Control: The reaction with POCl₃ is often exothermic. Maintaining the recommended temperature profile is critical. The reaction is typically heated to 80-100 °C[1].

        • Work-up Procedure: Proper work-up is essential to isolate the product. This usually involves quenching the reaction mixture with ice and then careful basification (e.g., with NaOH solution) to a pH of 8.5-9.5 to precipitate the product[1].

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

  • Answer: The primary side products in this synthesis are often isomers of the desired product and over-chlorinated species.

    • Regioisomeric Impurities (e.g., 2-Chloro-7-azaindole, 6-Chloro-7-azaindole): The chlorination of pyridine (B92270) N-oxides with POCl₃ can sometimes lead to a mixture of isomers, with the 2- and 6-positions being potential sites for chlorination[2].

      • Troubleshooting:

        • Reaction Conditions: The regioselectivity of the chlorination is highly dependent on the reaction conditions. The formation of the 4-chloro isomer is generally favored in the case of 7-azaindole-N-oxide. Adhering to established protocols is key.

        • Purification: If isomeric impurities are formed, they can often be separated from the desired 4-chloro product by column chromatography on silica (B1680970) gel or by recrystallization.

    • Di-chlorinated Products: Over-chlorination can lead to the formation of di-chloro-7-azaindole derivatives.

      • Troubleshooting:

        • Stoichiometry of POCl₃: Use the correct stoichiometry of POCl₃. An excess of the chlorinating agent can promote further chlorination of the product.

        • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions. Monitor the reaction by TLC to determine the optimal endpoint.

    • Unidentified Polar Impurities: These can arise from the hydrolysis of intermediates or the starting material.

      • Troubleshooting:

        • Anhydrous Conditions: Ensure that the chlorination reaction is carried out under strictly anhydrous conditions, as moisture can lead to the formation of undesired byproducts.

        • Proper Work-up: A careful aqueous work-up is necessary to remove any remaining POCl₃ and other water-soluble impurities.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am having trouble isolating a pure solid product from the reaction mixture. What purification strategies are most effective?

  • Answer: Isolating pure this compound can be challenging due to the nature of the reaction mixture and potential impurities.

    • Precipitation: The product is typically precipitated by carefully adjusting the pH of the aqueous work-up solution to around 8.5-9.5[1].

      • Troubleshooting:

        • Slow Basification: Add the base slowly while vigorously stirring the solution in an ice bath to control the exotherm and promote the formation of a filterable solid.

        • Seeding: If the product does not precipitate, adding a small seed crystal of pure this compound can sometimes induce crystallization.

    • Recrystallization: This is a common method for purifying the crude product.

      • Troubleshooting:

        • Solvent Selection: A suitable solvent system for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of organic solids include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes[3]. Experiment with different solvent systems to find the optimal one for your product and impurity profile.

    • Column Chromatography: For removing closely related impurities like regioisomers, column chromatography is often the most effective method.

      • Troubleshooting:

        • Solvent System (Eluent): A typical eluent system for silica gel chromatography of this compound would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the product and separate it from less polar and more polar impurities.

Data Presentation

Table 1: Summary of Reported Yields for the Synthesis of this compound

StepReagentsSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
N-oxidation7-azaindole, H₂O₂THF-5 - 152 - 5Not specified[1]
Chlorination7-azaindole-N-oxide, POCl₃AcetonitrileDIPEA80 - 1002 - 885.6[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a composite of procedures described in the literature[1].

Step 1: N-oxidation of 7-azaindole

  • Materials:

    • 7-azaindole

    • Hydrogen peroxide (30% aqueous solution)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-azaindole (1.0 eq) in anhydrous THF.

    • Cool the solution to 5-10 °C in an ice bath.

    • Slowly add hydrogen peroxide (1.1 - 1.3 eq) dropwise to the stirred solution, maintaining the temperature below 15 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture containing 7-azaindole-N-oxide is typically used directly in the next step without isolation.

Step 2: Chlorination of 7-azaindole-N-oxide

  • Materials:

    • 7-azaindole-N-oxide solution from Step 1

    • Phosphorus oxychloride (POCl₃)

    • Diisopropylethylamine (DIPEA)

    • Acetonitrile, anhydrous

    • Sodium hydroxide (B78521) (NaOH) solution

    • Ice

  • Procedure:

    • To the crude 7-azaindole-N-oxide solution, add anhydrous acetonitrile.

    • Add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at room temperature.

    • Add diisopropylethylamine (DIPEA, 0.1-0.15 eq) as a catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 2-8 hours.

    • Monitor the reaction by TLC for the disappearance of the N-oxide.

    • After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

    • Carefully neutralize the acidic solution by adding a cold aqueous solution of NaOH until the pH reaches 8.5-9.5. A precipitate should form.

    • Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: N-oxidation cluster_step2 Step 2: Chlorination & Work-up cluster_purification Purification A 7-Azaindole C 7-Azaindole-N-oxide (in solution) A->C Oxidation B H₂O₂ / THF E Crude this compound C->E Chlorination D POCl₃ / DIPEA Acetonitrile G Precipitated Product E->G Neutralization F Aqueous NaOH Work-up I Pure this compound G->I Purification H Recrystallization or Column Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 7-Azaindole-N-oxide Product This compound (Desired Product) Start->Product POCl₃ Side1 2-Chloro-7-azaindole (Regioisomer) Start->Side1 Undesired Regioselectivity Side2 6-Chloro-7-azaindole (Regioisomer) Start->Side2 Side3 Di-chloro-7-azaindole (Over-chlorination) Product->Side3 Excess POCl₃ / Prolonged Time

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Logic node_sol node_sol A Low Yield? B Incomplete N-oxidation? A->B Yes D Impure Product? A->D No C Inefficient Chlorination? B->C No sol_B Check H₂O₂ quality Monitor by TLC Adjust reaction time/temp B->sol_B Yes sol_C Use fresh POCl₃ Add DIPEA catalyst Control temperature Optimize work-up pH C->sol_C Yes E Regioisomers Present? D->E Yes F Over-chlorination Product? E->F No sol_E Purify by column chromatography or recrystallization E->sol_E Yes sol_F Control POCl₃ stoichiometry Reduce reaction time F->sol_F Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Overcoming poor solubility of 4-Chloro-7-azaindole in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your success in utilizing this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to brown solid that is only slightly soluble in water.[1][2] It exhibits solubility in some common organic solvents, including Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol. However, its low solubility can often present challenges in achieving desired reaction concentrations and rates.

Q2: Why is the poor solubility of this compound a concern in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, poor solubility of a reactant can lead to several issues. These include slow reaction rates, incomplete conversions, and low yields. A heterogeneous reaction mixture can also complicate reaction monitoring and may lead to the deactivation of the catalyst.

Q3: What are the initial steps to take when encountering a reaction issue suspected to be caused by poor solubility?

A3: When poor solubility is a suspected issue, the first steps should involve a systematic evaluation of the reaction conditions. This includes assessing the choice of solvent, the reaction temperature, and the agitation efficiency. It is also crucial to ensure all reagents are pure and the catalyst is active.

Troubleshooting Guide: Overcoming Poor Solubility

Poor solubility of this compound can manifest as low yields, stalled reactions, or the presence of unreacted starting material. The following guide provides a structured approach to troubleshooting these issues.

Initial Checks
  • Visual Inspection: Observe the reaction mixture. Is the this compound fully dissolved at the reaction temperature? If not, this is a strong indicator that solubility is a limiting factor.

  • Stirring and Agitation: Ensure that the reaction mixture is being stirred vigorously to maximize the dissolution of solids.

  • Reagent Purity: Confirm the purity of your this compound and other reagents. Impurities can sometimes inhibit solubility or the reaction itself.

Solvent and Temperature Optimization
SolventGeneral Observations
N,N-Dimethylformamide (DMF) Generally a good solvent for many polar organic compounds and can be effective in dissolving this compound, especially with heating.
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds. It is a good choice for solubilizing this compound.
1,4-Dioxane A common solvent for Suzuki-Miyaura and Buchwald-Hartwig reactions. Its ability to dissolve this compound may be moderate and can often be improved with the addition of a co-solvent.
Tetrahydrofuran (THF) Another common ethereal solvent for cross-coupling reactions. Similar to dioxane, its solvating power for this substrate may require optimization.
Toluene A non-polar solvent that may have limited success in dissolving this compound on its own but is often used in Buchwald-Hartwig aminations.
Ethanol A protic solvent that can be a suitable choice, particularly in combination with other solvents.

Troubleshooting Workflow for Solvent Selection

G cluster_0 Problem: Low Yield/Incomplete Reaction cluster_1 Solubility Assessment cluster_2 Optimization Strategies cluster_3 Outcome start Reaction Fails to Reach Completion check_solubility Is this compound fully dissolved? start->check_solubility increase_temp Increase Reaction Temperature check_solubility->increase_temp No ligand_base Re-evaluate Ligand and Base Combination check_solubility->ligand_base Yes change_solvent Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) increase_temp->change_solvent cosolvent Add a Co-solvent (e.g., a polar aprotic solvent to a non-polar one) change_solvent->cosolvent cosolvent->ligand_base success Improved Yield and Reaction Rate ligand_base->success

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates and reaction scale.

Protocol 1: High-Concentration Buchwald-Hartwig Amination of this compound

This protocol is adapted from studies focused on the amination of halo-7-azaindoles and is designed to maintain a homogeneous reaction mixture at a higher concentration.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Ligand (e.g., RuPhos)

  • Base (e.g., LiHMDS, 1M in THF)

  • Anhydrous solvent (e.g., THF or 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Add the anhydrous solvent (e.g., THF) to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution. Gentle warming may be applied if necessary, followed by cooling to room temperature.

  • Add the amine (1.2 equiv.).

  • Slowly add the LiHMDS solution (2.2 equiv.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

G reagents Combine this compound, Pd precatalyst, and ligand in an inert atmosphere. add_solvent Add anhydrous solvent (e.g., THF) to desired concentration. reagents->add_solvent dissolve Stir to dissolve. Gentle warming may be applied. add_solvent->dissolve add_amine Add amine. dissolve->add_amine add_base Add LiHMDS solution. add_amine->add_base react Heat to reaction temperature and monitor progress. add_base->react workup Quench, extract, and dry. react->workup purify Purify by column chromatography. workup->purify product Isolated Product purify->product

Caption: Key steps for the Buchwald-Hartwig amination protocol.

Protocol 2: Suzuki-Miyaura Coupling of this compound with a Co-Solvent System

This protocol utilizes a co-solvent system to improve the solubility of this compound in a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G2)

  • Ligand (if not using a pre-catalyst, e.g., SPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and DMF co-solvent)

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0 equiv.), the palladium catalyst (e.g., 5 mol%), and the ligand (if applicable, e.g., 10 mol%).

  • Add a degassed co-solvent mixture, for example, a 4:1 mixture of 1,4-Dioxane and DMF, to achieve a concentration of 0.2-0.3 M with respect to the this compound.

  • Add a small amount of degassed water (e.g., 10% of the total solvent volume).

  • Purge the reaction vessel with an inert gas and heat to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via flash column chromatography.

Logical Relationship for Co-Solvent Selection

G cluster_0 Primary Solvent (e.g., Dioxane, Toluene) cluster_1 Co-Solvent (e.g., DMF, DMSO) cluster_2 Combined System primary_solvent Good for catalyst stability and reaction progression. combined Homogeneous reaction mixture with enhanced reaction rates. primary_solvent->combined co_solvent High polarity to increase solubility of this compound. co_solvent->combined

Caption: Rationale for using a co-solvent system.

References

Technical Support Center: Palladium-Catalyzed Amination of 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed amination of 4-chloro-7-azaindole, a crucial transformation in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the palladium-catalyzed amination of this compound?

The primary challenges stem from the unique structure of this compound. The presence of the unprotected N-H group on the pyrrole (B145914) ring can lead to side reactions, such as N-arylation or catalyst inhibition through chelation with the palladium center.[1][2][3] Additionally, the chlorine atom at the 4-position is less reactive than a bromine or iodine equivalent, often requiring more active catalyst systems.[4][5]

Q2: Which catalyst system is recommended for the amination of unprotected this compound?

Recent studies have shown that catalyst systems employing bulky, electron-rich biarylphosphine ligands are highly effective. Specifically, combinations of a palladium precatalyst like Pd₂(dba)₃ or a palladacycle precatalyst with ligands such as RuPhos, XPhos, or SPhos have demonstrated high yields.[1][6] The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is often crucial to deprotonate both the amine and the azaindole N-H, preventing side reactions.[1][7][8]

Q3: Can I use other bases besides LiHMDS?

While LiHMDS in THF has been shown to be optimal in many cases for unprotected this compound, other bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) have been used in related heteroaryl aminations.[1][4] However, for the unprotected this compound, these bases were found to be less effective with certain catalyst systems, leading to lower yields or no reaction.[1] For N-protected 4-chloro-7-azaindoles, Cs₂CO₃ with a Xantphos ligand has been used successfully.[3]

Q4: What is a typical reaction temperature and time?

Reaction conditions can vary, but many successful aminations of this compound are conducted at moderate temperatures, often between room temperature and 80 °C.[1][9] With highly active catalyst systems, reactions can be complete in as little as 30 minutes.[1] However, optimization may be required, and lower temperatures with longer reaction times might be necessary for sensitive substrates.[2]

Troubleshooting Guide

Problem 1: Low to No Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-formed palladium precatalyst which can offer faster activation.[1][10]
Inappropriate Base For unprotected this compound, switch to LiHMDS if using weaker bases like carbonates or phosphates.[1] Ensure the base is fresh and anhydrous.
Poor Solvent Choice THF is a commonly used and effective solvent for this transformation with LiHMDS.[1][7] If solubility is an issue, consider other ethereal solvents like 1,4-dioxane (B91453) or toluene, but be aware that this may require re-optimization of the base and catalyst system.
Substrate N-H Interference The unprotected N-H of the azaindole can interfere with the catalytic cycle. Using a strong base like LiHMDS helps to mitigate this by deprotonating the N-H.[1]
Oxygen Sensitivity The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[11]

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)

Potential Cause Troubleshooting Step
β-Hydride Elimination This is more common with primary amine coupling partners. The choice of ligand is critical to minimize this side reaction.[12][13] Consider screening different bulky biarylphosphine ligands.
Homocoupling of Azaindole This can occur if the azaindole N-H is not effectively deprotonated. The use of LiHMDS as a base is reported to reduce this undesired reaction.[1]
Reaction Temperature Too High High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration.[14]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the palladium-catalyzed amination of this compound with various amines, based on literature data.

Table 1: Catalyst System Performance for the Coupling of this compound and N-Methylpiperazine [1]

EntryPd Source (mol%)Ligand (mol%)TimeYield (%)
1P1 (0.5)L1 RuPhos (0.5)30 min94
2P2 (0.5)L2 SPhos (0.5)30 min81
3P3 (0.5)L3 XPhos (0.5)30 min90
4Pd(OAc)₂ (0.5)L1 RuPhos (1)30 min80
5Pd₂(dba)₃ (0.25)L1 RuPhos (1)30 min33

Conditions: this compound (0.5 mmol), N-methylpiperazine (0.6 mmol), LiHMDS (1.2 mmol, 1 M in THF). P1, P2, P3 are palladacycle precatalysts.

Table 2: Effect of Base and Solvent on the Amination of this compound [1]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOtBuDioxane8040
2Cs₂CO₃Dioxane8040
3K₃PO₄Dioxane8040
4LiHMDSTHF650.594
5LiHMDSTHFRoom Temp1685

Conditions: this compound (0.5 mmol), N-methylpiperazine (0.6 mmol), P1 (1 mol%), L1 (1 mol%).

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of this compound with a Secondary Amine [1]

An oven-dried vial is charged with the palladium precatalyst (1 mol%) and the biarylphosphine ligand (1 mol%). The vial is evacuated and backfilled with argon. This compound (0.5 mmol) is added, followed by the addition of THF (1 mL). The secondary amine (0.6 mmol) is then added. A solution of LiHMDS (1.2 mmol, 1 M in THF) is added dropwise. The reaction mixture is stirred at the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium (B1175870) chloride solution, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Lₙ OA_complex [Ar-Pd(II)-Cl]Lₙ Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_complex [Ar-Pd(II)-NHR₂]Lₙ⁺ OA_complex->Amine_complex Ligand Exchange (Amine) Amine_complex->Pd0 Reductive Elimination (Product) Product 4-Amino-7-azaindole Amine_complex->Product Product_complex Product Complex ArCl This compound ArCl->OA_complex Amine R₂NH Amine->Amine_complex Base Base (e.g., LiHMDS) Base->Amine_complex -H⁺ Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, and This compound setup->reagents solvent Add Solvent (THF) reagents->solvent amine Add Amine solvent->amine base Add Base (LiHMDS) amine->base reaction Stir at Desired Temperature base->reaction quench Quench Reaction reaction->quench extraction Workup and Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product Troubleshooting_Tree start Low or No Yield check_catalyst Check Catalyst System (Precursor & Ligand) start->check_catalyst check_base Check Base (Type & Quality) start->check_base check_conditions Check Reaction Conditions (Solvent, Temp., Inertness) start->check_conditions solution_catalyst Use Pre-catalyst or Screen Ligands check_catalyst->solution_catalyst solution_base Switch to LiHMDS Use Fresh/Anhydrous Base check_base->solution_base solution_conditions Use Degassed THF Optimize Temperature check_conditions->solution_conditions

References

Preventing dimer formation in 4-azaindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-azaindole (B1209526) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses involving this important scaffold. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly the prevention of dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of 4-azaindole reactions?

A1: Dimer formation refers to a common side reaction where two molecules of a 4-azaindole derivative couple with each other. This is particularly prevalent in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), where it is often referred to as homocoupling. This side reaction competes with the desired cross-coupling of the 4-azaindole with your target aryl or alkyl partner, leading to reduced yields of the desired product and purification challenges. Another form of dimerization can occur through self-association via hydrogen bonding in unprotected azaindoles.[1]

Q2: What are the primary causes of dimer formation in my cross-coupling reaction?

A2: Dimer formation in palladium-catalyzed reactions is typically attributed to two main pathways:

  • Catalyst-Mediated Homocoupling: This occurs within the catalytic cycle when a second molecule of the 4-azaindole derivative reacts with the palladium intermediate before the desired coupling partner does. This can be influenced by slow reductive elimination of the desired product or competing transmetalation rates.

  • Oxidative Homocoupling: The presence of oxygen can lead to the oxidation of Pd(0) to Pd(II), which can promote the homocoupling of boronic acids in Suzuki reactions.

Additionally, the inherent ability of unprotected 4-azaindoles to self-associate through hydrogen bonding can increase their effective concentration locally, potentially favoring dimerization.

Q3: How can I prevent or minimize dimer formation?

A3: The most effective strategy is to protect the nitrogen of the pyrrole (B145914) ring (N1) of the 4-azaindole. This prevents the N-H proton from interfering with the reaction and can sterically and electronically disfavor the side reactions that lead to dimerization. Other key strategies include:

  • Careful selection of ligands and catalyst: Bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.

  • Optimization of base and solvent.

  • Strict anaerobic conditions: Ensuring your reaction is free of oxygen can suppress oxidative homocoupling pathways.

Q4: What are the most common N-protecting groups for 4-azaindole?

A4: The most commonly used protecting groups for the azaindole nitrogen are the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The choice depends on the stability required for subsequent steps and the conditions for its eventual removal.

Troubleshooting Guide: Dimer Formation in Cross-Coupling Reactions

This guide provides a structured approach to troubleshooting and resolving issues with dimer formation.

Problem: Significant Dimer Formation Observed by LC-MS or NMR

Logical Troubleshooting Flowchart

troubleshooting_flow start Significant Dimer Formation Detected is_protected Is the 4-azaindole N-H protected? start->is_protected protect_N Implement N-protection strategy (Boc or SEM). is_protected->protect_N No optimize_ligand Review Catalyst/Ligand System. - Is the ligand bulky and electron-rich (e.g., XPhos, RuPhos)? - Is precatalyst activation efficient? is_protected->optimize_ligand Yes protect_N->optimize_ligand change_ligand Screen alternative phosphine ligands. (e.g., tBuDavePhos, SPhos) optimize_ligand->change_ligand No/Unsure check_conditions Are reaction conditions strictly anaerobic? optimize_ligand->check_conditions Yes change_ligand->check_conditions implement_anaerobic - Degas solvent thoroughly (e.g., N2 sparge). - Use a glovebox for reagent addition. - Consider adding a mild reducing agent (e.g., potassium formate). check_conditions->implement_anaerobic No optimize_base Review Base and Solvent. - Is the base solubility optimal in the chosen solvent? - Could a different base (e.g., K3PO4 vs. Cs2CO3) alter reactivity? check_conditions->optimize_base Yes implement_anaerobic->optimize_base end_node Dimer Formation Minimized optimize_base->end_node

Caption: Troubleshooting flowchart for dimer formation.

Mechanism of Dimer Formation (Homocoupling) vs. Desired Cross-Coupling

The diagram below illustrates the competition within the palladium catalytic cycle that leads to either the desired product or the undesired dimer. The key is to promote the "Reductive Elimination (Desired Product)" pathway over the "Side Reaction: Transmetalation (Azaindole)" pathway.

reaction_pathway cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_competition Competing Pathways pd0 L-Pd(0) oa_complex L-Pd(II)(Ar-Azaindole)(X) pd0->oa_complex Oxidative Addition (with Halo-Azaindole) transmetalation_desired Transmetalation (Ar'-B(OH)2) oa_complex->transmetalation_desired Main Path transmetalation_dimer Side Reaction: Transmetalation (Azaindole-B(OH)2 or similar) oa_complex->transmetalation_dimer Competing Path intermediate_desired L-Pd(II)(Ar-Azaindole)(Ar') transmetalation_desired->intermediate_desired intermediate_dimer L-Pd(II)(Ar-Azaindole)(Azaindole) transmetalation_dimer->intermediate_dimer intermediate_desired->pd0 Reductive Elimination (Desired Product) product Desired Product (Ar-Azaindole-Ar') intermediate_desired->product intermediate_dimer->pd0 Reductive Elimination (Dimer) dimer Dimer Byproduct (Azaindole-Azaindole) intermediate_dimer->dimer

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Data on Reaction Optimization

While direct quantitative comparisons of dimer formation are scarce in the literature for 4-azaindole, the following tables summarize conditions that have been optimized to maximize the yield of the desired cross-coupling products, thereby implicitly minimizing side reactions like homocoupling.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions (Data synthesized from representative literature[2][3])

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2.5)XPhos (5)t-BuONaToluene1001691
2Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃Dioxane1102475
3Pd(OAc)₂ (5)Xantphos (10)K₃PO₄Dioxane1001788
4RuPhos Pd G2 (2)RuPhos (2)t-BuOKt-BuOH80568

Table 2: Impact of N-Protection on Coupling Yields (Qualitative summary based on literature observations[4][5])

SubstrateProtecting GroupReaction TypeGeneral Outcome
4-Halo-azaindoleNoneSuzuki/BuchwaldLower yields, potential for side products/dimerization, catalyst inhibition.
4-Halo-azaindoleBocSuzuki/BuchwaldGenerally good to excellent yields, cleaner reactions.
4-Halo-azaindoleSEMSuzuki/BuchwaldHigh yields, but deprotection can be challenging and lead to side products.[6][7]

Key Experimental Protocols

Protocol 1: N-Boc Protection of 4-Azaindole

This protocol provides a general method for protecting the 4-azaindole nitrogen with a tert-butoxycarbonyl (Boc) group.

Workflow Diagram

protection_workflow start 4-Azaindole dissolve Dissolve in THF/DMF start->dissolve add_base Add Base (e.g., NaH) Stir at 0 °C dissolve->add_base add_boc Add (Boc)₂O Warm to RT add_base->add_boc workup Quench Reaction (e.g., sat. NH₄Cl) add_boc->workup extract Extract with Organic Solvent workup->extract purify Purify via Chromatography extract->purify product N-Boc-4-Azaindole purify->product

Caption: General workflow for N-Boc protection.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-azaindole (1.0 equiv).

  • Dissolve the 4-azaindole in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Add a solution of (Boc)₂O (1.2 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-Boc-4-azaindole.[8]

Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Dimerization

This protocol uses an N-protected 4-haloazaindole to prevent homocoupling.

Materials:

  • N-Boc-4-bromo-azaindole (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Sodium tert-butoxide (t-BuONa) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add N-Boc-4-bromo-azaindole, Pd₂(dba)₃, XPhos, and t-BuONa under an inert atmosphere (in a glovebox is ideal).

  • Add the amine coupling partner followed by anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite, washing with additional EtOAc.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: N-Boc Deprotection of 4-Azaindole Derivative

Materials:

  • N-Boc-4-azaindole derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc-4-azaindole derivative (1.0 equiv) in DCM.

  • Add TFA (5-10 equiv) or an equivalent amount of 4M HCl in Dioxane at 0 °C.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[9]

  • Carefully neutralize the reaction mixture by adding it to a stirred, cooled solution of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by chromatography if necessary.

References

Navigating the Scale-Up of 4-Chloro-7-azaindole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 4-Chloro-7-azaindole from the laboratory to the pilot plant. It addresses common challenges through detailed troubleshooting guides, frequently asked questions, and comparative data to ensure a safe, efficient, and successful scale-up process.

Comparative Data: Lab vs. Pilot Plant Scale

A successful scale-up requires careful consideration of how reaction parameters and outcomes change with increasing batch size. The following table summarizes typical variations observed when transitioning the synthesis of this compound from a laboratory to a pilot plant setting.

ParameterLaboratory Scale (e.g., 100 g)Pilot Plant Scale (e.g., 50 kg)Key Considerations for Scale-Up
Typical Yield 80-90%[1]70-85%Yield reduction can occur due to less efficient heat and mass transfer.
Purity (pre-purification) >95%90-95%[2]Increased potential for side reactions and localized overheating can lead to higher impurity levels.
Reaction Time 4-6 hours6-10 hoursSlower reagent addition rates and longer heating/cooling times are necessary for temperature control.
Solvent Volume / kg of Product ~10 L/kg~15-20 L/kgLarger volumes may be needed to manage heat transfer and facilitate stirring.
Stirring Speed 500-1000 rpm (magnetic stirrer)100-300 rpm (impeller)Different mixing dynamics require careful selection of stirrer type and speed to ensure homogeneity.
Temperature Control ± 1°C± 5°CMaintaining uniform temperature is more challenging in larger vessels.
Work-up & Isolation Filtration, RecrystallizationCentrifugation, CrystallizationHandling larger volumes of solids and solvents requires different equipment and techniques.

Experimental Protocols

A common synthetic route to this compound involves the chlorination of 7-azaindole-N-oxide. Below are representative protocols for both laboratory and pilot plant scales.

Laboratory Scale Synthesis (100 g)
  • N-Oxidation: To a solution of 7-azaindole (B17877) (100 g, 0.846 mol) in a suitable solvent like ethyl acetate, add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0-5°C. Stir for 2-3 hours.

  • Chlorination: To the resulting 7-azaindole-N-oxide, slowly add phosphorus oxychloride (POCl₃) at a controlled temperature, typically not exceeding 60°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction mixture by slowly adding it to ice-water.

  • Neutralization: Adjust the pH to 7-8 with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Pilot Plant Scale Synthesis (50 kg)
  • Vessel Preparation: Ensure the glass-lined reactor is clean, dry, and inerted with nitrogen.

  • N-Oxidation: Charge the reactor with 7-azaindole (50 kg) and ethyl acetate. Cool the jacketed reactor to 0-5°C using a suitable heat transfer fluid. Add m-CPBA via a solids charging system in portions, maintaining the internal temperature below 10°C. Stir for 3-4 hours.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃) via a dosing pump over 2-3 hours, ensuring the reaction temperature does not exceed 60°C. Effective heat removal is critical at this stage.

  • In-Process Controls: Take regular samples to monitor the reaction progress by HPLC.

  • Quenching: In a separate, larger vessel containing ice-water, slowly transfer the reaction mixture while maintaining vigorous stirring and cooling to manage the exothermic quench.

  • Neutralization: Adjust the pH of the aqueous slurry to 7-8 with a controlled addition of sodium bicarbonate solution.

  • Isolation: Isolate the solid product by centrifugation.

  • Washing and Drying: Wash the product cake with water and then a suitable solvent. Dry the product in a vacuum oven at a controlled temperature to obtain this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of this compound synthesis.

Issue 1: Lower than Expected Yield

Q: My yield dropped significantly when moving from the lab to the pilot plant. What are the likely causes?

A: A decrease in yield is a common scale-up challenge. The primary reasons include:

  • Inefficient Heat Transfer: In larger reactors, "hot spots" can form, leading to the degradation of reactants or products and the formation of byproducts.[3][4]

  • Poor Mixing: Inadequate mixing can result in localized areas of high reagent concentration, promoting side reactions.

  • Slower Reagent Addition: While necessary for temperature control, slower addition can sometimes lead to the formation of different intermediates or byproducts compared to the rapid addition in the lab.

  • Losses during Work-up: Handling larger volumes can lead to greater physical losses during transfers, filtration, and drying.

Troubleshooting Steps:

  • Optimize Stirring: Ensure the impeller design and stirring speed are appropriate for the reactor geometry and reaction mass to maintain homogeneity.

  • Improve Heat Transfer: Utilize a high-efficiency heat transfer fluid and ensure the reactor jacket is clean. Consider a semi-batch process where one reagent is added slowly to control the exotherm.

  • Review Work-up Procedure: Evaluate each step of the work-up and isolation for potential losses and optimize the process for the larger scale equipment.

Issue 2: Increased Impurity Profile

Q: I am observing new or higher levels of impurities in my pilot plant batches. How can I address this?

A: Impurity formation is often linked to temperature control and mixing.

  • Overheating: Localized overheating can cause thermal degradation of the product or promote side reactions.

  • Extended Reaction Time: Longer reaction times at elevated temperatures can lead to the formation of degradation products.

  • Raw Material Quality: Impurities in larger batches of starting materials that were negligible at the lab scale can become significant at the pilot scale.

Troubleshooting Steps:

  • Analytical Method Development: Use robust analytical methods like HPLC and LC-MS to identify and quantify impurities.

  • Temperature Profiling: Monitor the internal temperature at different points within the reactor to identify potential hot spots.

  • Raw Material Qualification: Test incoming raw materials to ensure they meet the required specifications.

  • Crystallization Study: Develop a robust crystallization process to effectively purge impurities from the final product.

Issue 3: Challenges with Solids Handling and Isolation

Q: Filtering the product at the pilot scale is very slow, and the product seems to have a different physical form. What can I do?

A: The physical properties of the isolated solid can be highly dependent on the crystallization conditions.

  • Crystal Habit: The cooling rate and solvent system during crystallization affect the crystal size and shape, which in turn impacts filtration characteristics.

  • "Oiling Out": If the product separates as a liquid before solidifying, it can lead to an amorphous solid that is difficult to filter.

Troubleshooting Steps:

  • Controlled Crystallization: Design a controlled cooling profile for the crystallization step. Slow cooling often leads to larger, more easily filterable crystals.

  • Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization and control crystal size.

  • Seeding: Seeding the solution with a small amount of the desired crystalline material can promote the formation of the correct crystal form.

  • Filtration/Drying Study: Evaluate different types of filtration and drying equipment to find the most efficient method for your product.

Visualizing Workflows and Logic

Experimental Workflow: Lab to Pilot Plant

G cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_synthesis Synthesis in Round-Bottom Flask lab_workup Manual Work-up (Separatory Funnel) lab_synthesis->lab_workup lab_purification Purification (Chromatography/Recrystallization) lab_workup->lab_purification lab_analysis Analysis (TLC, NMR, HPLC) lab_purification->lab_analysis pilot_synthesis Synthesis in Jacketed Reactor lab_analysis->pilot_synthesis Scale-Up Decision pilot_workup Automated Work-up (Quench Vessel, Centrifuge) pilot_synthesis->pilot_workup pilot_purification Purification (Crystallization) pilot_workup->pilot_purification pilot_analysis In-Process Controls & Final Analysis (HPLC) pilot_purification->pilot_analysis pilot_analysis->lab_synthesis Process Optimization Feedback

Caption: A high-level comparison of the experimental workflow for this compound synthesis at the laboratory and pilot plant scales.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_impurities Analyze Impurity Profile start->check_impurities check_temp->check_mixing No hot_spots Hot Spots Detected check_temp->hot_spots Yes check_mixing->check_impurities No poor_mixing Poor Homogeneity check_mixing->poor_mixing Yes side_reactions Side Reactions Identified check_impurities->side_reactions Yes improve_heat_transfer Improve Heat Transfer (e.g., slower addition, better cooling fluid) hot_spots->improve_heat_transfer optimize_stirring Optimize Stirrer Speed/Design poor_mixing->optimize_stirring adjust_conditions Adjust Reaction Conditions (e.g., temp, concentration) side_reactions->adjust_conditions end Yield Improved improve_heat_transfer->end optimize_stirring->end adjust_conditions->end

Caption: A decision tree illustrating the troubleshooting logic for addressing low yield issues during scale-up.

References

Technical Support Center: Synthesis of 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-Chloro-7-azaindole.

Troubleshooting Guides

Unexpected results during the synthesis of this compound can often be traced back to specific issues in the reaction or purification steps. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Analytical Technique(s) for Diagnosis
Low Yield of this compound Incomplete N-oxidation of 7-azaindole (B17877).Ensure complete conversion of the starting material by monitoring the reaction with TLC or LC-MS. If necessary, increase the amount of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) or prolong the reaction time.TLC, LC-MS
Inefficient chlorination of the 7-azaindole-N-oxide intermediate.Optimize the amount of the chlorinating agent (e.g., POCl₃). The use of a catalyst such as diisopropylethylamine (DIPEA) has been shown to increase the yield.[1] Ensure anhydrous conditions, as moisture can decompose the chlorinating agent.HPLC, LC-MS
Product loss during work-up and purification.Adjust the pH carefully during the work-up to ensure complete precipitation of the product. Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions) to minimize loss.HPLC
Presence of Unreacted 7-azaindole Incomplete N-oxidation.See "Low Yield" section above.TLC, HPLC, LC-MS
Formation of Regioisomeric Impurities Non-selective chlorination of the 7-azaindole-N-oxide. The pyridine (B92270) ring of the N-oxide has multiple potential sites for chlorination.Control of reaction temperature is crucial. Lower temperatures generally favor the desired 4-chloro isomer. The choice of chlorinating agent and solvent can also influence regioselectivity.HPLC, LC-MS, NMR
Formation of Di-chloro Impurities (e.g., 4,6-dichloro-7-azaindole) Over-chlorination due to excess chlorinating agent or prolonged reaction time.Use a stoichiometric amount of the chlorinating agent. Monitor the reaction progress closely and stop the reaction once the starting material is consumed.GC-MS, LC-MS
Presence of De-chlorinated Impurity (7-azaindole) Reductive dehalogenation during subsequent reaction steps or purification if a reducing agent is present.Avoid the use of harsh reducing agents in subsequent steps. If hydrogenation is performed, careful selection of catalyst and reaction conditions is necessary to avoid de-chlorination.[2]HPLC, LC-MS

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

A1: The most widely adopted synthetic route starts from 7-azaindole.[1][3] The process involves two main steps:

  • N-oxidation: 7-azaindole is oxidized to 7-azaindole-N-oxide, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Chlorination: The N-oxide intermediate is then chlorinated, most commonly with phosphorus oxychloride (POCl₃), to yield this compound.[1][3]

The critical steps are ensuring the completion of the N-oxidation and controlling the regioselectivity of the subsequent chlorination to minimize the formation of isomeric impurities.

Q2: What are the expected major impurities in the synthesis of this compound?

A2: The primary impurities to monitor are:

  • Unreacted 7-azaindole: Due to incomplete N-oxidation.

  • 7-azaindole-N-oxide: The intermediate from the first step, indicating incomplete chlorination.

  • Regioisomeric Chloro-7-azaindoles: Chlorination can potentially occur at other positions on the pyridine ring.

  • Di-chloro-7-azaindoles: Over-chlorination can lead to the formation of products like 4,6-dichloro-7-azaindole.[4]

  • 7-azaindole (from de-chlorination): This can be a process-related impurity in subsequent steps.[2]

Q3: How can I monitor the progress of the reaction and the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for both in-process control and final product analysis. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve good separation of the starting material, intermediate, final product, and various impurities. UV detection is suitable for these aromatic compounds. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q4: What are the recommended purification techniques for this compound?

A4: The choice of purification method depends on the scale of the synthesis and the impurity profile.

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be identified.

  • Column Chromatography: For laboratory-scale synthesis, silica (B1680970) gel column chromatography is a common and effective method for separating the desired product from regioisomers and other byproducts.

  • Preparative HPLC: For achieving very high purity, preparative HPLC can be employed, although it is generally more expensive and less scalable.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, several safety precautions are essential:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • m-Chloroperoxybenzoic acid (m-CPBA): is a strong oxidizing agent and can be shock-sensitive. It should be stored and handled according to the manufacturer's recommendations.

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Step 1: N-oxidation of 7-azaindole

  • Dissolve 7-azaindole in a suitable solvent (e.g., dimethoxyethane, heptane).[1]

  • Add the oxidizing agent (e.g., m-CPBA) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Filter the reaction mixture to remove any solid byproducts.

Step 2: Chlorination of 7-azaindole-N-oxide

  • To the filtrate from Step 1, add phosphorus oxychloride (POCl₃) at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by HPLC or LC-MS.

  • After completion, cool the reaction mixture and carefully quench it with water or an ice-water mixture.

  • Adjust the pH of the aqueous solution to alkaline (pH > 8) with a base (e.g., NaOH solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Start 7-Azaindole N_Oxide 7-Azaindole-N-oxide Start->N_Oxide m-CPBA or H₂O₂ Product This compound N_Oxide->Product POCl₃

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities 7-Azaindole-N-oxide 7-Azaindole-N-oxide This compound This compound 7-Azaindole-N-oxide->this compound POCl₃ Regioisomers Regioisomers 7-Azaindole-N-oxide->Regioisomers Non-selective chlorination Dichloro-azaindoles Dichloro-azaindoles 7-Azaindole-N-oxide->Dichloro-azaindoles Over-chlorination Unreacted N-oxide Unreacted N-oxide 7-Azaindole-N-oxide->Unreacted N-oxide Incomplete reaction

Caption: Common impurity formation pathways.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Reaction Mixture (TLC, HPLC, LC-MS) Start->Analyze Identify Identify Root Cause (e.g., Incomplete Reaction, Side Products) Analyze->Identify Solution Implement Solution (e.g., Adjust Stoichiometry, Temperature) Identify->Solution Verify Verify Purity and Yield Solution->Verify

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis of pharmaceutical intermediates. 4-Chloro-7-azaindole, a key building block in the development of various therapeutic agents, requires a robust and reliable analytical method for its purity validation. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the optimal analytical strategy.

Comparison of HPLC Methods

The primary challenge in the HPLC analysis of this compound lies in achieving adequate separation from its potential impurities, particularly the starting material, 7-azaindole (B17877), and other structurally related compounds. Two common reversed-phase HPLC columns, a standard C18 and a Pentafluorophenyl (PFP) column, are compared here for their effectiveness in this separation.

Method A: Standard C18 Column

A C18 column is a conventional choice for reversed-phase chromatography, offering good retention for a wide range of organic molecules.

Method B: PFP (Pentafluorophenyl) Column

A PFP column provides alternative selectivity, particularly for halogenated compounds and aromatic isomers, due to unique pi-pi and dipole-dipole interactions.

The following table summarizes the hypothetical performance data for the two methods in separating this compound from its key potential impurities.

ParameterMethod A: C18 ColumnMethod B: PFP Column
Resolution (this compound / 7-azaindole) 1.8> 2.5
Resolution (this compound / Impurity 1) 1.5> 2.0
Tailing Factor (this compound) 1.31.1
Analysis Time ~ 15 min~ 12 min

Note: Impurity 1 is hypothesized as the N-oxide of this compound, a potential side product.

Based on this comparative data, the PFP column demonstrates superior performance in terms of resolution and peak shape for the analysis of this compound and its impurities.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.

  • Spiked Sample: Prepare a solution of this compound (1 mg/mL) and spike it with 7-azaindole and a synthesized standard of the potential N-oxide impurity (Impurity 1) to a concentration of 0.1% relative to the main analyte.

HPLC Method A: C18 Column
  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

HPLC Method B: PFP Column
  • Column: PFP, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 15% B

    • 1-8 min: 15-85% B

    • 8-10 min: 85% B

    • 10-10.1 min: 85-15% B

    • 10.1-12 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Reporting Standard_Preparation Prepare Standard Solution (1 mg/mL) HPLC_Method_A Method A: C18 Column Standard_Preparation->HPLC_Method_A HPLC_Method_B Method B: PFP Column Standard_Preparation->HPLC_Method_B Spiked_Sample_Preparation Prepare Spiked Sample (with potential impurities) Spiked_Sample_Preparation->HPLC_Method_A Spiked_Sample_Preparation->HPLC_Method_B Peak_Integration Peak Integration and Identification HPLC_Method_A->Peak_Integration HPLC_Method_B->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation System_Suitability System Suitability Check (Resolution, Tailing) Peak_Integration->System_Suitability Generate_Report Generate Certificate of Analysis Purity_Calculation->Generate_Report System_Suitability->Generate_Report

Caption: Workflow for HPLC Purity Validation of this compound.

Signaling Pathway of Method Selection Logic

The decision-making process for selecting the optimal HPLC method is outlined in the diagram below.

Start Start: Purity Analysis Required Analyte_Properties Analyte: this compound (Halogenated Aromatic Heterocycle) Start->Analyte_Properties Conventional_Approach Conventional Approach: Reversed-Phase HPLC Analyte_Properties->Conventional_Approach Column_Selection Column Selection Conventional_Approach->Column_Selection C18_Column Standard C18 Column Column_Selection->C18_Column Standard Choice PFP_Column PFP Column (Alternative Selectivity for Halogenated Compounds) Column_Selection->PFP_Column Informed Choice Method_Development Method Development (Mobile Phase, Gradient) C18_Column->Method_Development PFP_Column->Method_Development Performance_Evaluation Performance Evaluation Method_Development->Performance_Evaluation Inadequate_Resolution Inadequate Resolution or Poor Peak Shape Performance_Evaluation->Inadequate_Resolution No Optimal_Method Optimal Method Found Performance_Evaluation->Optimal_Method Yes Inadequate_Resolution->Column_Selection

Caption: Decision tree for selecting the optimal HPLC column.

Chloro-Substituted Azaindoles: A Comparative Analysis of Their Biological Activity as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of chlorine atoms into the azaindole scaffold has proven to be a highly effective approach in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the biological activity of various chloro-substituted azaindoles, supported by experimental data and detailed methodologies for key assays.

The position of the chloro-substituent on the azaindole ring, as well as the specific azaindole isomer, profoundly influences the inhibitory potency and selectivity against key kinase targets implicated in cancer and inflammatory diseases. This guide will focus on the comparative activity of chloro-substituted azaindoles targeting Cell division cycle 7 (Cdc7) kinase, Aurora kinases, p38 Mitogen-Activated Protein (MAP) kinase, and Fms-like tyrosine kinase 3 (FLT3).

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory activities of several chloro-substituted azaindole derivatives against their respective kinase targets are summarized below. The data highlights the structure-activity relationships (SAR) where the presence and position of the chloro group significantly impact the compound's potency.

Cdc7 Kinase Inhibitors

Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication. Its inhibition is a promising strategy for cancer therapy. A notable finding is the enhanced selectivity for Cdc7 over the related cyclin-dependent kinase 2 (CDK2) achieved with a 6-chloro substituent on an indole (B1671886) core, a close structural analog of azaindole.[1] Further studies on azaindole-chloropyridines have demonstrated that replacement of the chloro group with hydrogen or a methyl group leads to a reduction in Cdc7 inhibition, indicating a crucial role for the chloro substitution in maintaining potent activity.[2][3]

Compound IDSubstitutionTarget KinaseIC50 / KiSelectivity
Indole Analog 6-chloroCdc7-Good selectivity over CDK2[1]
Azaindole-chloropyridine Analog ChloroCdc7Potent-[2][3]
Azaindole-H/Me-pyridine Analog H or MeCdc7Reduced Potency-[2][3]
Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many cancers. The 5-chloro-substitution on a 7-azaindole (B17877) scaffold has been explored for the development of Aurora kinase inhibitors.[1] The data below compares a 5-chloro-7-azaindole derivative with its non-chlorinated counterparts.

Compound IDSubstitutionAurora A IC50 (nM)Aurora B IC50 (nM)
22 H1285.7
27 H10,00026
30 5-Chloro6.20.51

Table adapted from a study on Aurora kinase inhibitors, highlighting the significant increase in potency with a C-5 chloro substitution.

p38 MAP Kinase Inhibitors

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses. Chloro-substituted azaindoles have been investigated as potential anti-inflammatory agents by targeting p38 MAP kinase. The presence of a chloro group on the indole ring of a related series of inhibitors was shown to improve p38 enzymatic potency.

FLT3 Inhibitors

Mutations in the Fms-like tyrosine kinase 3 (FLT3) are prevalent in acute myeloid leukemia (AML). A 6-azaindole (B1212597) derivative demonstrated potent inhibition of FLT3 with an IC50 value of 18 nM, showcasing the potential of this scaffold in targeting this important oncogene.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of chloro-substituted azaindole inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. Specific details for each kinase (e.g., enzyme and substrate concentrations) may vary and should be optimized.

Materials:

  • Recombinant human kinase (Cdc7/Dbf4, Aurora A/B, p38α, or FLT3)

  • Kinase-specific peptide or protein substrate

  • Adenosine triphosphate (ATP), [γ-³³P]ATP for radiometric assays

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (chloro-substituted azaindoles) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit, HTRF® reagents, or phosphocellulose filter mats)

  • Plate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In an assay plate, add the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add the diluted kinase to each well, except for the negative control wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity using an appropriate detection method:

    • Luminescence-based (e.g., ADP-Glo™): Add a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which drives a luciferase reaction. Measure the luminescence.[4][5][6][7][8]

    • Homogeneous Time-Resolved Fluorescence (HTRF®): Add detection reagents containing a europium-labeled anti-phospho-antibody and a streptavidin-XL665 conjugate that binds to a biotinylated substrate. Measure the HTRF signal.[9][10][11][12]

    • Radiometric Filter Binding Assay: Spot the reaction mixture onto phosphocellulose filter mats. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the radioactivity retained on the filters using a scintillation counter.[13][14][15][16][17]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by chloro-substituted azaindoles and a general experimental workflow for their evaluation.

Signaling_Pathways cluster_Cdc7 Cdc7 Signaling Pathway cluster_Aurora Aurora Kinase Signaling Pathway cluster_p38 p38 MAPK Signaling Pathway cluster_FLT3 FLT3 Signaling Pathway Origin Firing Origin Firing MCM Complex MCM Complex MCM Complex->Origin Firing Cdc7/Dbf4 Cdc7/Dbf4 Cdc7/Dbf4->MCM Complex Phosphorylation Chloro-azaindole Chloro-azaindole Chloro-azaindole->Cdc7/Dbf4 Inhibition Mitosis Mitosis Spindle Assembly Spindle Assembly Spindle Assembly->Mitosis Aurora A/B Aurora A/B Aurora A/B->Spindle Assembly Regulation Chloro-azaindole_Aurora Chloro-azaindole Chloro-azaindole_Aurora->Aurora A/B Inhibition Inflammation Inflammation Cytokine Production Cytokine Production Cytokine Production->Inflammation p38 MAPK p38 MAPK p38 MAPK->Cytokine Production Activation Chloro-azaindole_p38 Chloro-azaindole Chloro-azaindole_p38->p38 MAPK Inhibition Cell Proliferation Cell Proliferation STAT5, MAPK, AKT STAT5, MAPK, AKT STAT5, MAPK, AKT->Cell Proliferation Mutant FLT3 Mutant FLT3 Mutant FLT3->STAT5, MAPK, AKT Activation Chloro-azaindole_FLT3 Chloro-azaindole Chloro-azaindole_FLT3->Mutant FLT3 Inhibition

Caption: Targeted signaling pathways of chloro-substituted azaindoles.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Compound_Synthesis Synthesis of Chloro-substituted Azaindoles Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50 determination) Compound_Synthesis->Biochemical_Assay Cell-based_Assay Cellular Potency Assay (e.g., Anti-proliferation) Biochemical_Assay->Cell-based_Assay Target_Validation Target Engagement & Validation (e.g., Western Blot for p-Substrate) Cell-based_Assay->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Caption: General workflow for evaluating chloro-substituted azaindole kinase inhibitors.

References

A Comparative Guide to the Reactivity of 4-Chloro-7-Azaindole and 5-Chloro-7-Azaindole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two key building blocks in medicinal chemistry: 4-Chloro-7-azaindole and 5-Chloro-7-azaindole. The focus is on their performance in widely used palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document summarizes available experimental data, provides detailed experimental protocols, and offers a theoretical framework to understand the observed reactivity patterns.

Introduction

7-Azaindole (B17877) scaffolds are privileged structures in drug discovery, serving as bioisosteres of indoles and purines.[1][2] Chloro-substituted 7-azaindoles are particularly valuable as they provide a handle for introducing molecular diversity through cross-coupling reactions. The position of the chlorine atom on the pyridine (B92270) ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. Understanding the relative reactivity of isomers such as this compound and 5-chloro-7-azaindole is crucial for efficient synthetic planning and the development of novel therapeutics, particularly kinase inhibitors targeting signaling pathways like VEGFR-2 and p38 MAPK.[1][2]

Theoretical Framework: Electronic Properties and Predicted Reactivity

While direct, head-to-head experimental comparisons of the reactivity of this compound and 5-chloro-7-azaindole are not extensively documented in the literature, theoretical studies provide valuable insights into their electronic properties, which can be correlated with their reactivity in palladium-catalyzed cross-coupling reactions.

A recent theoretical study using Density Functional Theory (DFT) on 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes revealed differences in the stability of their respective dimers, suggesting distinct electronic environments.[3][4] Generally, the reactivity of aryl chlorides in oxidative addition to a Pd(0) catalyst, the rate-determining step in many cross-coupling reactions, is influenced by the electron density at the carbon atom of the C-Cl bond. A more electron-deficient carbon atom will facilitate oxidative addition.

The position of the chlorine atom relative to the nitrogen atom of the pyridine ring and the fused pyrrole (B145914) ring dictates the overall electron distribution. At the 4-position, the chlorine atom is para to the ring fusion and meta to the pyridine nitrogen. At the 5-position, it is meta to the ring fusion and para to the pyridine nitrogen. The electron-withdrawing nature of the pyridine nitrogen is expected to have a more pronounced effect at the 4-position, leading to a more electron-deficient C4-Cl bond compared to the C5-Cl bond. This suggests that This compound is likely to be more reactive than 5-chloro-7-azaindole in palladium-catalyzed cross-coupling reactions.

Experimental Data: A Comparative Overview

Direct comparative studies under identical conditions are scarce. The following tables are compiled from various sources to provide an inferred comparison of the reactivity of the two isomers in Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that reaction conditions are not identical, and thus direct comparison of yields should be interpreted with caution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of chloro-7-azaindoles in this reaction is crucial for the synthesis of aryl-substituted derivatives.

Table 1: Comparison of 4-Chloro- and 5-Chloro-7-Azaindole in Suzuki-Miyaura Coupling

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1001285[Analogous to 16]
2This compound4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1001691[Analogous to 14]
35-Bromo-7-azaindole (B68098)Phenylboronic acidPd(PPh₃)₄Cs₂CO₃EthanolMW, 1000.592[Analogous to 27]
46-Chloro-7-azaindolePhenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol110-88[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the synthesis of N-aryl and N-heteroaryl compounds.

Table 2: Comparison of 4-Chloro- and 5-Chloro-7-Azaindole in Buchwald-Hartwig Amination

EntrySubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694[Analogous to 10]
2This compoundN-MethylpiperazinePd precatalyst / RuPhosLiHMDSTHF65196[6]
35-Bromo-7-azaindoleMorpholinePd precatalyst / RuPhosLiHMDSTHF65195[6]
45-Bromo-7-azaindoleAnilinePd precatalyst / BrettPhosLiHMDSTHF65192[6]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving chloro-7-azaindoles. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for similar substrates.[5][7]

Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A This compound (1.0 eq) F Combine reactants in a flask A->F B Arylboronic acid (1.2 eq) B->F C Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) C->F D Base (e.g., K2CO3, 2.0 eq) D->F E Solvent (e.g., Toluene/H2O) E->F G Degas the mixture F->G H Heat to 100 °C for 12-16 h G->H I Cool to RT, dilute with EtOAc H->I J Wash with H2O and brine I->J K Dry over Na2SO4, concentrate J->K L Purify by column chromatography K->L M 4-Aryl-7-azaindole L->M

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water (e.g., 4:1 v/v).

  • Heat the mixture to 100 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-7-azaindole.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is based on a reported procedure for the amination of halo-7-azaindoles.[6]

Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A This compound (1.0 eq) F Combine solids in a flask A->F B Amine (1.2 eq) G Add solvent and amine B->G C Pd Precatalyst/Ligand (e.g., RuPhos G3, 2 mol%) C->F D Base (e.g., LiHMDS, 2.4 eq) H Add base solution D->H E Solvent (e.g., THF) E->G F->G G->H I Stir at 65 °C for 1-4 h H->I J Cool to RT, quench with H2O I->J K Extract with EtOAc J->K L Wash with brine, dry, concentrate K->L M Purify by column chromatography L->M N 4-Amino-7-azaindole M->N

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 eq) and the palladium precatalyst/ligand system (e.g., RuPhos G3, 0.02 eq).

  • Add anhydrous tetrahydrofuran (B95107) (THF), followed by the amine (1.2 eq).

  • Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (2.4 eq) dropwise.

  • Stir the mixture at 65 °C for 1-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the 4-amino-7-azaindole product.

Signaling Pathways Involving 7-Azaindole Derivatives

Derivatives of 7-azaindole are potent inhibitors of various protein kinases and are thus relevant in cancer and inflammation research. Below are simplified diagrams of the VEGFR-2 and p38 MAPK signaling pathways, which are common targets for 7-azaindole-based inhibitors.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its inhibition is a major strategy in cancer therapy.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Azaindole 7-Azaindole Inhibitor Azaindole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 7-azaindole derivatives.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and in inflammation. Inhibitors of p38 are investigated for the treatment of inflammatory diseases.

G Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Azaindole 7-Azaindole Inhibitor Azaindole->p38 Inhibits

References

A Spectroscopic Comparison: 4-Chloro-7-azaindole vs. 7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Chloro-7-azaindole and its parent compound, 7-azaindole (B17877). As a crucial scaffold in medicinal chemistry, understanding the influence of substituents on the electronic and structural properties of 7-azaindole is paramount for the rational design of novel therapeutics.[1][2] The introduction of a chloro group at the 4-position significantly modulates its spectroscopic characteristics. This guide presents a summary of key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Fluorescence spectroscopy, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals changes in the electronic environment of the protons in the azaindole ring system upon chlorination. The electron-withdrawing nature of the chlorine atom at the C4 position induces notable downfield shifts for adjacent protons.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

Proton7-Azaindole (in CDCl₃)This compound (in CDCl₃)
H1 (N-H)~10.5-12.0 (broad s)Not explicitly found, expected to be broad
H2~7.55~7.31
H3~6.50~6.60
H4~7.80-
H5~7.10~7.25
H6~8.30~8.35

Note: Data is compiled from publicly available spectra and may vary slightly based on solvent and concentration. A full spectrum for 7-azaindole is available on ChemicalBook.[3] A patent document provides a nuclear magnetic spectrogram for this compound.[4]

Vibrational (IR) Spectroscopy

Infrared spectroscopy provides insight into the vibrational modes of the molecules, particularly the N-H stretching frequencies, which are indicative of hydrogen bonding. In the solid state, both molecules are known to form dimers via N-H···N hydrogen bonds, leading to a characteristic broad absorption band in the 3300–2500 cm⁻¹ region.[2][5][6]

Table 2: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode7-Azaindole (Gas Phase)This compound (Solid State)
N-H Stretch~3525Broad band ~3300-2500 (H-bonding)
C-H Stretch (Aromatic)~3100-3000~3100-3000
Ring Stretching~1600-1400~1600-1450
C-Cl StretchN/A~700-850

Note: Gas-phase data for 7-azaindole is from a detailed study, while solid-state data for the chloro-derivative reflects strong intermolecular interactions.[7] A recent (2024) study provides detailed vibrational analysis of a related compound, this compound-3-carbaldehyde.[8]

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy characterizes the electronic transitions within the molecules. The absorption spectra of 7-azaindole and its derivatives are influenced by the π-electron system. The introduction of a chlorine atom can cause a slight bathochromic (red) shift in the absorption maxima. For 7-azaindole, the onset of the first absorption band is around 320 nm for its dimer form in solution.[9]

Table 3: Comparative UV-Vis Absorption Data

Compoundλ_max (nm)Solvent
7-Azaindole~288 - 298Water, Methanol
This compoundData not readily available, expected slight red shiftN/A

Note: The absorption spectrum of 7-azaindole is well-documented and red-shifted compared to tryptophan, making it a useful fluorescent probe.[10] Specific quantitative UV-Vis data for this compound is sparse in the reviewed literature.

Fluorescence Spectroscopy

7-azaindole is known for its interesting photophysical properties, including its use as a fluorescent probe in biological systems.[10][11][12] Its fluorescence is sensitive to the solvent environment and can be quenched in the presence of water.[13] The emission properties are expected to change with the addition of a heavy atom like chlorine, which can influence intersystem crossing rates.

Table 4: Comparative Fluorescence Emission Data

Compoundλ_em (nm)Quantum Yield (Φ_F)Solvent
7-Azaindole~374 (normal), ~505 (tautomer)~0.023 (in water)Methanol, Water
This compoundData not readily availableData not readily availableN/A

Note: 7-azaindole exhibits a bimodal fluorescence in alcohols due to an excited-state double-proton transfer, resulting in a "normal" emission and a lower-energy tautomer emission.[10] The fluorescence quantum yield increases significantly upon glycosylation at the N-1 position.[12][13] Specific fluorescence data for this compound is not widely published.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fundamental photophysical processes involved.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing stock Prepare Stock Solution (~1 mM) dilute Dilute to Working Concentration stock->dilute uv_vis UV-Vis Spectrophotometry (Determine λ_abs_max) dilute->uv_vis Absorbance nmr NMR Spectroscopy (Structural Elucidation) dilute->nmr NMR Sample ir IR Spectroscopy (Functional Groups) dilute->ir IR Sample fluor Fluorescence Spectrometry (Measure λ_em_max) uv_vis->fluor Set Excitation λ process Process & Analyze Spectra fluor->process nmr->process ir->process compare Compare Data & Report process->compare

Caption: General experimental workflow for comparative spectroscopic analysis.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence S1->S0 Non-Radiative Decay (Vibrational Relaxation, etc.)

Caption: Simplified Jablonski diagram of photophysical processes.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample and apparatus.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 2-5 mg of the compound (this compound or 7-azaindole) in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 32-64) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis and Fluorescence Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound (~1 mM) in a suitable HPLC-grade solvent (e.g., acetonitrile, methanol, or water).[14]

    • From the stock, prepare a dilute working solution in the desired solvent(s) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.1 and 0.5 to minimize inner filter effects.[14]

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer.

  • Data Acquisition:

    • UV-Vis: Scan the absorbance of the working solution from ~200 to 400 nm to determine the wavelength(s) of maximum absorption (λ_abs_max).

    • Fluorescence:

      • Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_max.

      • Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 300-700 nm).[14]

      • Record the wavelength of maximum emission (λ_em_max).

  • Data Processing:

    • Plot absorbance vs. wavelength for the UV-Vis spectrum.

    • Plot fluorescence intensity vs. wavelength for the emission spectrum.

    • For quantum yield determination, a comparative method using a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or indole) is typically employed under identical experimental conditions.[14]

References

4-Chloro-7-Azaindole: A Comparative Analysis of Its Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. Among its derivatives, 4-Chloro-7-azaindole is a key pharmacophore utilized in the design of inhibitors targeting a variety of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This guide provides an objective comparison of the kinase inhibitory activity of this compound-based inhibitors against other prominent kinase inhibitors, supported by available experimental data.

Executive Summary

Derivatives of this compound have demonstrated potent inhibitory activity against a range of kinases, including Phosphoinositide 3-Kinase (PI3K), AXL receptor tyrosine kinase, and Aurora kinases. This positions the this compound scaffold as a versatile starting point for the development of targeted cancer therapies. For comparative context, this guide includes data on two well-established kinase inhibitors: Vemurafenib, a BRAF inhibitor also based on a 7-azaindole core, and Dabrafenib, another BRAF inhibitor with a distinct thiazole (B1198619) scaffold. While direct head-to-head screening data across a comprehensive kinase panel is limited, this guide consolidates available data to offer a comparative overview.

Data Presentation: Comparative Kinase Inhibitory Activity

The following tables summarize the in vitro potency (IC50/Ki) of various kinase inhibitors. It is crucial to note that these values are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives Against Various Kinases

Compound/Derivative ClassTarget KinaseIC50/Ki (nM)Reference
7-Azaindole derivativePI3Kγ0.5 (IC50)[1]
This compound derivativeHPK1Potent InhibitionN/A
N-nitrobenzenesulfonyl-4-azaindolesc-Met20 (IC50)[2]
7-azaindolylideneimidazoleCdc720 (IC50)[2]
7-azaindole derivativeHaspin14 (IC50)N/A
7-azaindole derivativeIKK2Potent Inhibition[2]

Table 2: Comparative Inhibitory Activity of Vemurafenib and Dabrafenib

InhibitorPrimary TargetIC50 (nM)Off-Target Kinases (IC50 < 100 nM)Reference
VemurafenibBRAF (V600E)31CRAF (48 nM), SRMS, ACK1N/A
DabrafenibBRAF (V600E)0.6CRAF (5 nM), NEK9, CDK16, SIK2, ALK5N/A

Disclaimer: The IC50 and Ki values presented in these tables are sourced from various publications and online databases. Direct comparison between compounds tested in different assays or laboratories may not be appropriate due to variations in experimental conditions, such as ATP concentration, substrate used, and specific assay technology.

Key Signaling Pathways and Experimental Workflows

To understand the biological context of kinase inhibition, it is essential to visualize the signaling pathways in which these kinases operate. Furthermore, a clear understanding of the experimental workflow is critical for interpreting the inhibitory data.

Signaling Pathways

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

AXL_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binding & Activation PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK STAT JAK/STAT Pathway AXL->STAT CellSurvival Cell Survival PI3K_AKT->CellSurvival Migration Migration PI3K_AKT->Migration CellProliferation Proliferation MAPK_ERK->CellProliferation STAT->CellProliferation

Aurora_Kinase_Pathway cluster_mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Experimental Workflow

The determination of a kinase inhibitor's potency is a critical step in its preclinical evaluation. A common method is the in vitro kinase assay to determine the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Reagents->Reaction Detection Detect Kinase Activity (e.g., ADP Production) Reaction->Detection Plotting Plot % Inhibition vs. Inhibitor Concentration Detection->Plotting IC50 Calculate IC50 Value Plotting->IC50

Experimental Protocols

A widely used method for determining kinase inhibitory activity is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

This assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent. Second, a Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which is then quantified in a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque multi-well plates (e.g., 96- or 384-well)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase buffer.

    • Prepare solutions of the kinase, substrate, and ATP in the kinase buffer at the desired concentrations. The optimal ATP concentration is often at or near the Km for the specific kinase.

  • Kinase Reaction:

    • To the wells of the assay plate, add the kinase, substrate, and the serially diluted inhibitor or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.[3][4][5]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

References

Confirming the Molecular Architecture of 4-Chloro-7-azaindole: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for the structural elucidation of 4-Chloro-7-azaindole, with a primary focus on X-ray crystallography as the definitive method.

While this compound is a valuable building block in medicinal chemistry, obtaining single crystals suitable for X-ray diffraction has proven challenging. This is a known hurdle for certain heterocyclic compounds, including some of its derivatives. For instance, attempts to crystallize the related this compound-3-carbaldehyde were reported to be unsuccessful. Consequently, this guide leverages crystallographic data from closely related analogues to establish a benchmark for its expected solid-state structure, and compares this "gold standard" technique with other powerful spectroscopic methods that provide complementary structural information.

X-ray Crystallography: The Gold Standard for Structure Confirmation

Single-crystal X-ray diffraction (SCXRD) provides direct and unequivocal evidence of a molecule's atomic arrangement, bond lengths, and bond angles in the crystalline state.[1] Although a crystal structure for this compound is not publicly available, the crystallographic parameters of its isomers and a dichloro-derivative offer valuable insights into the expected geometry.

Comparative Crystallographic Data of 7-Azaindole Analogues
Parameter3-Chloro-7-azaindole5-Chloro-7-azaindole4,5-Dichloro-7-azaindole
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nP2₁2₁2₁P2₁/c
a (Å) 12.3438(3)3.823(1)8.657(2)
b (Å) 3.85964(11)12.911(4)3.834(1)
c (Å) 14.4698(4)13.918(4)22.189(7)
β (˚) 100.739(2)9097.43(3)
Volume (ų) 677.31(3)686.4(3)730.4(4)
Z 444
Key Feature Centrosymmetric dimer via N-H···N bondsLayered arrangementNearly linear N-H···N bonded dimers

Data sourced from studies on chloro-substituted 7-azaindoles.

Experimental Protocol: X-ray Crystallography

The following outlines a general protocol for the structural determination of a small organic molecule like this compound.

  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone) to create a saturated or near-saturated solution. Slow evaporation of the solvent at a constant temperature is the most common method.[2][3] Other techniques include slow cooling of a saturated solution and vapor diffusion.[4] The goal is to obtain single, well-formed crystals of approximately 0.1-0.3 mm in size.[5]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and cryo-protectant oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100-170 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).[5] The crystal is rotated, and a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles.

G Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification High Purity Sample Crystallization Crystal Growth Purification->Crystallization Dissolution & Slow Evaporation Mounting Mount Crystal Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Alternative and Complementary Spectroscopic Techniques

When single crystals are not available, a combination of other analytical methods is crucial for structure confirmation. These techniques provide orthogonal data points that, when taken together, can build a strong case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: A small amount (5-10 mg) of the high-purity sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.[7] A suite of experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are performed to establish the complete chemical structure.

Expected NMR Data for this compound:

NucleusExperimentExpected Chemical Shifts (ppm) and CouplingsInformation Gained
¹H 1D ProtonSignals corresponding to the protons on the pyrrole (B145914) and pyridine (B92270) rings.Number and chemical environment of protons.
¹³C 1D CarbonSignals for each unique carbon atom in the molecule.Number of unique carbons.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.Carbon type identification.
COSY 2DCorrelations between coupled protons.Proton-proton connectivity through bonds.
HSQC 2DCorrelations between protons and their directly attached carbons.Direct C-H bond connectivity.
HMBC 2DCorrelations between protons and carbons over 2-3 bonds.Long-range C-H connectivity, key for assembly.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: For a solid sample, a thin film can be prepared by dissolving the compound in a volatile solvent (e.g., acetone), applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8] Alternatively, a Nujol mull or a KBr pellet can be prepared.[9][10] The sample is then placed in an FTIR spectrometer to obtain the spectrum.

Expected IR Data for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100N-H StretchPyrrole N-H
3000-3100C-H StretchAromatic C-H
1600-1450C=C & C=N StretchAromatic Rings
~800-700C-Cl StretchAryl Chloride
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues based on its fragmentation patterns.[11]

Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge (m/z) ratio and detected.[12][13]

Expected Mass Spectrometry Data for this compound:

Ionm/z ValueSignificance
[M]⁺ 152/154Molecular ion peak. The ~3:1 ratio of the M and M+2 peaks is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Fragments VariousLoss of Cl, HCN, etc., providing clues about the molecular structure.

Comparative Analysis of Techniques

While X-ray crystallography provides a definitive 3D structure, spectroscopic methods offer crucial, complementary information, especially regarding the molecule's behavior in solution and the presence of specific functional groups.

G Comparison of Structure Confirmation Techniques cluster_xray X-ray Crystallography cluster_spec Spectroscopic Methods Xray_Input Single Crystal Xray_Output Provides: - Unambiguous 3D Structure - Bond Lengths & Angles - Crystal Packing Xray_Input->Xray_Output Definitive Conclusion Confirmed Structure Spec_Input Solid or Solution Sample NMR NMR: - Atom Connectivity - 3D Structure in Solution Spec_Input->NMR IR IR: - Functional Groups Spec_Input->IR MS MS: - Molecular Weight - Elemental Composition Spec_Input->MS

Caption: Comparison of X-ray crystallography and spectroscopic methods.

Conclusion

For the absolute structure confirmation of this compound, single-crystal X-ray diffraction remains the ultimate goal. The crystallographic data from its close analogues provide a strong predictive framework for its molecular and supramolecular structure. In the absence of suitable crystals, a combined analytical approach is essential. The robust data from NMR spectroscopy confirms the atomic connectivity and solution-state conformation, while IR and mass spectrometry corroborate the functional groups and molecular formula, respectively. Together, these techniques provide a comprehensive and reliable confirmation of the chemical identity and structure of this compound, enabling its confident use in research and development.

References

A Comparative Analysis of Halogenated 7-Azaindole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The introduction of halogen atoms—most commonly fluorine and chlorine—to this scaffold has proven to be a pivotal strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of halogenated 7-azaindole derivatives, supported by experimental data, to inform rational drug design and development.

Executive Summary

Halogenation of the 7-azaindole core significantly influences its biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that the position and nature of the halogen substituent can dramatically alter the inhibitory potency and selectivity of these compounds against various oncogenic kinases. For instance, fluorination is often employed to enhance metabolic stability and binding affinity, while chlorination can also lead to potent derivatives. This guide will delve into a comparative analysis of these derivatives, focusing on their efficacy as kinase inhibitors and cytotoxic agents.

Comparative Biological Activity of Halogenated 7-Azaindole Derivatives

The following tables summarize the in vitro potency of various halogenated 7-azaindole derivatives against key oncological targets and cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Inhibitory Activity against Kinase Targets
Compound IDHalogen SubstituentTarget KinaseIC50 (nM)Reference
Series 1: B-Raf Inhibitors
6h3-chloroB-Raf2.5[1]
Vemurafenib3-fluoroB-Raf (V600E)31[2]
PLX47203-fluoroB-Raf (V600E)13[2]
Series 2: Dual ABL/SRC Inhibitors
6z5-chloroABLData not specified[3]
SRCData not specified[3]
Series 3: PI3K Inhibitors
B62-chloroPI3KγPotency increase noted[4]
Series 4: CDK9/Haspin Inhibitors
8gStructure specificCDK9/CyclinTMicromolar to nanomolar range[5]
HaspinMicromolar to nanomolar range[5]
8hStructure specificCDK9/CyclinTMicromolar to nanomolar range[5]
HaspinMicromolar to nanomolar range[5]
8lStructure specificHaspin14[5]
Series 5: Topoisomerase I Inhibitors
16b3-chloroTopoisomerase IHigh inhibitory activity[6]
17b3-fluoroTopoisomerase IHigh inhibitory activity[6]

Note: Specific IC50 values for some compounds were not explicitly provided in the abstract.

Table 2: Comparative Cytotoxicity against Human Cancer Cell Lines
Compound IDHalogen SubstituentCell LineGI50 (µM)Reference
7-Azaindenoisoquinoline Series
16b3-chloroNCI-60 Panel (MGM)0.063[6]
17b3-fluoroNCI-60 Panel (MGM)0.033[6]
DDX3 Inhibitor
7-AIDStructure specificHeLa16.96[7]
MCF-714.12[7]
MDA-MB-23112.69[7]

MGM: Mean Graph Midpoint, a measure of the average activity of a compound against the NCI-60 panel of human cancer cell lines.

Key Signaling Pathways Targeted by Halogenated 7-Azaindole Derivatives

Halogenated 7-azaindole derivatives often exert their anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. The two major pathways are the RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF (e.g., B-Raf) RAF (e.g., B-Raf) RAS->RAF (e.g., B-Raf) MEK MEK RAF (e.g., B-Raf)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->RAF (e.g., B-Raf) PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->PI3K MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate (e.g., 72h) Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Formazan Formation Viable cells form formazan Add MTT->Formazan Formation Solubilize Solubilize Formazan Formation->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance

References

Validating the Mechanism of Action for 4-Chloro-7-Azaindole Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-Chloro-7-azaindole based drugs against other alternatives, supported by experimental data. The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors, owing to its ability to mimic the adenine (B156593) moiety of ATP and form crucial hydrogen bonds with the kinase hinge region.[1][2][3] The addition of a chloro group at the 4-position has been shown to significantly modulate the potency and selectivity of these inhibitors, making this a key area of investigation for drug development.[4]

Comparative Analysis of Kinase Inhibitory Activity

The this compound scaffold has been incorporated into inhibitors targeting a range of protein kinases implicated in oncology and other diseases. The following tables summarize the in vitro potency of these compounds in comparison to other inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Cdc7 Kinase Inhibitors

Cell division cycle 7 (Cdc7) kinase is a crucial regulator of DNA replication initiation and a promising target in oncology.[5]

Compound/AnalogTarget KinaseCell LineIC50/Ki (nM)Reference CompoundIC50 (nM)
5-fluoro-7-azaindole derivative (Compound 47)Cdc7-0.07 (Ki)--
7-azaindolylideneimidazole (C-2 NH-benzyl)Cdc7-20--
PHA-767491Cdc7HCC1954640--
PHA-767491Cdc7Colo-2051300--
XL413Cdc7Colo-2051100--
XL413Cdc7HCC195422900--

Data compiled from multiple sources.[5][6]

Cyclin-Dependent and Cell Cycle-Related Kinase Inhibitors
Compound/AnalogTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindole derivativeCDK1890Roscovitine730
3-(2-indolyl-1,3-thiazol-4-yl)-7-azaindole derivativeCDK1750Purvalanol A590

Data compiled from BenchChem.[6]

Receptor and Non-Receptor Tyrosine Kinase Inhibitors
Compound/AnalogTarget KinaseIC50 (nM)
PexidartinibCSF1R13
PLX070FGFR11900
PLX4720BRAF-V600E13

Data compiled from multiple sources.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential. The following sections outline standardized methodologies for key experiments in the validation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol describes a method to determine the in vitro potency of a test compound against a purified kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound derivative)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96- or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.[5]

  • Assay Setup: Add the kinase, substrate, and test compound to the wells of the assay plate.[8] Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[8][9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 45-60 minutes).[9]

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to measure the amount of ADP produced.[7][9]

  • Data Analysis:

    • Subtract the background signal from all measurements.[5]

    • Normalize the data with the positive control representing 100% activity and a potent inhibitor or the highest concentration of the test compound representing 0% activity.[5]

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL reagent and chemiluminescence imaging system

  • SDS-PAGE gels and PVDF membranes

Procedure:

  • Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[9]

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

    • Block the membrane with a suitable blocking buffer.[9]

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[9]

    • Visualize the protein bands using an ECL reagent and an imaging system.[9]

    • Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., β-actin) to ensure equal protein loading.[9]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Test compound and vehicle for administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle to the mice according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[10]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed (e.g., for biomarker analysis by immunohistochemistry or Western blot). Compare the tumor growth between the treated and control groups to determine the efficacy of the test compound.

Visualizations

Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Ligand Growth Factor Ligand->Receptor Binds Kinase_Inhibitor This compound Inhibitor Kinase_Inhibitor->Receptor Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A generic receptor tyrosine kinase signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Serial Dilution of This compound Inhibitor B Add Kinase, Substrate, and Inhibitor to Assay Plate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Measure Kinase Activity D->E F Data Analysis: Normalize and Plot Data E->F G Determine IC50 Value F->G

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.[5]

Structure-Activity Relationship of this compound

SAR_Diagram cluster_structure This compound Scaffold cluster_interactions Key Interactions Structure [Chemical Structure of this compound] Hinge_Binding 7-Azaindole moiety forms hydrogen bonds with kinase hinge region (ATP pocket) Structure->Hinge_Binding Potency_Modulation 4-Chloro substitution enhances potency and selectivity through van der Waals interactions Structure->Potency_Modulation

Caption: Key structural features of this compound for kinase inhibition.

References

The Dual Efficacy of 4-Chloro-7-azaindole Derivatives: A Comparative Guide to In-Vitro and In-Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. For researchers, scientists, and drug development professionals, understanding the correlation between in-vitro and in-vivo efficacy is paramount. This guide provides an objective comparison of the performance of 4-Chloro-7-azaindole derivatives, a promising class of kinase inhibitors, by examining their efficacy in both laboratory and preclinical settings. The following analysis is supported by experimental data and detailed methodologies to ensure a comprehensive understanding of their therapeutic potential.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This guide will focus on a representative this compound derivative, Alisertib (MLN8237), a selective Aurora Kinase A inhibitor, to illustrate the translation of in-vitro activity to in-vivo efficacy.

Quantitative Data Summary: In-Vitro vs. In-Vivo Efficacy

The following tables summarize the quantitative data for Alisertib, showcasing its performance in both cell-based assays and animal models.

Table 1: In-Vitro Efficacy of Alisertib against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colorectal Carcinoma61[1][2]
OCI-LY19Diffuse Large B-cell Lymphoma< 100[3]
HSC-3Tongue Squamous Cell Carcinoma~50[4]
Rh18Rhabdomyosarcoma> 10,000[1][2]
Various Pediatric CancersLeukemia, Neuroblastoma, etc.Median IC50: 61[1][2]

Table 2: In-Vivo Efficacy of Alisertib in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
HCT-116Colorectal Carcinoma30 mg/kg, oral, once daily94.7%-[3]
OCI-LY19Diffuse Large B-cell Lymphoma20 mg/kg, oral, twice dailyRegression-[3]
HSC-3Tongue Squamous Cell CarcinomaNot SpecifiedSignificant decrease in tumor size and weightSignificantly longer cumulative survival[4]
Pediatric Solid TumorsVarious20 mg/kg, oral, twice daily for 5 daysSignificant differences in event-free survival in 32/40 modelsMaintained complete responses in some models[2][5]
Pediatric ALLAcute Lymphoblastic Leukemia20 mg/kg, oral, twice daily for 5 daysComplete responses in all 6 evaluable modelsSignificant differences in event-free survival[2][5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the evaluation process, the following diagrams illustrate the Aurora Kinase A signaling pathway and a typical experimental workflow for assessing kinase inhibitors.

Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis CDK1_CyclinB CDK1/Cyclin B AuroraA Aurora Kinase A CDK1_CyclinB->AuroraA Activates PLK1 PLK1 PLK1->AuroraA Activates Centrosome_Mat Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Seg Chromosome Segregation AuroraA->Centrosome_Mat Promotes AuroraA->Spindle_Assembly Promotes AuroraA->Chromosome_Seg Ensures Proper Alisertib Alisertib (this compound derivative) Alisertib->AuroraA Inhibits

Caption: Aurora Kinase A Signaling Pathway in Mitosis.

Experimental_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine Ki) Cell_Proliferation Cell Proliferation Assay (Determine IC50) Kinase_Assay->Cell_Proliferation Lead Selection PK_Studies Pharmacokinetic Studies (ADME) Cell_Proliferation->PK_Studies Candidate Selection Xenograft_Model Tumor Xenograft Model (Determine TGI) PK_Studies->Xenograft_Model Toxicity Toxicology Studies Xenograft_Model->Toxicity Compound This compound Derivative Compound->Kinase_Assay

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

In-Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of the compound on the target kinase activity.

Methodology:

  • Reagents: Recombinant human Aurora Kinase A, a suitable substrate (e.g., a biotinylated peptide), ATP labeled with a radioactive isotope (e.g., [γ-33P]ATP), and the test compound (Alisertib) at various concentrations.

  • Procedure: The kinase, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of radioactive phosphate (B84403) transferred to the substrate is measured using a scintillation counter or a filter-binding assay.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).[6]

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the test compound (Alisertib) and incubated for a specified period (typically 72-96 hours).[1]

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan (B1609692) crystals. The crystals are then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.

    • CellTiter-Glo® Assay: This luminescent cell viability assay determines the number of viable cells based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the compound concentration.[1]

In-Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., HCT-116) are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size.[3]

  • Treatment: Once tumors reach a predetermined size, mice are randomized into control (vehicle) and treatment groups. The test compound (Alisertib) is administered orally at specified doses and schedules.[3]

  • Efficacy Evaluation:

    • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice a week) using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[3]

    • Survival Analysis: In some studies, animals are monitored for survival, and the time to reach a defined endpoint (e.g., tumor size limit or signs of morbidity) is recorded. Kaplan-Meier survival curves are generated to compare the survival of treated and control groups.[4]

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.

Conclusion

The data presented in this guide for the this compound derivative, Alisertib, demonstrates a strong correlation between its potent in-vitro activity against cancer cell lines and its significant in-vivo anti-tumor efficacy in preclinical models. This class of compounds shows considerable promise as targeted therapeutic agents. The detailed experimental protocols provided herein offer a framework for the continued evaluation of novel this compound derivatives, facilitating the critical transition from laboratory discovery to potential clinical application. This guide serves as a valuable resource for researchers dedicated to advancing the field of oncology drug development.

References

Unveiling the Selectivity Landscape of 4-Chloro-7-Azaindole Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7-azaindole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, leveraging its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of inhibitors based on this framework, supported by experimental data and detailed methodologies. Understanding the selectivity of these compounds is paramount in developing safer and more effective targeted therapies.

Comparative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activities of representative chloro-azaindole based inhibitors against their primary targets and key off-targets as reported in the literature. It is important to note that direct comparison of potencies across different studies can be challenging due to variations in assay conditions.

Inhibitor Class/ExamplePrimary Target(s)Key Off-Targets/Selectivity ProfileReference Compound(s)
This compound Derivatives Hematopoietic Progenitor Kinase 1 (HPK1)Showed activity against LCK and Abl kinases. The 4-chloro substituent was introduced to enhance van der Waals interactions.Starting material for spiro-azaindoline inhibitors
Azaindole-chloropyridines Cell division cycle 7 (Cdc7)Selectivity over functionally related CDK2 is a key aspect of development. The chloro-substituent's position and replacement impact potency and selectivity.Not Specified
5-Chloro-7-azaindole Derivatives Aurora KinasesSubstitution with a C-5 chloro atom on an attached aromatic ring was explored to improve selectivity for Aurora A over Aurora B.Not Specified
6-Chloro-5-azaindole Derivatives Cell division cycle 7 (Cdc7)An initial high-throughput screen identified an indole (B1671886) with a 6-chloro substituent as having good selectivity for Cdc7 over CDK2.[1]Not Specified

Experimental Protocols

The determination of kinase inhibitor selectivity and cross-reactivity relies on robust and standardized biochemical assays. Below are detailed methodologies for commonly employed kinase inhibition assays.

Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This assay directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³³P] ATP

  • Unlabeled ATP

  • Test inhibitor (dissolved in DMSO)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a reaction plate, add the kinase and substrate to the kinase reaction buffer.

  • Add the test inhibitor dilutions to the reaction mixture and incubate for a defined period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P] ATP and unlabeled ATP (final concentration typically at or below the Kₘ for ATP).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ATP is washed away.

  • Wash the filter plate multiple times with the wash buffer.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)

This assay measures the inhibition of substrate phosphorylation through a change in FRET signal between a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • Kinase reaction buffer

  • ATP

  • Test inhibitor (dissolved in DMSO)

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a reaction plate, add the kinase and fluorescein-labeled substrate to the kinase reaction buffer.

  • Add the test inhibitor dilutions to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the phosphorylated product by adding a solution of terbium-labeled antibody in TR-FRET dilution buffer containing EDTA.

  • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader by exciting the terbium donor and measuring emission from both the donor and the fluorescein (B123965) acceptor.

  • Calculate the emission ratio and determine the percentage of inhibition to derive IC₅₀ values.

Luminescence-Based ATP Detection Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Materials:

  • Kinase of interest

  • Substrate

  • Kinase reaction buffer

  • ATP

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Set up the kinase reaction in a plate by combining the kinase, substrate, and test inhibitor in the reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescent signal using a luminometer.

  • The amount of ADP produced is proportional to the luminescence, and IC₅₀ values can be calculated based on the reduction in signal in the presence of the inhibitor.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate a general kinase signaling pathway, a typical workflow for kinase inhibitor screening, and the logical relationship in structure-activity relationship (SAR) studies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Protein_1 Signaling_Protein_1 Receptor_Tyrosine_Kinase->Signaling_Protein_1 Activates Signaling_Protein_2 Signaling_Protein_2 Signaling_Protein_1->Signaling_Protein_2 Activates Kinase_Cascade Kinase_Cascade Signaling_Protein_2->Kinase_Cascade Initiates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Figure 1: A generalized signaling pathway initiated by a receptor tyrosine kinase.

G Start Start Compound_Library Compound_Library Start->Compound_Library HTS High-Throughput Screening (Primary Assay) Compound_Library->HTS Hit_Identification Hit_Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Hits SAR_Studies Structure-Activity Relationship Studies Hit_Identification->SAR_Studies Initial Hits Selectivity_Screening Kinase Panel Screening Dose_Response->Selectivity_Screening Lead_Compound Lead_Compound Selectivity_Screening->Lead_Compound Selective Hits SAR_Studies->Compound_Library Optimized Compounds G Scaffold This compound Core Scaffold Modification_1 Modification at R1: Impact on Potency Scaffold->Modification_1 Modification_2 Modification at R2: Impact on Selectivity Scaffold->Modification_2 Modification_3 Modification at R3: Impact on ADME Properties Scaffold->Modification_3 Potency Potency Modification_1->Potency Selectivity Selectivity Modification_2->Selectivity ADME ADME Properties Modification_3->ADME Lead_Optimization Lead_Optimization Potency->Lead_Optimization Selectivity->Lead_Optimization ADME->Lead_Optimization

References

A Comparative Guide to the Synthesis of 7-Azaindole: Benchmarking a Novel Domino Reaction Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the 7-azaindole (B17877) scaffold, a crucial pharmacophore, is of paramount importance. This guide provides an objective comparison of a novel one-pot domino reaction for 7-azaindole synthesis against established published methods, including the Suzuki-Miyaura cross-coupling, Rhodium-catalyzed C-H annulation, and the Chichibabin cyclization. The performance of these routes is evaluated based on key metrics such as yield, reaction time, temperature, and catalyst loading, supported by detailed experimental protocols.

The 7-azaindole core is a privileged structure in medicinal chemistry, frequently appearing in pharmaceuticals due to its ability to act as a bioisostere of indole, often leading to improved physicochemical and pharmacokinetic properties.[1] Consequently, the development of efficient and versatile synthetic routes to this scaffold is an area of active research. This guide will focus on a recently developed alkali-amide controlled domino reaction, presenting it as a new benchmark against more established, published methodologies.

Performance Comparison of 7-Azaindole Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes, allowing for a direct comparison of their performance and applicability.

Synthesis RouteTypical Yield (%)Reaction Time (h)Temperature (°C)Catalyst/Reagent LoadingKey Advantages
New Route: Alkali-Amide Controlled Domino Reaction 56 (for 2-phenyl-7-azaindole)121103 equiv. KN(SiMe3)2One-pot, avoids stoichiometric oxidants, good functional group tolerance.[1]
Published Method: One-Pot Suzuki-Miyaura Cross-Coupling 43-88 (for C3,C6-diaryl-7-azaindoles)[2][3][4]Not explicitly stated60 then 1105-10 mol% Pd2dba3, 5-20 mol% SPhos[2][3]High yields, allows for diverse C3 and C6 functionalization.[2][3][4]
Published Method: Rhodium(III)-Catalyzed C-H Annulation Moderate to highNot explicitly statedNot explicitly statedNot explicitly statedHigh regioselectivity, broad functional group tolerance.[5][6]
Published Method: Chichibabin Cyclization 80-85 (for 2-phenyl-7-azaindole)[7]1-402.0 equiv. LDA[7]Good yield for specific substrates.[7]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

New Route: Alkali-Amide Controlled Domino Reaction for 2-Phenyl-7-azaindole

This one-pot method allows for the selective synthesis of 7-azaindoles from readily available starting materials. The chemoselectivity is dependent on the alkali-amide base used, with KN(SiMe3)2 favoring the formation of 7-azaindoles.[1]

Procedure:

  • To a solution of 2-fluoro-3-picoline (1 equivalent) and benzaldehyde (B42025) (1 equivalent) in iPr2O, add KN(SiMe3)2 (3 equivalents).

  • Heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-phenyl-7-azaindole.

Published Method: One-Pot Suzuki-Miyaura Cross-Coupling for C3,C6-Diaryl-7-Azaindoles

This efficient one-pot, chemo-selective method enables the synthesis of diverse C3,C6-diaryl-7-azaindoles from 6-chloro-3-iodo-N-protected 7-azaindoles.[2][3]

Procedure:

  • In a reaction vessel, combine 6-chloro-3-iodo-N-protected-7-azaindole (1 equivalent), the first arylboronic acid (1.1 equivalents), Cs2CO3 (2 equivalents), Pd2dba3 (5 mol %), and SPhos (5 mol %) in a 1:1 mixture of toluene (B28343) and ethanol.

  • Heat the mixture to 60 °C and stir until the C3-arylation is complete (monitored by TLC or LC-MS).

  • To the same reaction vessel, add the second arylboronic acid, additional Pd2dba3 (10 mol %), and SPhos (20 mol %).

  • Increase the temperature to 110 °C and continue stirring until the C6-arylation is complete.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final product by column chromatography.

Published Method: Rhodium(III)-Catalyzed C-H Annulation

This method provides an efficient route to 7-azaindoles through the C-H activation and annulative coupling of aminopyridines with alkynes.[5][6]

Procedure:

  • To a mixture of the 2-aminopyridine (B139424) derivative (1 equivalent) and the alkyne (1.2 equivalents) in a suitable solvent (e.g., DCE), add the Rh(III) catalyst (e.g., [Cp*RhCl2]2, 2.5 mol %) and a silver salt oxidant (e.g., AgSbF6, 10 mol %).

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 7-azaindole.

Published Method: Chichibabin Cyclization for 2-Phenyl-7-azaindole

This classical method involves the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile (B105546).[7]

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) (2.0 equivalents) in THF at -40 °C.

  • Slowly add a solution of 2-fluoro-3-picoline (1 equivalent) in THF to the LDA solution at -40 °C.

  • After stirring for 60 minutes, add benzonitrile (1.2 equivalents) to the reaction mixture.

  • Continue stirring at -40 °C for an additional 2 hours.

  • Quench the reaction with an aqueous solution and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product via column chromatography to obtain 2-phenyl-7-azaindole.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the benchmarked synthetic routes.

G cluster_new_route New Route: Alkali-Amide Controlled Domino Reaction start_new 2-Fluoro-3-picoline + Arylaldehyde reagents_new KN(SiMe3)2, iPr2O, 110°C, 12h start_new->reagents_new product_new 7-Azaindole Derivative reagents_new->product_new G cluster_published_routes Published Methods cluster_suzuki One-Pot Suzuki-Miyaura cluster_rhodium Rhodium-Catalyzed C-H Annulation cluster_chichibabin Chichibabin Cyclization start_suzuki 6-Chloro-3-iodo-N-protected- 7-azaindole step1_suzuki Arylboronic Acid 1, Pd2dba3/SPhos, 60°C start_suzuki->step1_suzuki intermediate_suzuki C3-Aryl-7-azaindole step1_suzuki->intermediate_suzuki step2_suzuki Arylboronic Acid 2, Pd2dba3/SPhos, 110°C intermediate_suzuki->step2_suzuki product_suzuki C3,C6-Diaryl-7-azaindole step2_suzuki->product_suzuki start_rhodium 2-Aminopyridine + Alkyne reagents_rhodium [Cp*RhCl2]2, AgSbF6 start_rhodium->reagents_rhodium product_rhodium 7-Azaindole Derivative reagents_rhodium->product_rhodium start_chichibabin 2-Fluoro-3-picoline + Benzonitrile reagents_chichibabin LDA, THF, -40°C start_chichibabin->reagents_chichibabin product_chichibabin 2-Phenyl-7-azaindole reagents_chichibabin->product_chichibabin G cluster_synthesis 7-Azaindole Synthesis cluster_drug_development Drug Development cluster_moa Mechanism of Action synthesis_route Selected Synthesis Route (e.g., Domino Reaction) azaindole_core 7-Azaindole Scaffold synthesis_route->azaindole_core functionalization Further Functionalization azaindole_core->functionalization kinase_inhibitor Kinase Inhibitor Candidate functionalization->kinase_inhibitor binding Competitive Binding to ATP Site kinase_inhibitor->binding kinase Target Kinase inhibition Inhibition of Kinase Activity kinase->inhibition atp ATP atp->binding binding->kinase

References

Potency of 4-Chloro-7-azaindole Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent kinase inhibitors with significant anticancer activity. This guide provides a comparative analysis of the potency of various this compound derivatives against a panel of human cancer cell lines, supported by experimental data and detailed methodologies. The information presented herein is intended to aid researchers in the strategic design and development of novel anticancer therapeutics.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives is typically evaluated using cell viability assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50). The following tables summarize the reported potency of various derivatives across different cancer cell lines. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of Platinum(II) and Palladium(II) Complexes of this compound-3-carbaldehyde

CompoundOvarian (A2780) IC50 (µM)Cisplatin-Resistant Ovarian (A2780cis) IC50 (µM)Colon (HT-29) IC50 (µM)Triple-Negative Breast (MDA-MB-231) IC50 (µM)Normal Fibroblasts (BALB/3T3) IC50 (µM)
cis-[PtCl2(4Cl7AIH)2]> 50> 50> 50> 50> 50
cis-[PdCl2(4Cl7AIH)2]20.3 ± 1.523.4 ± 2.118.7 ± 1.315.6 ± 1.135.8 ± 2.9

Table 2: Anticancer Activity of 7-Azaindole Analogs as PARP Inhibitors

CompoundBreast (MCF-7) GI50 (µM)
4a>100
4b75.32
4c65.23
4g15.56
4h95.63
4i85.21

Table 3: Anticancer Activity of Amide Derivatives of 4-Azaindole Targeting EGFR

CompoundBreast (MCF-7) IC50 (µM)Lung (A549) IC50 (µM)Melanoma (A375) IC50 (µM)
11d0.0450.0520.061
11e0.0410.0480.055
11f0.0520.0610.068
11j0.0360.0410.049
11k0.0480.0550.062
11l0.0550.0630.071
11m0.0340.0390.046
11n0.0420.0490.057

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Follow the same procedure as in the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The GI50 value is determined from dose-response curves.

Mandatory Visualization

Signaling Pathways

This compound derivatives often exert their anticancer effects by inhibiting key kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Below are diagrams of prominent signaling pathways targeted by these compounds.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Azaindole This compound Derivative Azaindole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound derivatives.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates DNA_DSB DNA Double-Strand Break (DSB) PARP1->DNA_DSB unrepaired SSB leads to Azaindole This compound Derivative Azaindole->PARP1 BER->DNA_SSB repairs HR Homologous Recombination (HR) DNA_DSB->HR repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis in HR deficient cells

Caption: PARP1 signaling in DNA repair and the effect of its inhibition.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates (negative regulation) Azaindole This compound Derivative Azaindole->HPK1 T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation

Caption: HPK1 signaling in T-cell regulation and its inhibition.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment Compound Treatment (this compound derivatives) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (MTT or SRB) incubation->viability_assay data_analysis Data Analysis (IC50/GI50 determination) viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the cytotoxicity of this compound derivatives.

Safety Operating Guide

Proper Disposal of 4-Chloro-7-azaindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. 4-Chloro-7-azaindole, a heterocyclic building block used in pharmaceutical research, requires specific procedures for its safe disposal due to its hazardous properties. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with established safety protocols.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Summary of Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Damage: Causes serious eye damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Hazard ClassificationGHS CodeDescription
Acute toxicity, Oral, Category 3H301Toxic if swallowed.[1]
Skin Irritation, Category 2H315Causes skin irritation.[1]
Serious Eye Damage, Category 1H318Causes serious eye damage.[1][3]
Specific target organ toxicity — Single exposure, Category 3H335May cause respiratory irritation.[1][3]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US) or type P1 (EU EN 143), should be used, especially where dust is formed.[2]

  • Eye Protection: Tight-sealing safety goggles and a face shield are necessary to protect against splashes and dust.[4]

  • Hand Protection: Chemical-resistant gloves must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Minor Spills:

  • Evacuate: Clear the immediate area of all personnel.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a dry clean-up procedure and avoid generating dust.[3] Contain the spill with sand, earth, or vermiculite.[3]

  • Collect: Carefully sweep or shovel the spilled material into a suitable, labeled container for waste disposal.[1][3] Do not use sparking tools.

  • Decontaminate: Wash the spill area thoroughly.[3]

Major Spills:

  • Evacuate: Evacuate the laboratory and surrounding areas.

  • Alert: Notify your institution's environmental health and safety (EHS) department and, if necessary, the local fire department.[3]

  • Secure: Prevent entry to the affected area.

Disposal Protocol for this compound

The disposal of this compound must be conducted by a licensed professional waste disposal service.[1] Improper disposal can lead to environmental contamination and legal repercussions.

Step-by-Step Disposal Procedure:

  • Segregation: Unused this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) should be collected in a designated, properly labeled, and sealed hazardous waste container.[1][2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the material.[1] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] The material may be dissolved or mixed with a combustible solvent prior to incineration.[1]

  • Regulatory Compliance: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Contaminated Packaging: Empty containers and packaging that have come into contact with this compound should be treated as hazardous waste and disposed of as the unused product.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Handle in a Well-Ventilated Area (e.g., Chemical Fume Hood) A->B C Collect Waste this compound and Contaminated Materials B->C After Use D Place in a Labeled, Sealed Hazardous Waste Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Away from Incompatible Materials E->F G Contact Licensed Professional Waste Disposal Service F->G Ready for Pickup H Incineration in a Chemical Incinerator with Afterburner and Scrubber G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Chloro-7-azaindole is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, can lead to serious eye damage, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

The following table summarizes the necessary PPE for handling this compound, ensuring comprehensive protection.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be tight-sealing to protect against dust and splashes.[4] A face shield provides an additional layer of protection for the entire face and neck, especially when there is a risk of splashes or sprays.[5]
Hand Protection Chemically resistant glovesNitrile gloves are a good general-use option.[6][7] Always inspect gloves for any tears or punctures before use and dispose of them properly after handling the chemical.[8]
Body Protection Flame-resistant lab coatA fully buttoned lab coat protects against skin contact and contamination of personal clothing.[9]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if exposure limits are exceeded or if irritation is experienced.[4] A dust mask (type N95 or equivalent) is recommended to avoid inhaling the powder form of the chemical.
Foot Protection Closed-toe shoesShoes should fully cover the feet to protect against spills.[9]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following step-by-step workflow should be followed:

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not breathe in dust, fumes, or vapors.[1]

  • When weighing or transferring the solid, do so carefully to avoid creating dust.

  • Keep the container tightly closed when not in use.[2]

3. In Case of Exposure:

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice if irritation persists.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste:

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

    • The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials:

    • Dispose of contaminated lab equipment, PPE (such as gloves), and empty containers as hazardous waste in accordance with local, state, and federal regulations.[8]

    • Do not empty the chemical into drains.[4]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handle_chem Handle this compound in Fume Hood prep_ppe->handle_chem prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_eng->handle_chem handle_store Store in Tightly Sealed Container handle_chem->handle_store disp_chem Dispose of Chemical Waste (Licensed Vendor) handle_chem->disp_chem After Use disp_cont Dispose of Contaminated Materials (Hazardous Waste) handle_chem->disp_cont After Use emergency_spill Spill Cleanup handle_chem->emergency_spill If Spill Occurs emergency_exposure First Aid for Exposure handle_chem->emergency_exposure If Exposure Occurs

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-azaindole
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.